molecular formula C6H6INO B1324985 (6-Iodo-pyridin-2-yl)-methanol CAS No. 851102-41-5

(6-Iodo-pyridin-2-yl)-methanol

Cat. No.: B1324985
CAS No.: 851102-41-5
M. Wt: 235.02 g/mol
InChI Key: VUEZKKXLCULZHG-UHFFFAOYSA-N
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Description

(6-Iodo-pyridin-2-yl)-methanol is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-iodopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEZKKXLCULZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640058
Record name (6-Iodopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851102-41-5
Record name (6-Iodopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Elucidation of the Chemical Structure of (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of (6-Iodo-pyridin-2-yl)-methanol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document outlines the key physicochemical properties, a probable synthetic route, and the expected analytical data from spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from closely related analogs and predictive models to illustrate the principles of its structure elucidation. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Introduction

This compound is a substituted pyridine derivative. The presence of a reactive iodine atom and a nucleophilic hydroxymethyl group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules. Understanding its precise chemical structure is paramount for its application in drug discovery and materials science. This guide details the methodologies and expected outcomes for the comprehensive structural characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 851102-41-5
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Solid (predicted)
SMILES OCc1cccc(I)n1
InChI 1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or its ester derivative. A detailed experimental protocol based on established chemical transformations is provided below.

Experimental Protocol: Reduction of Methyl 6-Iodopyridine-2-carboxylate

This procedure describes the reduction of the methyl ester of 6-iodopyridine-2-carboxylic acid using a suitable reducing agent like lithium aluminium hydride (LiAlH₄).

Materials:

  • Methyl 6-iodopyridine-2-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • A solution of methyl 6-iodopyridine-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration through a pad of Celite. The filter cake is washed with diethyl ether.

  • The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Methyl 6-iodopyridine-2-carboxylate reduction 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. Stir for 2-4h start->reduction Dissolve in THF quench Quench with H₂O, NaOH(aq), H₂O reduction->quench Reaction Mixture filtration Filter through Celite quench->filtration extraction Extract with Diethyl Ether filtration->extraction drying Dry over MgSO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) evaporation->chromatography Crude Product product This compound chromatography->product Pure Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Ligand Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor This compound Derivative inhibitor->raf Inhibition gene Gene Expression (Proliferation, Survival) transcription->gene

An In-depth Technical Guide to the Synthesis of (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Iodo-pyridin-2-yl)-methanol, a key building block in the development of novel pharmaceutical agents. This document details the most viable synthetic pathway, including a thorough experimental protocol, quantitative data, and visual representations of the reaction and workflow.

Introduction

This compound is a valuable heterocyclic intermediate characterized by the presence of a hydroxymethyl group and an iodine atom on the pyridine ring. This unique substitution pattern allows for diverse downstream functionalization. The iodine atom is particularly amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of molecular fragments. The primary alcohol functionality provides a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. The strategic importance of this molecule lies in its utility for constructing complex molecular architectures in medicinal chemistry and materials science.

Synthetic Strategy: Reduction of 6-Iodopyridine-2-carboxylic acid

The most direct and efficient method for the synthesis of this compound is the reduction of the commercially available 6-iodopyridine-2-carboxylic acid. This approach is favored due to the accessibility of the starting material and the reliability of the reduction of carboxylic acids to primary alcohols.

Reaction Scheme

The overall transformation involves the conversion of the carboxylic acid functional group to a primary alcohol using a potent reducing agent, typically Lithium Aluminum Hydride (LiAlH₄).

G cluster_0 Reaction Scheme 6-iodopyridine-2-carboxylic_acid 6-Iodopyridine-2-carboxylic acid arrow LiAlH₄, THF Then H₂O work-up 6-iodopyridine-2-carboxylic_acid->arrow This compound This compound arrow->this compound

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via the reduction of 6-iodopyridine-2-carboxylic acid.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
6-Iodopyridine-2-carboxylic acidC₆H₄INO₂249.0155044-68-3
Lithium Aluminum HydrideLiAlH₄37.9516853-85-3
This compoundC₆H₆INO235.02851102-41-5

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue
Stoichiometry (LiAlH₄ : Acid)2.0 - 3.0 : 1.0
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to reflux
Reaction Time2 - 6 hours
Typical Yield75 - 90%
Purity (post-purification)>95%

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Reagents:

  • 6-Iodopyridine-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • LiAlH₄ Suspension: Carefully add Lithium Aluminum Hydride (2.5 equivalents) to anhydrous THF in the reaction flask at 0 °C (ice bath).

  • Addition of Carboxylic Acid: Dissolve 6-iodopyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This should be followed by the slow, dropwise addition of water.

  • Work-up: Acidify the mixture with 1 M HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Safety Precautions:

  • Lithium Aluminum Hydride is a highly reactive and pyrophoric solid that reacts violently with water. All manipulations should be performed under an inert atmosphere using anhydrous solvents and glassware.

  • The reaction and quenching steps are exothermic and produce hydrogen gas, which is flammable. Ensure adequate ventilation and have appropriate fire-extinguishing equipment readily available.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_lah Suspend LiAlH₄ in Anhydrous THF at 0 °C setup->add_lah add_acid Add 6-Iodopyridine-2-carboxylic acid Solution Dropwise add_lah->add_acid reflux Warm to Room Temperature and Reflux for 4h add_acid->reflux quench Cool to 0 °C and Quench with Ethyl Acetate and Water reflux->quench workup Acidify with 1M HCl and Extract with Ethyl Acetate quench->workup wash Wash Organic Layer (NaHCO₃, Brine) workup->wash dry Dry (Na₂SO₄) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Obtain Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through the reduction of 6-iodopyridine-2-carboxylic acid using Lithium Aluminum Hydride. This technical guide provides a detailed and actionable protocol for researchers and professionals in the field of drug development and organic synthesis. Adherence to the outlined procedures and safety precautions is crucial for a successful and safe synthesis. The resulting product is a versatile intermediate poised for further elaboration in the pursuit of novel chemical entities.

An In-depth Technical Guide to (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Iodo-pyridin-2-yl)-methanol is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyridine-based compounds for therapeutic applications.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental chemical properties have been identified. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
CAS Number 851102-41-5
Appearance Solid
SMILES String OCc1cccc(I)n1
InChI Key VUEZKKXLCULZHG-UHFFFAOYSA-N
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related compounds. The most likely pathway involves the reduction of a corresponding 6-iodopicolinic acid or its ester.

Proposed Synthetic Pathway

A feasible two-step synthesis would involve the esterification of 6-iodopicolinic acid followed by the reduction of the resulting ester to the desired alcohol.

SynthesisWorkflow Start 6-Iodopicolinic Acid Esterification Esterification (e.g., SOCl₂, Methanol) Start->Esterification Intermediate 6-Iodo-pyridine-2-carboxylic acid methyl ester Esterification->Intermediate Reduction Reduction (e.g., LiAlH₄ or NaBH₄) Intermediate->Reduction Product This compound Reduction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common laboratory practices for the esterification of pyridine carboxylic acids and the subsequent reduction of the ester. Researchers should optimize conditions for this specific substrate.

Step 1: Esterification of 6-Iodopicolinic Acid

  • To a stirred solution of 6-iodopicolinic acid (1.0 eq) in anhydrous methanol (10-20 mL/g of acid), slowly add thionyl chloride (1.2-1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 6-iodopicolinate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of Methyl 6-Iodopicolinate

  • Prepare a solution or suspension of the methyl 6-iodopicolinate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq) or sodium borohydride (NaBH₄) (2.0-3.0 eq), portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup for LiAlH₄).

  • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

Potential Biological Relevance and Applications in Drug Discovery

While no specific biological activity has been reported for this compound itself, the broader class of pyridine derivatives is well-established for its diverse therapeutic properties, including antimicrobial, antiviral, and antitumor activities[2][3]. The introduction of a halogen atom, particularly iodine, can significantly influence a molecule's physicochemical properties and biological activity.

Antimicrobial and Antiviral Potential: Pyridine-containing compounds are known to exhibit significant antimicrobial and antiviral effects[2][3]. The presence of an iodine atom can enhance these properties due to factors like increased lipophilicity, which can facilitate cell membrane penetration, and the potential to form halogen bonds with biological targets.

Anticancer Potential: Numerous pyridine derivatives have been investigated as potential anticancer agents[4][5]. They can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell signaling and proliferation. The pyridine scaffold can serve as a versatile template for the design of targeted cancer therapies.

Signaling Pathway Modulation: Pyridine-based molecules can be designed to interact with specific biological targets within cellular signaling pathways. For instance, they could act as inhibitors of protein kinases, which are often dysregulated in diseases like cancer. A hypothetical signaling pathway that could be targeted by a pyridine-based inhibitor is depicted below.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Promotes Ligand Growth Factor Ligand->Receptor Binds Inhibitor This compound Derivative (Hypothetical) Inhibitor->Kinase1 Inhibits

Caption: Hypothetical kinase signaling pathway potentially inhibited by a this compound derivative.

Conclusion

This compound represents a chemical entity with untapped potential in the field of drug discovery. While comprehensive characterization is still required, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its known properties, a practical approach to its synthesis, and an outlook on its potential biological applications, thereby facilitating further research and development in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Dabrafenib (GSK2118436)

Disclaimer: The following information is for research and informational purposes only. It is not intended to provide medical advice.

Core Compound Identification and Properties

While the provided CAS number, 851102-41-5, corresponds to the chemical intermediate (6-Iodo-pyridin-2-yl)-methanol, the focus of this technical guide is Dabrafenib (GSK2118436), the active pharmaceutical ingredient for which the former is a potential synthetic precursor.[1][2][3][4] Dabrafenib is a potent and selective inhibitor of RAF kinases, which are key components of the MAPK signaling pathway.[5][6]

Table 1: Physicochemical Properties of Dabrafenib

PropertyValue
IUPAC Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
CAS Number 1195765-45-7 (Dabrafenib)
Synonyms GSK2118436, Tafinlar®
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂
Molecular Weight 519.56 g/mol [7]
Appearance Solid[8]
Solubility Soluble in DMSO[8]

Mechanism of Action and Signaling Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases, with high selectivity for the mutated BRAF V600 protein.[5][9] In many cancers, particularly melanoma, a V600 mutation in the BRAF gene leads to constitutive activation of the BRAF protein, which in turn activates the downstream MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[5][10][11] Dabrafenib blocks this aberrant signaling by binding to the active conformation of the mutated BRAF kinase, thereby inhibiting the phosphorylation of MEK and ERK.[5] This disruption of the signaling cascade leads to G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[5]

It is important to note that in cells with wild-type BRAF, dabrafenib can paradoxically activate the MAPK pathway through a RAS-dependent mechanism.[5] This can lead to the development of secondary malignancies, a risk that is mitigated by the co-administration of a MEK inhibitor such as trametinib.[5]

RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF_V600 BRAF V600 (Mutant) RAS->BRAF_V600 MEK MEK BRAF_V600->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600 Inhibition

Caption: Dabrafenib inhibits the constitutively active BRAF V600 mutant protein.

Quantitative Biological Data

Dabrafenib has demonstrated potent and selective inhibition of BRAF V600 mutations in both enzymatic and cellular assays.

Table 2: In Vitro Inhibitory Activity of Dabrafenib

TargetIC₅₀ (nM)
BRAF V600E0.6 - 0.8[7][8][12]
BRAF V600K0.5[12]
BRAF (Wild-Type)3.2[8][12]
CRAF5.0[7][8][12]

Table 3: Cellular Proliferation IC₅₀ Values for Dabrafenib

Cell LineBRAF StatusIC₅₀ (nM)
Colo205V600E7[13]
SK-MEL-28V600E3[13]
A375P F11V600E8[13]
HFF (Wild-Type)Wild-Type3000[13]

Pharmacokinetic Properties

Dabrafenib is orally bioavailable and is primarily metabolized by hepatic enzymes CYP2C8 and CYP3A4.[11] It exhibits a time-dependent increase in its own clearance due to the induction of these enzymes, with steady-state concentrations being reached approximately 14 days after the initiation of dosing.[14][15][16]

Table 4: Human Pharmacokinetic Parameters of Dabrafenib

ParameterValue
Absolute Bioavailability95%[15][16]
Median Tₘₐₓ2.0 hours[17]
Terminal Half-life4.8 hours[17]
Steady-State Apparent Clearance (CL/F)34.3 L/h[14]
Volume of Distribution (IV)45.5 L[17]

Experimental Protocols

The following outlines a general workflow for a preclinical in vivo xenograft study to evaluate the efficacy of dabrafenib, based on methodologies described in the literature.[13]

A 1. Cell Culture (BRAF V600E cell line, e.g., A375P F11) B 2. Implantation (Subcutaneous injection into immunocompromised mice) A->B C 3. Tumor Growth (Monitor until tumors reach ~150-200 mm³) B->C D 4. Treatment (Oral gavage of Dabrafenib or vehicle control daily) C->D E 5. Monitoring (Measure tumor volume and body weight) D->E F 6. Endpoint Analysis (Tumor excision for pharmacodynamic studies, e.g., pERK levels) E->F

Caption: A representative experimental workflow for a xenograft study.

Detailed Methodology:

  • Cell Culture and Implantation: BRAF V600E mutant melanoma cells (e.g., A375P F11) are cultured and then implanted subcutaneously into the flanks of immunocompromised mice (e.g., CD1 nu/nu).[13]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a volume of approximately 150-200 mm³. The mice are then randomized into treatment and control groups. Dabrafenib is administered by oral gavage at specified doses once daily for a predetermined period (e.g., 14 days).[13]

Mechanisms of Acquired Resistance

While highly effective initially, acquired resistance to dabrafenib monotherapy often develops within 6 to 7 months.[18][19] The primary mechanisms of resistance involve the reactivation of the MAPK pathway or the activation of alternative signaling pathways.

  • MAPK Pathway Reactivation: This can occur through secondary mutations in NRAS or MEK1, amplification of the BRAF V600E gene, or the expression of BRAF V600E splice variants.[18][19][20]

  • Activation of Parallel Pathways: The PI3K/AKT pathway can be activated, often due to the loss of the tumor suppressor PTEN.[18][19][21] Additionally, the upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ and IGF-1R can also confer resistance.[18]

The combination of dabrafenib with a MEK inhibitor like trametinib is a key strategy to delay the onset of resistance by providing a more comprehensive blockade of the MAPK pathway.[22]

Clinical Significance and Applications

Dabrafenib, particularly in combination with trametinib, has become a standard of care for patients with BRAF V600-mutated advanced melanoma.[22][23] Its use has expanded to include other BRAF V600-mutated malignancies such as non-small cell lung cancer (NSCLC) and anaplastic thyroid cancer.[21][24] In 2022, the FDA granted accelerated approval for the combination of dabrafenib and trametinib for the treatment of unresectable or metastatic solid tumors with a BRAF V600E mutation that have progressed following prior treatment.[24] Ongoing clinical trials continue to explore the efficacy of dabrafenib in other cancer types.[25]

References

Technical Guide: (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Iodo-pyridin-2-yl)-methanol is a halogenated pyridine derivative. This class of organic compounds serves as a versatile scaffold in medicinal chemistry and drug discovery due to the unique chemical properties imparted by the pyridine ring and the halogen substituent. The pyridine moiety can participate in hydrogen bonding and offers a site for metabolic modification, while the iodine atom can be utilized in various cross-coupling reactions to build more complex molecules. This technical guide provides a comprehensive overview of the molecular characteristics, a generalized synthesis protocol, and the potential biological significance of this compound, with a focus on its relevance to drug development.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValue
Molecular Weight 235.02 g/mol
Molecular Formula C₆H₆INO
CAS Number 851102-41-5
Physical Form Solid
SMILES String OCc1cccc(I)n1
InChI Key VUEZKKXLCULZHG-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Reduction of 6-Iodopicolinate

This protocol describes a representative method for the synthesis of this compound via the reduction of a methyl 6-iodopicolinate precursor.

Materials:

  • Methyl 6-iodopicolinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • Dissolution: Dissolve methyl 6-iodopicolinate (1.0 equivalent) in a mixture of methanol and dichloromethane at 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Slowly add sodium borohydride (1.0-1.5 equivalents) to the solution in portions, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield pure this compound.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a reactive substance; handle with care and avoid contact with acidic solutions.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product start Methyl 6-Iodopicolinate dissolution 1. Dissolution in MeOH/DCM start->dissolution reduction 2. Reduction with NaBH4 at 0°C dissolution->reduction quench 3. Quenching with aq. NH4Cl reduction->quench extraction 4. Extraction with DCM quench->extraction purification 5. Purification (Column Chromatography) extraction->purification end This compound purification->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV3 TRPV3 Channel Ca_ion Ca²⁺ Influx TRPV3->Ca_ion Activation EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ca_ion->EGFR Activates NFkB NF-κB PI3K->NFkB Activates Gene_Expression Gene Expression (Pro-inflammatory mediators, Cell proliferation) NFkB->Gene_Expression Translocates to Nucleus Stimuli Heat / Agonist Stimuli->TRPV3 Antagonist This compound Derivative (Antagonist) Antagonist->TRPV3

fundamental reactions of iodopyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactions of Iodopyridine Derivatives

Introduction

Iodopyridine derivatives are a class of halogenated heterocyclic compounds that serve as indispensable building blocks in modern organic synthesis.[1] With a molecular formula of C5H4IN, these compounds are widely utilized as intermediates in the preparation of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] Their significance in drug development is particularly noteworthy, as the pyridine scaffold is a privileged structure found in numerous active pharmaceutical ingredients (APIs).[1][3]

The synthetic versatility of iodopyridines stems from the high reactivity of the carbon-iodine (C-I) bond. In comparison to other halopyridines (chloro- or bromopyridines), the C-I bond is weaker and more susceptible to cleavage, facilitating a wide range of metal-catalyzed cross-coupling reactions under milder conditions.[4][5] This enhanced reactivity allows for highly selective and efficient functionalization, making iodopyridines ideal electrophilic partners for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the core reactions of iodopyridine derivatives, with a focus on palladium-catalyzed cross-coupling reactions. It includes detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and workflows to support researchers, scientists, and drug development professionals in their work.

Core Principle: Regioselectivity in Polyhalogenated Pyridines

A key advantage of using halogenated pyridine derivatives is the ability to perform sequential and site-selective functionalizations. The regioselectivity of cross-coupling reactions on polyhalogenated systems is governed by the relative strengths of the carbon-halogen bonds. The general trend for reactivity in palladium-catalyzed reactions is I > Br > Cl > F.[6] For a dihalogenated substrate like 2-bromo-4-iodopyridine, the C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[4][6] This inherent difference enables selective coupling at the iodine-bearing position while leaving the bromine atom available for subsequent transformations under different, often harsher, conditions.[4][7]

G cluster_reactivity Reactivity Hierarchy in Pd-Catalyzed Cross-Coupling cluster_application Synthetic Strategy C-I C-I Bond (Most Reactive) C-Br C-Br Bond C-I->C-Br Greater ease of oxidative addition C-Cl C-Cl Bond (Least Reactive) C-Br->C-Cl Greater ease of oxidative addition Start 2-Bromo-4-iodopyridine Step1 Selective Coupling at C-4 (e.g., Suzuki, Sonogashira) Milder Conditions Start->Step1 Intermediate 4-Substituted-2-bromopyridine Step1->Intermediate Step2 Second Coupling at C-2 Harsher Conditions or Different Catalyst System Intermediate->Step2 Product 2,4-Disubstituted Pyridine Step2->Product

Diagram 1: Regioselectivity based on C-Halogen bond reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[8] It is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds. For iodopyridines, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent.[7] The following table summarizes representative conditions for the coupling of various iodopyridine derivatives.

Iodopyridine SubstrateBoronic Acid/EsterPd Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Bromo-4-iodopyridineArylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O80-100High[4]
2,6-Dichloro-4-iodopyridineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O80High[7]
4-IodopyridinePinacol borane 1aPd(dppf)Cl₂ (5)K₂CO₃ (2.0)Toluene/H₂O80Good[9]
3-Iodoimidazo[1,2-a]pyridinesArylboronic acidPd(PPh₃)₄Na₂CO₃, Ba(OH)₂, or NaOHDME or THFN/AOptimized[10]
2-IodopyridineLithium triisopropyl 2-pyridylboronatePd₂dba₃ (2-3)KF (3.0)1,4-Dioxane11070-95[11]
Experimental Protocol: Selective Suzuki Coupling of 2-Bromo-4-iodopyridine

This protocol details a general method for the regioselective Suzuki coupling at the C-4 position of 2-bromo-4-iodopyridine.[4]

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][7]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[4][7]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[4]

  • Workup: Once complete, cool the mixture to room temperature. Dilute it with ethyl acetate and water. Transfer the mixture to a separatory funnel.[4]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.[4][7]

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-bromopyridine.[4]

Visualizations: Suzuki-Miyaura Coupling

G Catalytic Cycle of Suzuki-Miyaura Reaction pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)Ln-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' (Coupled Product) pd2_trans->product start Ar-X (Iodopyridine) boronic R'-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₂CO₃)

Diagram 2: The catalytic cycle of the Suzuki-Miyaura reaction.

G reagents 1. Add Iodopyridine, Boronic Acid, Base to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (x3) reagents->inert catalyst 3. Add Pd Catalyst & Degassed Solvent inert->catalyst heat 4. Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Cool, Dilute with EtOAc & Water monitor->workup Reaction Complete extract 7. Separate Layers, Extract Aqueous Phase workup->extract dry 8. Combine Organics, Wash, Dry, Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify product Pure Product purify->product

Diagram 3: General experimental workflow for Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[12][13] This reaction, co-catalyzed by palladium and copper(I), is invaluable for synthesizing alkynylpyridines, which are important precursors in medicinal chemistry.[12][14]

Data Presentation: Sonogashira Coupling Conditions

The reaction is typically performed under mild, anaerobic conditions to prevent the unwanted homocoupling of the alkyne (Glaser coupling).[12][15]

Iodopyridine SubstrateTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Reference
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRoom Temp[15]
3-Fluoro-4-iodopyridineTerminal alkynePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N (2-3)THF or DMF40-65[12]
Aryl Iodide (general)2-Methyl-3-butyn-2-olPd CatalystCuIEt₃NN/AN/A[16]
Iodobenzene (general)PhenylacetyleneAu/CeO₂NoneN/AN/AN/A[13]
Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-Iodopyridine

This protocol provides a general procedure for the Sonogashira coupling of an iodopyridine with a terminal alkyne.[12]

Materials:

  • 3-Fluoro-4-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Ethyl acetate, celite, water, brine

  • Two-necked round-bottom flask, magnetic stir bar, condenser, inert gas line

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add 3-fluoro-4-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF and Et₃N (3.0 equiv) via syringe. Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-65 °C, depending on substrate reactivity.

  • Monitoring: Monitor the reaction progress by TLC until the starting iodopyridine is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.[12]

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-alkynyl-3-fluoropyridine.[12]

Visualizations: Sonogashira Coupling

G Dual Catalytic Cycle of Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)Ln-C≡CR' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR' pd2_trans->product start Ar-X (Iodopyridine) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Acetylide Formation cu_acetylide->pd2_complex To Transmetalation alkyne R'-C≡CH base Base (Et₃N)

Diagram 4: The dual catalytic cycle of the Sonogashira reaction.

G setup 1. Add Iodopyridine, Pd Catalyst, & CuI to Flask under Inert Gas solvents 2. Add Anhydrous/Degassed Solvent and Base setup->solvents alkyne 3. Slowly Add Terminal Alkyne solvents->alkyne react 4. Stir at RT or Heat alkyne->react monitor 5. Monitor by TLC react->monitor workup 6. Cool, Dilute, Filter through Celite monitor->workup Reaction Complete extract 7. Wash Filtrate with Water and Brine workup->extract dry 8. Dry Organic Layer and Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify product Pure Product purify->product

Diagram 5: General experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds from aryl halides and amines.[17][18] This reaction has become a cornerstone of modern synthesis due to its wide substrate scope and functional group tolerance, replacing harsher classical methods.[17] For iodopyridines, it provides a direct route to synthesize aminopyridine derivatives, which are prevalent in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which is often a bulky, electron-rich phosphine.[19]

Iodopyridine SubstrateAminePd Catalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-4-iodopyridinePrimary/Secondary AminePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane80-100High[6]
2-Fluoro-4-iodopyridineAromatic AminePd(OAc)₂BINAPK₂CO₃N/AMWGood[20]
4-Iodopyrazole derivativeMorpholinePd(dba)₂tBuDavePhosKOtBuXylene90-120High[21]
3-IodopyridinePyridin-3-aminePd CatalystN/AN/AN/AN/A86[22]
Experimental Protocol: Regioselective Amination of 2-Bromo-4-iodopyridine

This protocol outlines a general method for the selective C-N bond formation at the C-4 position of 2-bromo-4-iodopyridine.[6]

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Ethyl acetate, celite, water, brine

  • Schlenk tube or resealable vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Cs₂CO₃ (1.5 equiv) to an oven-dried Schlenk tube.

  • Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Reactant Addition: Add 2-bromo-4-iodopyridine (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane, followed by the amine (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.[6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-bromopyridine derivative.

Visualizations: Buchwald-Hartwig Amination

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_amido [Ar-Pd(II)L₂(NR'R'')]⁺ pd2_complex->pd2_amido Amine Coordination pd2_amido_neutral Ar-Pd(II)L₂(NR'R'') pd2_amido->pd2_amido_neutral Deprotonation pd2_amido_neutral->pd0 Reductive Elimination product Ar-NR'R'' (Aryl Amine) pd2_amido_neutral->product start Ar-X (Iodopyridine) amine HNR'R'' base Base (e.g., Cs₂CO₃)

Diagram 6: The catalytic cycle of the Buchwald-Hartwig amination.

Other Fundamental Reactions

While palladium-catalyzed cross-couplings are dominant, other reactions are also fundamental to the chemistry of iodopyridines.

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[23][24] While traditional conditions are harsh (high temperatures, stoichiometric copper), modern protocols have improved its scope.[25] It can be used for the synthesis of bipyridyls from iodopyridine precursors.[26] The reaction mechanism involves the formation of an active copper(I) species, oxidative addition, and reductive elimination.[23]

Synthesis of Iodopyridines

The preparation of iodopyridine derivatives themselves is a fundamental aspect of their chemistry.

  • Sandmeyer Reaction: 4-Iodopyridine can be prepared in good yield from the corresponding 4-aminopyridine via a low-temperature diazotization-Sandmeyer reaction.[1][27] A similar one-step diazotization can be used to synthesize 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine with yields between 65-83%.[28]

  • Finkelstein Reaction: An aromatic Finkelstein reaction can be used to synthesize 3-iodopyridine from 3-bromopyridine using sodium iodide (NaI) and a copper(I) iodide (CuI) catalyst, typically with a diamine ligand in a solvent like 1,4-dioxane.[29]

Conclusion

Iodopyridine derivatives are exceptionally versatile and powerful reagents in modern organic chemistry, particularly within the realm of drug discovery and development. The high reactivity of the carbon-iodine bond enables a host of fundamental transformations, most notably palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The well-defined reactivity hierarchy of carbon-halogen bonds further allows for predictable and regioselective functionalization of polyhalogenated pyridines, providing a strategic advantage in the modular synthesis of complex molecules. The detailed protocols and data presented in this guide underscore the reliability and broad applicability of these reactions, solidifying the role of iodopyridines as critical tools for the contemporary research scientist.

References

The Discovery and Ascendancy of Pyridyl Methanols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, history, and therapeutic applications of pyridyl methanols, a cornerstone scaffold in modern medicinal chemistry.

Introduction

Pyridyl methanols, a class of heterocyclic organic compounds, have emerged as pivotal structural motifs in the landscape of modern drug discovery and development. Characterized by a pyridine ring bearing a hydroxymethyl group, these compounds serve as versatile building blocks for a vast array of pharmacologically active agents. Their unique physicochemical properties, including their ability to participate in hydrogen bonding and their metabolic stability, have rendered them a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyridyl methan-ols, with a particular focus on their role as modulators of key signaling pathways.

Historical Perspective: From Coal Tar to Targeted Therapies

The journey of pyridyl methanols is intrinsically linked to the broader history of pyridine chemistry. First isolated from coal tar in the 19th century, pyridine and its derivatives have since become indispensable in organic synthesis and medicinal chemistry. The synthesis of pyridyl methanols was first reported in the mid-20th century, initially as part of broader investigations into the functionalization of the pyridine ring.[1] However, their true potential as pharmaceutical intermediates was not fully realized until later, with the burgeoning field of medicinal chemistry seeking novel scaffolds to target a range of diseases.

Early research into pyridyl methanols focused on their synthesis and basic chemical reactivity. It was the subsequent exploration of their derivatives that unveiled their profound biological activities. The discovery that pyridyl-containing compounds could act as potent and selective inhibitors of various enzymes, including kinases and ion channels, marked a turning point in their history. This has led to the development of numerous clinical candidates and approved drugs across various therapeutic areas, including oncology, inflammation, and neurology.

Synthetic Methodologies: A Comparative Overview

The synthesis of pyridyl methanols can be achieved through several strategic routes, primarily involving the reduction of corresponding pyridine carboxylic acids, esters, aldehydes, or the functionalization of cyanopyridines and picolines. The choice of method often depends on the desired isomer (2-, 3-, or 4-pyridyl methanol), the availability of starting materials, and the required scale of the synthesis.

Key Synthetic Approaches:
  • Reduction of Pyridine Carboxylic Acid Derivatives: This is one of the most common methods, utilizing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride (NaBH₄), often in combination with activating agents.[2][3]

  • Reduction of Pyridine Aldehydes: The direct reduction of picolinaldehydes offers a straightforward route to the corresponding pyridyl methanols.[4]

  • Synthesis from Cyanopyridines: This method involves the reduction of the nitrile group to an aminomethyl group, followed by diazotization and hydrolysis to the alcohol.[5][6]

  • Functionalization of Picolines: Direct oxidation of the methyl group of picolines or their N-oxides provides another avenue to these compounds.[7][8]

Comparative Data on Synthetic Methods

The following tables summarize quantitative data for the synthesis of 2-, 3-, and 4-pyridyl methanol, providing a comparative overview of different methodologies.

Table 1: Synthesis of 2-Pyridyl Methanol Derivatives

Starting MaterialMethodKey ReagentsReaction TimeTemperature (°C)Yield (%)Reference
2-PicolineOxidation/HydrolysisH₂O₂, Acetic Acid, Acetic Anhydride, NaOH3-6 h (reflux)70-80~65[7]
2-(p-chlorobenzyl)pyridineOxidation/Reduction1. KMnO₄ 2. KBH₄4 h / 30 min85-95 / <4086 (oxidation), 97 (reduction)[9]
Pyridine-2-carboxaldehydeGrignard Reaction4-Bromochlorobenzene, Mg, I₂--~75[9]

Table 2: Synthesis of 3-Pyridyl Methanol

Starting MaterialMethodKey ReagentsReaction TimeTemperature (°C)Yield (%)Reference
Nicotinic AcidEsterification/ReductionMethanol, H₂SO₄, NaBH₄, THF-RefluxHigh[3][10]
3-CyanopyridineCatalytic Hydrogenation/DiazotizationPd/C, H₂, HCl, Ethyl nitrite-60-65-[1][6]
Ethyl nicotinateCatalytic HydrogenationRu complex, KOMe, H₂10 h10090[5]

Table 3: Synthesis of 4-Pyridyl Methanol

Starting MaterialMethodKey ReagentsReaction TimeTemperature (°C)Yield (%)Reference
4-CyanopyridineReaction with Ketone/AldehydeKetone/Aldehyde, Na or Li8-10 h-10 to 064-90[11]
4-MethylpyridineAmmoxidation/HydrolysisNH₃, Air, Catalyst-330-450>98 (for nitrile)[12]
Ethyl isonicotinateElectrolytic ReductionH₂SO₄ (aq)-20-30High[13]

Detailed Experimental Protocols

Synthesis of 2-Pyridyl Methanol from 2-Picoline

This three-step synthesis proceeds via the formation of 2-picoline N-oxide, followed by rearrangement and hydrolysis.

Step 1: Synthesis of 2-Picoline N-oxide

  • Materials: 2-picoline, hydrogen peroxide, glacial acetic acid, catalyst (e.g., MoO₃ or Al₂O₃).

  • Procedure: To a solution of 2-picoline in glacial acetic acid, a catalyst is added. Hydrogen peroxide is then added dropwise while maintaining the reaction temperature between 70-80°C. The reaction is stirred for 3-5 hours. After cooling, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to remove water and acetic acid. The residue is then extracted to yield 2-picoline N-oxide.[7]

Step 2: Synthesis of 2-Picolyl Acetate

  • Materials: 2-picoline N-oxide, acetic anhydride.

  • Procedure: 2-Picoline N-oxide is added to acetic anhydride, and the mixture is refluxed for 3-6 hours. After the reaction is complete, excess acetic anhydride and glacial acetic acid are removed by rotary evaporation. The resulting mother liquor is neutralized and extracted to afford 2-picolyl acetate.[7]

Step 3: Hydrolysis to 2-Pyridyl Methanol

  • Materials: 2-picolyl acetate, sodium hydroxide solution.

  • Procedure: 2-Picolyl acetate is hydrolyzed by refluxing in a sodium hydroxide solution. After cooling, the product is extracted and purified to give 2-pyridyl methanol.[7]

G 2-Picoline 2-Picoline 2-Picoline N-oxide 2-Picoline N-oxide 2-Picoline->2-Picoline N-oxide H₂O₂, Acetic Acid Catalyst, 70-80°C 2-Picolyl Acetate 2-Picolyl Acetate 2-Picoline N-oxide->2-Picolyl Acetate Acetic Anhydride Reflux 2-Pyridyl Methanol 2-Pyridyl Methanol 2-Picolyl Acetate->2-Pyridyl Methanol NaOH Hydrolysis

Synthesis of 2-Pyridyl Methanol from 2-Picoline.

Synthesis of 3-Pyridyl Methanol from 3-Cyanopyridine

This two-step process involves catalytic hydrogenation followed by diazotization and hydrolysis.

Step 1: Catalytic Hydrogenation to 3-Aminomethylpyridine

  • Materials: 3-Cyanopyridine, palladium on carbon (Pd/C), hydrochloric acid, hydrogen gas.

  • Procedure: A suspension of Pd/C catalyst in water is prepared in a pressure vessel. 3-Cyanopyridine and hydrochloric acid are added. The vessel is purged with hydrogen, and the reaction is stirred under a hydrogen atmosphere (3-5 psi) at 10-15°C until the absorption of hydrogen ceases. The catalyst is then removed by filtration.[6]

Step 2: Diazotization and Hydrolysis to 3-Pyridyl Methanol

  • Materials: 3-Aminomethylpyridine hydrochloride solution, ethyl nitrite.

  • Procedure: The aqueous solution of 3-aminomethylpyridine hydrochloride is heated to 60-65°C. Ethyl nitrite gas is passed into the heated solution. The ethyl nitrite is generated separately by reacting ethyl alcohol with nitrosyl chloride. The reaction mixture is then worked up to isolate 3-pyridyl methanol.[6]

G 3-Cyanopyridine 3-Cyanopyridine 3-Aminomethylpyridine 3-Aminomethylpyridine 3-Cyanopyridine->3-Aminomethylpyridine Pd/C, H₂, HCl 3-Pyridyl Methanol 3-Pyridyl Methanol 3-Aminomethylpyridine->3-Pyridyl Methanol Ethyl nitrite 60-65°C

Synthesis of 3-Pyridyl Methanol from 3-Cyanopyridine.

Synthesis of 4-Pyridyl Methanol from Methyl Isonicotinate

This method involves the reduction of the ester using sodium borohydride.

  • Materials: Methyl isonicotinate, sodium borohydride (NaBH₄), lithium chloride (LiCl), tetrahydrofuran (THF), acid solution.

  • Procedure: Under an inert atmosphere, lithium chloride and sodium borohydride are suspended in THF. A solution of methyl isonicotinate in THF is added dropwise at -5 to 5°C. The mixture is then heated to reflux for 6-8 hours. After cooling, the reaction is quenched by the slow addition of an acid solution. The product is then extracted and purified.[14]

G Methyl Isonicotinate Methyl Isonicotinate 4-Pyridyl Methanol 4-Pyridyl Methanol Methyl Isonicotinate->4-Pyridyl Methanol NaBH₄, LiCl THF, Reflux

Synthesis of 4-Pyridyl Methanol from Methyl Isonicotinate.

Modulation of Signaling Pathways in Drug Discovery

The true value of pyridyl methanols in medicinal chemistry lies in their role as precursors to a multitude of biologically active molecules. Derivatives of pyridyl methanols have been shown to modulate several key signaling pathways implicated in various diseases.

TRPV3 Antagonism in Pain and Inflammation

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons. It plays a crucial role in thermosensation, pain perception, and skin inflammation.[15][16] Over-activation of TRPV3 is associated with several pathological conditions, making it an attractive target for therapeutic intervention. Pyridyl methanol derivatives have been identified as potent and selective antagonists of the TRPV3 channel.[15] These compounds are thought to bind to the channel and stabilize its closed conformation, thereby preventing the influx of cations (Ca²⁺ and Na⁺) that would otherwise lead to neuronal excitation and the sensation of pain and itch.[15][17]

G cluster_membrane Cell Membrane TRPV3 TRPV3 Channel (Closed) Stimulus Heat, 2-APB TRPV3_open TRPV3 Channel (Open) Cations Ca²⁺, Na⁺ Influx TRPV3_open->Cations Stimulus->TRPV3_open Activates PyridylMethanol Pyridyl Methanol Derivative PyridylMethanol->TRPV3 Antagonizes (Stabilizes closed state) Downstream Neuronal Excitation Pain & Itch Cations->Downstream

Pyridyl Methanol Derivatives as TRPV3 Antagonists.

Inhibition of Kinase Signaling Pathways in Cancer

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR and PIM-1 kinase pathways are frequently overactive in various malignancies, promoting cell proliferation, survival, and resistance to therapy.[18][19] Pyridine-containing compounds have been successfully developed as inhibitors of these pathways.

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and other stimuli to regulate cell growth and survival.[5] Pyridinyl-based inhibitors can target different nodes of this pathway, most notably PI3K itself or the downstream kinase mTOR. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of their substrates, thereby blocking the pro-survival signals.

PIM-1 kinase is another important therapeutic target in oncology. It is a serine/threonine kinase that phosphorylates a number of substrates involved in cell cycle progression and apoptosis.[1][20] Pyridine-based PIM-1 inhibitors have shown promise in preclinical studies by inducing apoptosis and inhibiting the growth of cancer cells.[19]

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_pim1 PIM-1 Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Cytokines Cytokines STAT STATs Cytokines->STAT PIM1 PIM-1 Kinase STAT->PIM1 activates transcription Apoptosis Inhibition of Apoptosis PIM1->Apoptosis PyridylMethanol_Kinase Pyridyl Methanol-based Kinase Inhibitor PyridylMethanol_Kinase->PI3K Inhibits PyridylMethanol_Kinase->mTOR Inhibits PyridylMethanol_Kinase->PIM1 Inhibits

Inhibition of Kinase Signaling by Pyridyl Methanol Derivatives.

Conclusion

The discovery and development of pyridyl methanols represent a significant advancement in medicinal chemistry. From their humble beginnings as simple heterocyclic alcohols, they have evolved into a critical class of synthetic intermediates for the generation of highly targeted and effective therapeutics. Their synthetic accessibility and the diverse biological activities of their derivatives ensure that pyridyl methanols will continue to be a cornerstone of drug discovery efforts for the foreseeable future. This guide has provided a comprehensive overview of their history, synthesis, and biological importance, offering a valuable resource for researchers and professionals dedicated to the advancement of pharmaceutical sciences.

References

A Technical Guide to (6-Iodopyridin-2-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of (6-Iodopyridin-2-yl)methanol, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. With its versatile reactivity, this compound serves as a critical intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Chemical Identity and Properties

(6-Iodopyridin-2-yl)methanol is a halogenated pyridine derivative valued for its utility in carbon-carbon bond-forming reactions. Its IUPAC name is (6-iodopyridin-2-yl)methanol . The presence of an iodine atom on the pyridine ring makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

A summary of its key chemical and physical properties is presented below.

PropertyDataReference(s)
IUPAC Name (6-iodopyridin-2-yl)methanol
CAS Number 851102-41-5[1]
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol [1]
Physical Form Solid[1]
Melting Point Data not available; the related compound (6-Bromopyridin-2-yl)methanol melts at 34-39 °C.[2]
SMILES String OCc1cccc(I)n1[1]
InChI Key VUEZKKXLCULZHG-UHFFFAOYSA-N[1]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place

Significance in Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. Halogenated derivatives like (6-Iodopyridin-2-yl)methanol are particularly valuable as they serve as versatile intermediates.

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, enabling the facile coupling with a wide range of aryl and heteroaryl boronic acids or esters. This reaction is a cornerstone of modern drug discovery, allowing for the modular and efficient assembly of complex biaryl and heteroaryl structures.

G A (6-Iodopyridin-2-yl)methanol (Building Block) C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Advanced Intermediate (e.g., 6-Arylpyridin-2-yl)methanol) C->D C-C Bond Formation E Further Functionalization D->E F Biologically Active Compound (e.g., Kinase Inhibitor, GPCR Ligand) E->F

Synthetic utility of (6-Iodopyridin-2-yl)methanol in a drug discovery workflow.

Experimental Protocols

Synthesis of (6-Iodopyridin-2-yl)methanol

Reaction Scheme: Ethyl 6-iodopicolinate → (6-Iodopyridin-2-yl)methanol

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 6-iodopicolinate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford (6-Iodopyridin-2-yl)methanol as a solid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend LiAlH4 in anhydrous THF B Cool to 0 °C A->B D Add ester solution dropwise at < 5 °C B->D C Dissolve Ethyl 6-iodopicolinate in anhydrous THF C->D E Stir at RT (Monitor by TLC) D->E F Quench with H2O/NaOH(aq) at 0 °C E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Purify via Chromatography H->I

Workflow for the synthesis of (6-Iodopyridin-2-yl)methanol.
Representative Suzuki-Miyaura Cross-Coupling Protocol

The following is a general, representative procedure for the Suzuki-Miyaura coupling of (6-Iodopyridin-2-yl)methanol with an arylboronic acid. Conditions may require optimization for specific substrates.

Reaction Scheme: (6-Iodopyridin-2-yl)methanol + Arylboronic Acid → (6-Arylpyridin-2-yl)methanol

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add (6-Iodopyridin-2-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a suitable phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Application Context: Targeting Ion Channels

The pyridyl-methanol scaffold is a key component in the development of antagonists for ion channels, such as the Transient Receptor Potential Vanilloid 3 (TRPV3).[3] TRPV3 is implicated in pain sensation, inflammation, and skin disorders. The synthesis of potent and selective TRPV3 antagonists often relies on the Suzuki coupling to introduce diverse aryl groups onto the pyridine ring, demonstrating the critical role of intermediates like (6-Iodopyridin-2-yl)methanol in developing new pain therapeutics.

G Stimulus Heat / Chemical Stimulus TRPV3 TRPV3 Ion Channel (in Keratinocytes) Stimulus->TRPV3 Activation Channel Activation TRPV3->Activation Influx Ca²⁺ / Na⁺ Influx Activation->Influx Depolarization Cell Depolarization Influx->Depolarization Signal Signal to Sensory Neurons Depolarization->Signal Pain Pain Sensation Signal->Pain Antagonist TRPV3 Antagonist (Synthesized via Suzuki Coupling) Antagonist->Activation Blocks

Simplified TRPV3 signaling pathway and the role of antagonists.

Safety and Handling

(6-Iodopyridin-2-yl)methanol should be handled in a well-ventilated area, preferably a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for the analogous bromo-compound, it may cause skin and serious eye irritation, as well as respiratory irritation.[2] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to (6-Iodo-pyridin-2-yl)-methanol and its analogs, with a particular focus on their role as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the area of pain therapeutics.

Core Compound: this compound

This compound is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine ring substituted with an iodine atom and a hydroxymethyl group, provides a versatile scaffold for the synthesis of a diverse range of derivatives. The presence of the iodine atom is particularly significant as it offers a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Chemical Properties:

PropertyValue
CAS Number 851102-41-5
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Solid
SMILES OCc1cccc(I)n1
InChI Key VUEZKKXLCULZHG-UHFFFAOYSA-N

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is crucial for its accessibility in research. While multiple synthetic routes are plausible, a common approach involves the reduction of the corresponding carboxylic acid or the halogen exchange of a bromo-precursor.

Experimental Protocol: Synthesis via Reduction of 6-Iodopicolinic Acid

This protocol outlines a two-step process starting from the commercially available 6-iodopicolinic acid.

Step 1: Esterification of 6-Iodopicolinic Acid

  • To a solution of 6-iodopicolinic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 6-iodopicolinate.

Step 2: Reduction of Methyl 6-Iodopicolinate

  • Dissolve the methyl 6-iodopicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Biological Activity of Related Compounds: TRPV3 Antagonism

Derivatives of (Pyridin-2-yl)-methanol have emerged as a promising class of antagonists for the TRPV3 ion channel.[1][2] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons and is implicated in pain sensation, inflammation, and skin disorders.[1][2] Antagonism of TRPV3 represents a potential therapeutic strategy for the treatment of chronic pain.

Quantitative Data: In Vitro Activity of Pyridinyl-methanol Derivatives against TRPV3

The following table summarizes the in vitro activity of a key pyridinyl-methanol derivative. While specific data for iodo-substituted analogs is not yet widely available in the public domain, the data for closely related compounds provides a strong rationale for exploring this chemical space.

Compound IDStructureAssay TypeTargetIC₅₀ (µM)Reference
74a cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanolCalcium InfluxhTRPV30.38[1]

This data highlights the potential for developing highly potent TRPV3 antagonists based on the (Pyridin-2-yl)-methanol scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Assay: Calcium Imaging for TRPV3 Antagonist Activity

This protocol describes a cell-based calcium imaging assay to determine the inhibitory potency of test compounds on the human TRPV3 channel.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TRPV3 (hTRPV3) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

2. Dye Loading:

  • On the day of the assay, remove the culture medium and wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a dispersing agent (e.g., Pluronic F-127) in the assay buffer.

  • Incubate the cells with the loading buffer for 1 hour at 37°C in the dark.

3. Compound Incubation:

  • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the assay buffer.

  • After the dye loading, wash the cells with the assay buffer to remove excess dye.

  • Add the different concentrations of the test compounds to the respective wells and incubate for 15-30 minutes at room temperature.

4. TRPV3 Activation and Signal Detection:

  • Prepare a solution of a TRPV3 agonist (e.g., 2-APB or carvacrol) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Use a fluorescence microplate reader (e.g., FLIPR) to measure the baseline fluorescence.

  • Add the agonist solution to all wells simultaneously and record the change in fluorescence over time.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration upon TRPV3 activation.

  • The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.

  • Calculate the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Model: Neuropathic Pain (Chung Model)

The Spinal Nerve Ligation (SNL) model, also known as the Chung model, is a widely used preclinical model to induce neuropathic pain in rodents and to evaluate the efficacy of analgesic compounds.[3][4][5][6]

1. Surgical Procedure (Rat):

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Make a dorsal midline incision to expose the L4-L6 vertebrae.

  • Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[3][4]

  • Close the muscle and skin layers with sutures or wound clips.[3]

  • Administer post-operative analgesics as per approved animal care protocols.

2. Behavioral Testing:

  • Allow the animals to recover for a period of 3-7 days post-surgery.[3]

  • Assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.

  • Measure the paw withdrawal threshold in response to the application of filaments with increasing force.

  • A significant decrease in the paw withdrawal threshold on the ligated side compared to the contralateral side or sham-operated animals indicates the presence of neuropathic pain.

3. Drug Administration and Efficacy Evaluation:

  • Administer the test compounds (e.g., this compound derivatives) via the desired route (e.g., oral, intraperitoneal).

  • Measure the paw withdrawal threshold at various time points after drug administration.

  • A significant reversal of the decreased paw withdrawal threshold indicates analgesic efficacy of the test compound.

Signaling Pathways and Logical Relationships

TRPV3 Signaling Pathway in Keratinocytes

Activation of the TRPV3 channel in keratinocytes leads to an influx of calcium ions, which can trigger a cascade of downstream signaling events. This can contribute to cellular responses such as proliferation and the release of inflammatory mediators.

TRPV3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Mediates EGFR EGFR PI3K PI3K EGFR->PI3K Ca2_influx->EGFR Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammatory Mediator Release NFkB->Inflammation Agonist TRPV3 Agonist (e.g., Heat, 2-APB) Agonist->TRPV3 Activates Antagonist This compound Derivative (Antagonist) Antagonist->TRPV3 Inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Start Starting Material This compound Derivatization Derivatization (e.g., Suzuki, Sonogashira coupling) Start->Derivatization Purification Purification & Characterization Derivatization->Purification Library Compound Library Purification->Library Primary_Assay Primary Screen (Calcium Imaging Assay) Library->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Pain_Model Neuropathic Pain Model (Chung Model) Hit_ID->Pain_Model SAR->Derivatization Efficacy Efficacy Testing Pain_Model->Efficacy Lead_Candidate Lead Candidate Efficacy->Lead_Candidate

References

Theoretical Properties of Substituted Pyridines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility have established it as a "privileged scaffold" in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the meticulous tuning of a molecule's physicochemical properties, such as basicity and dipole moment, which in turn influences its target affinity, pharmacokinetic profile, and overall efficacy as a therapeutic agent. This technical guide provides an in-depth exploration of the theoretical properties of substituted pyridines, focusing on their electronic characteristics, reactivity, and the computational methodologies used to predict these properties, thereby aiding in rational drug design.

Core Theoretical Properties

The introduction of a nitrogen atom into the benzene ring significantly alters the electronic landscape of the molecule. This nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density around the ring. This inherent electronic asymmetry is the foundation of pyridine's distinct chemical behavior and is profoundly influenced by the nature and position of substituents.

Electronic Properties

The electronic influence of substituents on the pyridine ring is critical for modulating a compound's biological activity. These effects are primarily understood through basicity (pKa values), dipole moments, and the principles of physical organic chemistry as described by Hammett constants.

Basicity (pKa Values) : The lone pair of electrons on the pyridine nitrogen atom imparts basic properties. The pKa of the pyridinium ion is a direct measure of this basicity. Substituents dramatically alter the electron density at the nitrogen, thereby affecting the pKa. Electron-donating groups (EDGs) increase the electron density, making the lone pair more available for protonation and thus increasing the pKa (stronger base). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, leading to a lower pKa (weaker base).[1] The position of the substituent also plays a crucial role; for instance, substituents at the 4-position have a more pronounced electronic effect on the nitrogen atom due to direct resonance interactions.[2]

Substituent (at 4-position)pKa of Pyridinium IonReference
-NO₂1.61
-CN1.90
-CHO3.44
-Cl3.83
-Br3.81
-H5.23[3]
-CH₃6.02
-OCH₃6.58
-NH₂9.11
-N(CH₃)₂9.61

Note: pKa values are for the corresponding pyridinium ion in aqueous solution at or near 25°C. Values are compiled from various sources and may show slight variations.

Dipole Moments : The electronegative nitrogen atom gives pyridine a significant dipole moment (approximately 2.2 Debye), with the negative end of the dipole pointing towards the nitrogen.[4] Substituents can either increase or decrease the magnitude of the dipole moment and alter its direction. An electron-withdrawing group at the 4-position, such as a nitro group, will increase the dipole moment, while an electron-donating group at the same position, like an amino group, will decrease it. These modifications in the molecule's polarity are critical for its interaction with biological targets and for its pharmacokinetic properties, such as solubility and membrane permeability.[5][6][7]

CompoundDipole Moment (Debye)Reference
Pyridine2.19 - 2.37[1][8]
2-Methylpyridine (α-picoline)1.96
3-Methylpyridine (β-picoline)2.41
4-Methylpyridine (γ-picoline)2.60
4-Nitropyridine0.58
Pyridine-N-oxide4.15 - 4.24

Note: Dipole moments are typically measured in benzene or gas phase. Values can vary based on the experimental conditions.

Reactivity of the Pyridine Ring

The electron-deficient nature of the pyridine ring governs its reactivity towards both electrophilic and nucleophilic reagents. This reactivity is in stark contrast to that of benzene and is a key consideration in the synthesis of pyridine derivatives.

Electrophilic Aromatic Substitution (EAS) : The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene.[9][10] The electronegative nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium cation. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene.[10] When EAS does occur, it preferentially takes place at the 3-position (meta-position), as the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the adjacent nitrogen atom.[11][12]

Nucleophilic Aromatic Substitution (NAS) : Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic attack, a reaction that is very difficult to achieve with benzene.[13] Nucleophilic substitution occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen).[3][14][15] This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][14] This is not possible when the attack occurs at the 3-position. The Chichibabin reaction, the amination of pyridine at the 2-position using sodium amide, is a classic example of this reactivity.[15]

G cluster_reactivity Reactivity of Substituted Pyridine Ring cluster_electrophilic Electrophilic Aromatic Substitution (EAS) cluster_nucleophilic Nucleophilic Aromatic Substitution (NAS) Pyridine Substituted Pyridine EAS_Conditions Strongly Acidic Conditions (e.g., H₂SO₄) Pyridine->EAS_Conditions Electrophile (E⁺) NAS_Conditions Strong Nucleophile (e.g., NaNH₂) Pyridine->NAS_Conditions Nucleophile (Nu⁻) EAS_Outcome Meta-substitution (Position 3) (Generally Slow) EAS_Conditions->EAS_Outcome Favored pathway NAS_Outcome Ortho/Para-substitution (Positions 2 & 4) (Generally Favorable) NAS_Conditions->NAS_Outcome Favored pathway

Factors influencing the substitution patterns on a pyridine ring.

Computational Methodologies

Computational chemistry is an indispensable tool in modern drug discovery for predicting the properties of novel molecules before their synthesis. For substituted pyridines, methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are routinely employed.

Experimental Protocol: pKa Prediction using DFT

Predicting the pKa of a substituted pyridine with high accuracy is crucial for understanding its likely behavior in a biological system. A common approach involves calculating the free energy change of the deprotonation reaction using a thermodynamic cycle.

1. Molecular Structure Optimization:

  • The 3D structures of both the protonated (pyridinium) and deprotonated (pyridine) species are built using a molecular modeling software (e.g., Avogadro).

  • Geometry optimization is performed in both the gas phase and in a simulated aqueous environment using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31+G(d,p) basis set.[16] The inclusion of a continuum solvation model (e.g., PCM, SMD) is essential for the solution-phase calculations.[17]

2. Frequency Calculations:

  • Vibrational frequency calculations are performed on the optimized structures at the same level of theory to confirm that they are true energy minima (no imaginary frequencies) and to obtain the thermal corrections to the free energy.[2]

3. Free Energy Calculation:

  • The absolute Gibbs free energy in solution (G_sol) for both the protonated (BH⁺) and deprotonated (B) forms is calculated.

  • The pKa is then calculated using the following equation:

    pKa = (G_sol(B) + G_sol(H⁺) - G_sol(BH⁺)) / (2.303 * RT)

  • The free energy of the proton in solution (G_sol(H⁺)) is a well-established, albeit challenging to calculate, value and is often taken from experimental or high-level computational studies.[17]

4. Refinement (Optional):

  • For higher accuracy, an explicit water molecule can be included in the calculation, hydrogen-bonded to the pyridine nitrogen. This approach can improve the description of the solute-solvent interaction and lead to more accurate pKa predictions, with mean absolute errors often falling below 0.5 pKa units.[3]

G start Define Substituted Pyridine (Protonated & Deprotonated Forms) geom_opt Step 1: Geometry Optimization (e.g., DFT B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Step 2: Frequency Calculation (Confirm Minima & Get Thermal Corrections) geom_opt->freq_calc energy_calc Step 3: Calculate Gibbs Free Energy (Gas Phase & Solvated) freq_calc->energy_calc pka_calc Step 4: Calculate pKa Using Thermodynamic Cycle energy_calc->pka_calc refine Step 5 (Optional): Refine Calculation (Add Explicit Solvent Molecules) pka_calc->refine end Predicted pKa Value pka_calc->end refine->end

Workflow for the computational prediction of pKa values.
Experimental Protocol: QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing a robust QSAR model for a series of pyridine derivatives can guide the design of more potent analogues.

1. Data Set Preparation:

  • A dataset of pyridine derivatives with experimentally determined biological activity (e.g., IC50, Ki) against a specific target is compiled.[11]

  • The dataset is divided into a training set (typically 70-80% of the compounds) used to build the model, and a test set used to validate its predictive power.[15]

2. Molecular Descriptor Calculation:

  • For each molecule in the dataset, a wide range of molecular descriptors are calculated using specialized software (e.g., MOE, Dragon). These descriptors quantify various aspects of the molecular structure, including:

    • 1D descriptors: Molecular weight, atom counts.

    • 2D descriptors: Topological indices, connectivity indices.

    • 3D descriptors: Molecular shape, volume, surface area.

    • Physicochemical descriptors: LogP, polar surface area (PSA), electronic properties (e.g., partial charges, dipole moment).

3. Model Building:

  • A statistical method is used to build a mathematical equation that correlates a subset of the calculated descriptors (the independent variables) with the biological activity (the dependent variable).

  • Multiple Linear Regression (MLR) is a common method used for this purpose.[11] Other machine learning techniques like Partial Least Squares (PLS) or Support Vector Machines (SVM) can also be employed. The goal is to select a small number of non-correlated descriptors that best explain the variance in the biological activity.

4. Model Validation:

  • The quality of the generated QSAR model is assessed using several statistical metrics:

    • Coefficient of determination (R²): Measures how well the model fits the training set data. A value closer to 1 indicates a better fit.

    • Leave-one-out cross-validation (Q²): A measure of the model's internal predictive ability. A Q² > 0.5 is generally considered indicative of a good model.

    • External validation: The model is used to predict the activity of the compounds in the test set. The predictive R² (R²_pred) is calculated. A high R²_pred value confirms the model's ability to predict the activity of new, unseen compounds.[9]

5. Interpretation and Application:

  • The validated QSAR model provides insights into the structure-activity relationship. The descriptors included in the model highlight the key molecular features that are important for biological activity. This information is then used to design new pyridine derivatives with potentially improved potency.

G node_data Data Collection Compile pyridine derivatives with known biological activity (e.g., IC₅₀) node_split Data Splitting Divide into Training Set (~80%) and Test Set (~20%) node_data->node_split node_desc Descriptor Calculation Calculate 1D, 2D, 3D, and physicochemical descriptors for all molecules node_split->node_desc node_build Model Building Use Training Set data to generate a model (e.g., Multiple Linear Regression) node_desc->node_build node_validate Model Validation Internal (Q²) and External (R²_pred on Test Set) validation node_build->node_validate node_apply Application Interpret model to understand SAR Design new, more potent pyridine derivatives node_validate->node_apply

General workflow for a QSAR study.

Conclusion

Substituted pyridines represent a rich and versatile class of compounds with profound importance in drug discovery. A thorough understanding of their theoretical properties—governed by the electronic interplay between the nitrogen heteroatom and the attached substituents—is paramount for the rational design of new therapeutic agents. By leveraging powerful computational tools such as DFT and QSAR, researchers can predict key molecular properties and elucidate complex structure-activity relationships. This in silico-first approach accelerates the drug discovery process, enabling the prioritization of synthetic targets and ultimately leading to the development of safer and more effective medicines.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using (6-Iodo-pyridin-2-yl)-methanol as a key building block. The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures prevalent in pharmaceutical compounds.[1] The (6-Aryl-pyridin-2-yl)-methanol scaffold is of significant interest in medicinal chemistry. This note outlines optimized reaction conditions, a step-by-step experimental protocol, troubleshooting guidance, and visual diagrams of the reaction workflow and catalytic cycle.

General Reaction Scheme

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium(0) complex in the presence of a base.[1] For this compound, the reaction proceeds as follows:

Caption: General scheme for the Suzuki coupling of this compound.

Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. Aryl iodides are generally highly reactive partners in this coupling.[2] The following table summarizes common conditions that can be optimized for this specific substrate.

ParameterReagent/ConditionConcentration/AmountNotes & Considerations
Palladium Catalyst Pd(PPh₃)₄1-5 mol%A common and effective catalyst. Must be handled under an inert atmosphere to prevent oxidation.[2][3]
Pd(OAc)₂ / Ligand1-5 mol%Often used with phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃). Requires optimization of the ligand-to-metal ratio.[4][5]
Pd₂(dba)₃ / Ligand1-3 mol%A stable Pd(0) source, typically paired with a ligand for high activity.[6]
Boronic Acid Aryl-B(OH)₂ or Aryl-B(pin)1.1 - 1.5 equivalentsUsing a slight excess ensures complete consumption of the iodide. Boronate esters can also be used.[7][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsThe choice of base is critical. Carbonates are widely used. K₃PO₄ is a stronger base, while Cs₂CO₃ offers good solubility.[2][9]
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1)0.1 - 0.2 MA standard solvent system that aids in dissolving both organic and inorganic reagents.[6][8]
Toluene / H₂O0.1 - 0.2 MCan be effective, especially for higher temperature reactions.
DMF or MeCN / H₂O0.1 - 0.2 MPolar aprotic solvents can also be effective.[10]
Temperature 80 - 110 °C-Reaction temperature should be optimized. Aryl iodides often react efficiently at 80-90 °C.[2][9] Microwave heating can accelerate the reaction.[11][12]
Atmosphere Inert (Argon or Nitrogen)-Essential to prevent the degradation of the Pd(0) catalyst.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for a 1.0 mmol scale reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Deionized Water (2 mL)

  • Schlenk flask or pressure vessel, magnetic stir bar, condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Solvent Degassing: Sparge the 1,4-dioxane and water with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Addition of Base: Add the finely powdered K₂CO₃ (2.0 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the mixture for 5 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the stirring mixture.

  • Heating: Secure the condenser and heat the reaction mixture to 90 °C in an oil bath.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (6-Aryl-pyridin-2-yl)-methanol product.

Visualized Experimental Workflow

G A 1. Setup & Reagents Add Iodopyridine, Boronic Acid, and Base to Schlenk Flask B 2. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Add Solvents Inject degassed Dioxane/Water B->C D 4. Add Catalyst Add Pd(PPh₃)₄ under positive Argon flow C->D E 5. Reaction Heat mixture to 90 °C and stir D->E F 6. Monitoring Check progress via TLC or LC-MS E->F F->E Incomplete G 7. Work-up Cool, dilute with EtOAc, wash with H₂O & Brine F->G Reaction Complete H 8. Isolation Dry organic layer and concentrate in vacuo G->H I 9. Purification Purify by Flash Column Chromatography H->I J Final Product (6-Aryl-pyridin-2-yl)-methanol I->J

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.

Suzuki_Cycle Pd0 Active Pd(0)L₂ OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Trans Transmetalation PdII_B R¹-Pd(II)L₂-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product R1X R¹-X (Iodopyridine) R1X->OxAdd R2B R²-B(OH)₃⁻ (Boronate) R2B->Trans Base->R2B + OH⁻ R2BOH R²-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Conversion Inactive Catalyst: Pd(0) catalyst was oxidized by exposure to air.Ensure all steps are performed under a strictly inert atmosphere. Use a fresh bottle of catalyst or a more air-stable pre-catalyst.[2]
Inefficient Base: The base is not strong enough, is not anhydrous, or has poor solubility.Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. The water in the solvent mixture helps dissolve the base.[2]
Low Temperature: The reaction temperature is too low for activation.Cautiously increase the reaction temperature in 10 °C increments (e.g., from 90 °C to 100 °C).[2]
Side Product Formation Protodeboronation: The boronic acid is decomposing before it can couple.Ensure the base is not excessively strong for the substrate. Minimize reaction time once the starting material is consumed.
Homocoupling: The boronic acid is coupling with itself (R²-R²).This can be caused by oxygen. Ensure the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere.

References

Application Notes and Protocols for (6-Iodo-pyridin-2-yl)-methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Iodo-pyridin-2-yl)-methanol is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of complex molecules. Its structure, featuring a reactive iodine atom at the 6-position and a functional hydroxymethyl group at the 2-position of the pyridine ring, allows for regioselective modifications, making it an invaluable tool in drug discovery and development. The iodo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The hydroxymethyl group provides a handle for further functionalization, including oxidation, esterification, or etherification, to modulate the physicochemical properties and biological activity of the resulting compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists.

Application in the Synthesis of TRPV3 Antagonists

Derivatives of this compound have been instrumental in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1] TRPV3 is a calcium-permeable cation channel predominantly expressed in keratinocytes and sensory neurons, and it is implicated in pain sensation, inflammation, and skin disorders.[1] The development of selective TRPV3 antagonists is a promising therapeutic strategy for various pathological conditions.

Systematic optimization of lead compounds derived from a pyridinyl methanol moiety has led to the identification of highly active TRPV3 antagonists.[1] The following table summarizes the in vitro activity of representative compounds.

Table 1: In Vitro Activity of (Pyridin-2-yl)-methanol Derivatives as TRPV3 Antagonists [1]

Compound IDStructurehTRPV3 IC50 (µM)
5a 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol0.85
74a cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol0.38

Data sourced from a study on the synthesis and pharmacology of (Pyridin-2-yl)methanol derivatives as novel and selective TRPV3 antagonists.[1]

Key Synthetic Reactions and Protocols

The versatility of this compound as a building block is best demonstrated through its utility in palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an organoboron compound with an organic halide. In the context of this compound, the reactive C-I bond readily participates in the catalytic cycle to furnish 6-aryl-pyridin-2-yl-methanol derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Pyridyl Halides

Pyridyl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O10075-85
3-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane9080-90
4-Chloropyridine3-Tolylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene/H₂O11070-80

Note: The yields presented are typical for analogous reactions and serve as a reference. Actual yields with this compound may vary and require optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 6-alkynyl-pyridin-2-yl-methanol derivatives, which can serve as important intermediates or as final products with potential biological activity.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Sonogashira Coupling Reactions with Aryl Iodides

Aryl IodideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT90-98
4-Iodoanisole1-HexynePd(PPh₃)₄ (3)CuI (5)DIPEADMF6085-95
3-IodopyridineEthynylbenzenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF5080-90

Note: The yields presented are typical for analogous reactions and serve as a reference. Actual yields with this compound may vary and require optimization.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, & Base B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Palladium Catalyst & Degassed Solvent B->C D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Workup (Wash with H₂O & Brine) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Pure 6-Aryl-pyridin-2-yl-methanol I->J

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Logical Relationship: Regioselective Cross-Coupling

Regioselectivity Start This compound Suzuki Suzuki Coupling (Arylboronic Acid) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Pd Catalyst, CuI, Base Product_Suzuki (6-Aryl-pyridin-2-yl)-methanol Suzuki->Product_Suzuki Product_Sonogashira (6-Alkynyl-pyridin-2-yl)-methanol Sonogashira->Product_Sonogashira Further_Func Further Functionalization of -CH₂OH Product_Suzuki->Further_Func Product_Sonogashira->Further_Func Final_Products Diverse Library of Bioactive Molecules Further_Func->Final_Products

Caption: Synthetic utility of this compound in cross-coupling reactions.

Signaling Pathway: TRPV3 in Keratinocytes

TRPV3_Pathway TRPV3_Antagonist TRPV3 Antagonist (e.g., Compound 74a) TRPV3 TRPV3 Channel TRPV3_Antagonist->TRPV3 Inhibition Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Activation Downstream Downstream Signaling (e.g., Calmodulin) Ca_Influx->Downstream Cellular_Response Cellular Responses (Pain, Inflammation) Downstream->Cellular_Response

Caption: Simplified signaling pathway of TRPV3 and its inhibition by antagonists.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds in medicinal chemistry. Its amenability to regioselective functionalization via established cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, provides a robust platform for the generation of diverse molecular libraries. The successful application of this building block in the development of potent TRPV3 antagonists highlights its significance in modern drug discovery programs. The protocols and data presented herein serve as a comprehensive guide for researchers leveraging the synthetic potential of this compound.

References

Application Notes and Protocols for Sonogashira Reaction with (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira cross-coupling reaction of (6-Iodo-pyridin-2-yl)-methanol with a terminal alkyne. The Sonogashira reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials.[3][4] Pyridine moieties are key structural motifs in numerous FDA-approved drugs, and the introduction of alkynyl groups via Sonogashira coupling can significantly alter their biological activity.[5][6]

The protocol herein describes a typical procedure employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7] While classic Sonogashira reactions utilize a copper co-catalyst, copper-free variations have also been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[7] The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides or chlorides, often allowing for milder reaction conditions.[8]

Experimental Protocol

This protocol outlines the Sonogashira coupling of this compound with a generic terminal alkyne, represented as R-C≡CH.

Materials:

  • This compound

  • Terminal Alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Argon or Nitrogen gas

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.025-0.05 eq).

  • Solvent and Base Addition: Add anhydrous, deoxygenated solvent (e.g., THF or DMF) to the flask, followed by the addition of an amine base such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[5]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C.[3][5] The optimal temperature will depend on the specific substrates and catalyst system used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[5]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[8]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated pyridine product.[8]

Data Presentation

The following table summarizes the quantitative data for a representative Sonogashira reaction of this compound.

ComponentMolar Ratio (eq)Molecular Weight ( g/mol )Sample Amount (mmol)Sample Weight (mg)
This compound1.0235.021.0235.02
Terminal Alkyne (e.g., Phenylacetylene)1.2102.131.2122.56
PdCl₂(PPh₃)₂0.03701.900.0321.06
CuI0.05190.450.059.52
Triethylamine3.0101.193.0303.57 (0.42 mL)
Solvent (THF)---10 mL

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the Sonogashira reaction.

Sonogashira_Workflow A 1. Reaction Setup - this compound - PdCl₂(PPh₃)₂ - CuI - Inert Atmosphere B 2. Add Solvent & Base - Anhydrous THF/DMF - Et₃N or DIPEA A->B C 3. Degas Mixture - Bubble with Ar or N₂ B->C D 4. Add Terminal Alkyne C->D E 5. Reaction - Stir at RT or Heat (60-100 °C) D->E F 6. Monitor Progress - TLC or LC-MS E->F G 7. Work-up - Quench with NH₄Cl (aq) F->G Reaction Complete H 8. Extraction - Ethyl Acetate G->H I 9. Wash & Dry - Brine, Na₂SO₄ H->I J 10. Purify - Column Chromatography I->J K Final Product J->K

Caption: Experimental workflow for the Sonogashira coupling reaction.

Signaling Pathway Diagram

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[2]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd_complex Ar-Pd(II)-I(L)₂ pd_add->pd_complex Ar-I pd_trans Transmetalation pd_complex->pd_trans pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pd_trans->pd_alkyne Cu-C≡CR pd_reduct Reductive Elimination pd_alkyne->pd_reduct pd_reduct->pd0 Ar-C≡CR alkyne H-C≡CR cu_base Base, CuI alkyne->cu_base cu_complex [Cu(C≡CR)] cu_complex->pd_trans To Pd Cycle cu_base->cu_complex

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Application of (6-Iodo-pyridin-2-yl)-methanol in API Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (6-Iodo-pyridin-2-yl)-methanol as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The focus is on its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

Introduction

This compound is a versatile bifunctional molecule containing both a nucleophilic hydroxymethyl group and an electrophilic iodinated pyridine ring. This unique combination allows for sequential or orthogonal functionalization, making it an attractive starting material for the synthesis of complex molecular architectures found in a variety of APIs. The iodo-substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties. These structural motifs are prevalent in a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies.

Key Applications in API Synthesis

The primary application of this compound in API synthesis lies in its utility as a scaffold for constructing biaryl and heteroaryl structures. The resulting (6-Aryl-pyridin-2-yl)-methanol core is a key pharmacophore in several classes of biologically active molecules.

Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a 2-substituted pyridine core that directs the molecule to the ATP-binding site of the target kinase. The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids provides a straightforward route to a library of potential kinase inhibitors. The hydroxymethyl group can be further functionalized to modulate solubility, introduce additional binding interactions, or attach linkers for conjugation.

A critical signaling pathway often targeted in cancer therapy is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. The dysregulation of this pathway is a hallmark of many cancers. The 6-aryl-pyridin-2-yl-methanol scaffold can serve as a foundational structure for the development of inhibitors targeting kinases within this pathway, such as Akt or mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 PIP3 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth API_Intermediate (6-Aryl-pyridin-2-yl)-methanol Scaffold API_Intermediate->Akt Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Experimental_Workflow Start Start: this compound & Arylboronic Acid Reaction_Setup Reaction Setup: - Add reagents to flask - Add solvent and base - Degas the mixture Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Add Palladium Catalyst - Add Ligand (if necessary) Reaction_Setup->Catalyst_Addition Reaction Reaction: - Heat to desired temperature - Monitor by TLC/LC-MS Catalyst_Addition->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization End End Product: (6-Aryl-pyridin-2-yl)-methanol Characterization->End

Application Note: Analytical Techniques for the Characterization of (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (6-Iodo-pyridin-2-yl)-methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its purity and structural integrity are paramount for the successful synthesis of downstream products and for ensuring reproducible biological or material properties. This document outlines a suite of standard analytical techniques for the comprehensive characterization of this compound, ensuring its identity, purity, and stability. The empirical formula is C₆H₆INO, with a molecular weight of 235.02 g/mol .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 851102-41-5
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Physical Form Solid
InChI Key VUEZKKXLCULZHG-UHFFFAOYSA-N

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The following sections detail the protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

General Analytical Workflow

The overall process for characterizing a new batch of this compound involves a series of orthogonal analytical techniques to confirm both structure and purity.

cluster_start Input cluster_analysis Analytical Techniques cluster_output Output Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC-UV (Purity) Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR EA Elemental Analysis Sample->EA Report Comprehensive Characterization Report NMR->Report MS->Report HPLC->Report FTIR->Report EA->Report

Fig 1. General workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1][2]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.

Expected Data: The following table summarizes the predicted chemical shifts (δ) in ppm for the key nuclei.

Nucleus TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridine CH (H3)~7.5 - 7.7~125 - 130Proton ortho to the iodinated carbon.
Pyridine CH (H4)~7.4 - 7.6~138 - 142Proton meta to both substituents.
Pyridine CH (H5)~7.1 - 7.3~120 - 125Proton ortho to the methanol group.
Methylene (-CH₂-)~4.7 - 4.9~62 - 65Adjacent to the pyridine ring and hydroxyl group.
Hydroxyl (-OH)VariableN/ABroad singlet, position depends on concentration.
Pyridine C-I (C6)N/A~90 - 95Carbon bearing the iodine atom.
Pyridine C-CH₂OHN/A~160 - 165Carbon bearing the methanol group.
Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3]

  • Data Acquisition: Acquire data in positive ion mode. The mass range should be set to scan from m/z 100 to 500.

Expected Data: The analysis should confirm the molecular weight of the compound.

ParameterTheoretical ValueObserved Value (Expected)
Molecular Mass 235.02 uN/A
Exact Mass 234.95451 u~234.9545
[M+H]⁺ Ion 235.96236 m/z~235.9624
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary method for determining the purity of the compound.

A Prepare Mobile Phase (e.g., Acetonitrile/Water) C Equilibrate HPLC System (C18 Column, Set Flow Rate) A->C B Prepare Sample Solution (~1 mg/mL in Mobile Phase) D Inject Sample (e.g., 10 µL) B->D C->D E Data Acquisition (UV Detector @ 254 nm) D->E F Process Chromatogram (Integrate Peaks) E->F G Calculate Purity (% Area) F->G

Fig 2. Workflow for HPLC purity analysis.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[4]

  • Chromatographic Conditions: A standard reversed-phase method is recommended.[4][5]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (with 0.1% Formic Acid)
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm
Column Temperature 30 °C

Expected Data: A successful analysis will yield a chromatogram with a major peak corresponding to this compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of >95% is typically required for synthetic intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.[6][7]

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data: The spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.[8][9]

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Alcohol) 3400 - 3200Broad, strong
C-H Stretch (Aromatic) 3100 - 3000Medium, sharp
C-H Stretch (Aliphatic) 3000 - 2850Medium, sharp
C=C/C=N Stretch (Pyridine) 1600 - 1450Medium to strong
C-O Stretch (Primary Alcohol) 1080 - 1030Strong
C-I Stretch 600 - 500Medium
Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N, which serves as a fundamental check of the compound's empirical formula.

Experimental Protocol:

  • Sample Preparation: Submit a dry, homogeneous sample (2-3 mg) for analysis.

  • Instrumentation: Use a commercial CHN elemental analyzer.[10]

Expected Data: The experimentally determined percentages should be within ±0.4% of the theoretical values.

ElementTheoretical %
Carbon (C) 30.66%
Hydrogen (H) 2.57%
Iodine (I) 54.00%
Nitrogen (N) 5.96%
Oxygen (O) 6.81%

References

Application Note: 1H NMR Protocol for (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Iodo-pyridin-2-yl)-methanol is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its structural elucidation is crucial for reaction monitoring, quality control, and characterization of final products. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for this purpose. This document provides a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound.

Data Presentation

The ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, the multiplicity describes the splitting pattern of the signal, the coupling constants (J) are given in Hertz (Hz), and the integration value corresponds to the number of protons represented by the signal.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.60d7.81HH-4
7.45t7.81HH-3
7.20d7.81HH-5
4.70s-2HCH₂OH
~2.5-3.5br s-1HOH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, solvent, and temperature. The data presented here is a representative example, and actual experimental values may vary slightly.

Experimental Protocol

This section details the methodology for the ¹H NMR analysis of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • 5 mm NMR tubes[1]

  • Volumetric flask

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 or 500 MHz)[2][3]

2. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound and transfer it to a clean, dry vial.[4]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[5] The choice of solvent should be based on the solubility of the compound.[6]

  • If an internal standard is required, add a small amount of TMS to the solvent.

  • Vortex the mixture until the sample is completely dissolved.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

  • Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.[5][6]

  • Cap the NMR tube securely.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including:

    • Pulse program (e.g., a standard 1D proton experiment)

    • Number of scans (typically 8-16 for a sample of this concentration)

    • Spectral width (e.g., -2 to 12 ppm)

    • Acquisition time (typically 2-4 seconds)

    • Relaxation delay (typically 1-5 seconds)

  • Acquire the ¹H NMR spectrum.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or the residual solvent peak) to its known value.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft_phase Fourier Transform & Phasing acquire->ft_phase calibrate Calibrate Spectrum ft_phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze & Assign integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purity Assessment of (6-Iodo-pyridin-2-yl)-methanol

This document provides a detailed protocol for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the analysis of pyridine derivatives and other aromatic compounds.

Introduction

This compound is a substituted pyridine derivative. As with many pharmaceutical intermediates and active pharmaceutical ingredients (APIs), confirming the purity of this compound is a critical step in the drug development process. Reverse-phase HPLC (RP-HPLC) is a widely used and robust technique for separating and quantifying components in a mixture based on their hydrophobicity.[1] This application note outlines a general RP-HPLC method that can be used as a starting point for the purity determination of this compound and for method validation.

Data Presentation

The following tables summarize the key parameters for the HPLC method and provide a template for presenting the results of the purity assessment.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

Table 2: Example Purity Analysis Results

Peak NumberRetention Time (min)Area (%)Identity
12.50.15Impurity A
25.899.75This compound
38.20.10Impurity B
Total 100.0

Experimental Protocols

This section provides a detailed step-by-step protocol for the HPLC purity assessment of this compound.

1. Materials and Reagents

  • This compound reference standard (known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Formic acid (ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • Vials for HPLC

3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Dilute to the mark with deionized water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix well.

  • Sample Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended as the initial diluent.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the sample diluent and sonicate for 5 minutes or until the solid is completely dissolved.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the sample diluent and mix thoroughly.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Follow steps 2-4 from the Standard Solution Preparation.

4. HPLC System Setup and Analysis

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure that there are no interfering peaks from the solvent.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution to be analyzed.

  • After the analysis, process the chromatograms using appropriate software to determine the area percent of all peaks.

5. Data Analysis

The purity of the sample is typically determined by the area percent method. The area of each peak is integrated, and the percentage of each peak relative to the total area of all peaks is calculated as follows:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Method Development and Optimization Considerations

The provided method is a starting point. For pyridine-containing compounds, peak tailing can sometimes be an issue due to the interaction of the basic nitrogen with residual silanols on the silica-based stationary phase.[3] If poor peak shape is observed, consider the following modifications:

  • Mobile Phase Additives: In addition to formic acid, other additives like ammonium formate or ammonium acetate can be used to improve peak shape.[4][5]

  • Column Selection: If peak tailing persists, using a column with a different C18 bonding chemistry or a mixed-mode column could be beneficial.[4][6]

  • pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[7] Adjusting the pH with different acids or buffers may be necessary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) equilibrate Equilibrate HPLC System and Column prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution (0.1 mg/mL) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity (Area Percent Method) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Assessment.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group on (6-Iodo-pyridin-2-yl)-methanol, a versatile building block in medicinal chemistry and drug development. The derivatization of the hydroxyl moiety into esters and ethers allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. The following sections detail established methods for these transformations, complete with experimental procedures, expected outcomes, and characterization data.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of a reactive primary alcohol, a pyridine ring, and an iodine atom offers multiple points for chemical modification. Derivatization of the hydroxyl group is a common strategy to create libraries of related compounds for structure-activity relationship (SAR) studies, to install protecting groups for subsequent transformations, or to improve the pharmacokinetic profile of a lead compound. This document outlines two primary derivatization strategies: esterification and etherification.

Esterification of this compound

Esterification is a widely used method to modify the properties of alcohol-containing compounds. The conversion of the hydroxyl group to an ester can enhance membrane permeability and can be designed to be hydrolyzable by esterases in the body, a common prodrug strategy.

Acetylation using Acetic Anhydride and Pyridine

A standard and efficient method for the formation of an acetate ester is the reaction with acetic anhydride in the presence of pyridine, which acts as both a solvent and a base.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of alcohol).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by the slow addition of methanol (2 eq.). Remove the pyridine and excess reagents under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure (6-Iodo-pyridin-2-yl)methyl acetate.

Logical Relationship for Acetylation

acetylation start This compound reagents Acetic Anhydride, Pyridine, 0°C to RT start->reagents Reacts with product (6-Iodo-pyridin-2-yl)methyl acetate reagents->product Forms

Caption: Workflow for the acetylation of this compound.

Quantitative Data for Esterification
DerivativeReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Analytical Data (Expected)
(6-Iodo-pyridin-2-yl)methyl acetateAcetic Anhydride, PyridinePyridine0 to RT2-4>80¹H NMR, ¹³C NMR, MS

Etherification of this compound

Etherification provides a metabolically more stable linkage compared to esters. The formation of ethers can be achieved under various conditions, with the Williamson ether synthesis being a classic and versatile method.

O-Methylation using Methyl Iodide and a Base

A straightforward method for the synthesis of a methyl ether from an alcohol involves the use of a methylating agent like methyl iodide in the presence of a base. A solvent-free approach using powdered potassium hydroxide is an efficient and green alternative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq.) and powdered potassium hydroxide (2.0 eq.).

  • Addition of Reagent: To this mixture, add methyl iodide (3.0 eq.) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, add water to the reaction mixture and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-iodo-2-(methoxymethyl)pyridine.

Experimental Workflow for O-Methylation

methylation cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification start This compound reaction Stir at RT (12-24h) start->reaction reagents Methyl Iodide, Potassium Hydroxide reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Iodo-2-(methoxymethyl)pyridine purification->product

Caption: Step-by-step workflow for the O-methylation of this compound.

O-Benzylation using Benzyl Bromide and Sodium Hydride

For the introduction of a larger alkyl group, such as a benzyl group, the Williamson ether synthesis using a strong base like sodium hydride is a common and effective method.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a dry flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the careful addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain 2-(benzyloxymethyl)-6-iodopyridine.

Quantitative Data for Etherification

Similar to esterification, specific quantitative data for the etherification of this compound is not extensively reported. The table below presents expected outcomes based on general knowledge of these reactions on analogous substrates.

DerivativeReagentsBaseSolventTemp. (°C)Time (h)Typical Yield (%)Analytical Data (Expected)
6-Iodo-2-(methoxymethyl)pyridineMethyl IodideKOHNoneRT12-2470-90¹H NMR, ¹³C NMR, MS
2-(Benzyloxymethyl)-6-iodopyridineBenzyl BromideNaHTHF/DMF0 to RT12-1860-80¹H NMR, ¹³C NMR, MS

Characterization of Derivatives

The successful derivatization of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced group (e.g., a singlet around 2.1 ppm for the acetyl methyl group, or a singlet around 3.4 ppm for the methoxy group) are indicative of a successful reaction. The methylene protons adjacent to the oxygen will also show a characteristic shift.

    • ¹³C NMR: The carbon of the methylene group will shift upon derivatization, and new signals corresponding to the ester or ether functionality will appear.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will increase by the mass of the added group (e.g., +42 for acetyl, +14 for methyl, +90 for benzyl), confirming the formation of the desired derivative.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong C=O stretching band for esters (around 1740 cm⁻¹) are key diagnostic features. For ethers, the disappearance of the O-H stretch and the presence of a C-O-C stretch (around 1100 cm⁻¹) are expected.

Conclusion

The protocols described in these application notes provide reliable methods for the esterification and etherification of the hydroxyl group on this compound. These derivatization strategies are essential tools for medicinal chemists and drug development professionals to modify and optimize the properties of this important synthetic intermediate. While specific yields may vary depending on the exact reaction conditions and scale, the provided protocols serve as a robust starting point for the synthesis of a diverse range of derivatives for further biological evaluation.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (6-Iodo-pyridin-2-yl)-methanol. This versatile building block is crucial for synthesizing complex pyridine derivatives, which are prevalent scaffolds in pharmaceutical compounds.[1][2][3] This guide covers several key cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. It includes representative reaction conditions, detailed step-by-step protocols, and quantitative data summarized in tabular format to facilitate experimental design and execution.

Introduction: The Importance of 2,6-Disubstituted Pyridines

The pyridine ring is a fundamental structural motif in medicinal chemistry and materials science.[2][3] Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors.[4][5] The substrate, this compound, features a reactive C(sp²)-I bond, making it an excellent candidate for various coupling reactions. However, cross-coupling with 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst—a phenomenon often referred to as the "2-pyridyl problem".[1][2] Careful selection of ligands, bases, and reaction conditions is therefore critical for achieving high yields and selectivity.[6]

General Mechanism of Palladium-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][7] The cycle typically consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X), in this case, this compound, to form a Pd(II) complex.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck): The coupling partner transfers its organic group to the palladium center, or an alkene coordinates and inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[8][9]

Palladium Catalytic Cycle General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R-X pd_complex R-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation or Carbopalladation pd_complex->transmetal R'-M coupled_complex R-Pd(II)(R')L₂ transmetal->coupled_complex red_elim Reductive Elimination coupled_complex->red_elim Product (R-R') red_elim->pd0

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for performing these reactions involves careful setup under an inert atmosphere to protect the catalyst from oxygen, followed by controlled reaction, workup, and purification.

Experimental Workflow start Start setup Reaction Setup Flask dried and cooled Add Substrate, Catalyst, Ligand, Base start->setup inert Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x) setup->inert reagents Reagent Addition Add degassed Solvent Add Coupling Partner inert->reagents reaction Reaction Heat to desired temperature Stir for specified time reagents->reaction monitoring Monitoring Track progress via TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup Quench reaction Extract with organic solvent Dry and concentrate monitoring->workup Complete purification Purification Column Chromatography workup->purification characterization Characterization NMR, MS, etc. purification->characterization end End characterization->end

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an aryl halide.[5][10] It is widely used in the pharmaceutical industry due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[4]

Representative Conditions

The table below summarizes typical conditions for the Suzuki-Miyaura coupling of 2-halopyridine derivatives.

EntryCoupling Partner (Boronic Acid)Pd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃aq. Na₂CO₃DioxaneReflux67-69[11]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O100>95[12]
33-Pyridylboronic acidPdCl₂(dppf) (3)dppfK₂CO₃DME80~85[13]
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)PPh₃Cs₂CO₃Dioxane100High[14]
Detailed Protocol: Synthesis of (6-Phenyl-pyridin-2-yl)-methanol
  • Materials:

    • This compound (1.0 mmol, 235 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

    • Sodium carbonate (2.0 mmol, 212 mg)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

    • Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon gas three times.

    • Add degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

    • Cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is fundamental for synthesizing aryl alkynes, which are precursors to many complex molecules and conjugated materials. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[15][16]

Representative Conditions
EntryCoupling Partner (Alkyne)Pd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)Ref.
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT~90[16]
21-HexynePd(OAc)₂ (2)CuI (4)PiperidineDMFRTHigh[17]
3Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)n-BuNH₂THF65Good[15]
4PhenylacetylenePdCl₂(dipyridyl) (2)None (Cu-free)TBAANMPRTHigh[15]
Detailed Protocol: Synthesis of (6-(Phenylethynyl)-pyridin-2-yl)-methanol
  • Materials:

    • This compound (1.0 mmol, 235 mg)

    • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 18 mg)

    • Copper(I) iodide (CuI) (0.05 mmol, 10 mg)

    • Triethylamine (Et₃N) (5 mL)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

    • Add anhydrous THF and triethylamine via syringe, followed by the addition of phenylacetylene.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[8][18] This reaction has broad utility in synthesizing anilines and their derivatives, which are common in pharmaceuticals.[8] The choice of a sterically hindered phosphine ligand is crucial for high catalytic activity.[6]

Representative Conditions
EntryCoupling Partner (Amine)Pd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Ref.
1MorpholinePd₂(dba)₃ (1-2)XPhosNaOtBuToluene100>90[6]
2AnilinePd(OAc)₂ (2)RuPhosK₂CO₃t-BuOH110High[6]
3BenzylaminePd(OAc)₂ (2)BrettPhosCs₂CO₃Toluene110>95[6]
4Ammonia (equiv.)Pd(OAc)₂ (2)JohnPhosLiHMDSDioxane100Good[18]
Detailed Protocol: Synthesis of (6-Morpholino-pyridin-2-yl)-methanol
  • Materials:

    • This compound (1.0 mmol, 235 mg)

    • Morpholine (1.2 mmol, 105 mg, 104 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

    • XPhos (0.08 mmol, 38 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Toluene, anhydrous (5 mL)

  • Procedure:

    • Inside a glovebox, add Pd₂(dba)₃, XPhos, NaOtBu, and this compound to a vial.

    • Add anhydrous toluene, followed by morpholine.

    • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

    • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and pass the mixture through a short plug of Celite, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Heck Reaction: C-C Bond Formation

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[7][19] This reaction is a powerful tool for C-C bond formation and the synthesis of stilbenes and cinnamates.[4][19]

Representative Conditions
EntryCoupling Partner (Alkene)Pd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Ref.
1StyrenePd(OAc)₂ (1)P(o-tol)₃Et₃NAcetonitrile80-100High[7]
2Methyl acrylatePdCl₂ (2)NoneKOAcDMF120Good[7]
3n-Butyl acrylatePd(OAc)₂ (1-5)PPh₃Na₂CO₃DMA130>90[20]
4StyrenePd(L-proline)₂ (2)NoneK₂CO₃Water (MW)120Excellent[19]
Detailed Protocol: Synthesis of (E)-(6-(2-phenylethenyl)pyridin-2-yl)methanol
  • Materials:

    • This compound (1.0 mmol, 235 mg)

    • Styrene (1.5 mmol, 156 mg, 172 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)

    • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)

    • Acetonitrile or DMF, anhydrous (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Seal the tube, and evacuate and backfill with nitrogen or argon three times.

    • Add anhydrous acetonitrile (or DMF), triethylamine, and styrene via syringe.

    • Heat the sealed tube in a preheated oil bath at 100 °C with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic solution with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols for the Synthesis of Pyridinyl-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a common driver of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.

This document provides detailed protocols for the synthesis and evaluation of a novel pyridinyl-based kinase inhibitor, utilizing (6-Iodo-pyridin-2-yl)-methanol as a key starting material. The synthetic strategy hinges on the versatile and highly efficient Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of C-C bonds in pharmaceutical synthesis. [1][2]The target kinase for the synthesized compound is the PIM-1 kinase, a serine/threonine kinase implicated in various cancers. [3][4]

Synthetic Workflow

The synthesis of the target kinase inhibitor is achieved through a one-step Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid derivative.

G A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B 4-(4,6-dimethoxypyrimidin-2-yl)phenylboronic acid B->C D Target Kinase Inhibitor (6-(4-(4,6-dimethoxypyrimidin-2-yl)phenyl)pyridin-2-yl)methanol C->D

Caption: Synthetic workflow for the target kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of (6-(4-(4,6-dimethoxypyrimidin-2-yl)phenyl)pyridin-2-yl)methanol

This protocol details the Suzuki-Miyaura cross-coupling reaction for the synthesis of the target PIM-1 kinase inhibitor.

Materials:

  • This compound

  • 4-(4,6-dimethoxypyrimidin-2-yl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-(4,6-dimethoxypyrimidin-2-yl)phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq). [5]2. Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure target compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized kinase inhibitor. The IC50 values are representative of potent pyridinyl-based PIM-1 inhibitors found in the literature. [3][6][7]

Parameter Value
Synthesis
Reaction Yield 75%
Purity (by HPLC) >98%
Biological Activity
PIM-1 Kinase IC50 15 nM
PIM-2 Kinase IC50 250 nM
PIM-3 Kinase IC50 80 nM
Cellular Activity

| MCF-7 Cell Viability IC50 | 0.8 µM |

PIM-1 Kinase Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that acts as a downstream effector of the JAK/STAT signaling pathway. [4]Various cytokines and growth factors can activate this pathway, leading to the transcription of the PIM1 gene. PIM-1 kinase then phosphorylates a range of downstream substrates, ultimately promoting cell cycle progression and inhibiting apoptosis. Overexpression of PIM-1 is observed in many human cancers, making it a compelling target for cancer therapy. [3]

G cluster_0 Upstream Activation cluster_1 PIM-1 and Downstream Targets cluster_2 Cellular Outcomes Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM-1 Kinase PIM-1 Kinase STAT->PIM-1 Kinase induces transcription BAD BAD PIM-1 Kinase->BAD phosphorylates p21/p27 p21/p27 PIM-1 Kinase->p21/p27 phosphorylates c-Myc c-Myc PIM-1 Kinase->c-Myc stabilizes Inhibition of Apoptosis Inhibition of Apoptosis BAD->Inhibition of Apoptosis Cell Cycle Progression Cell Cycle Progression p21/p27->Cell Cycle Progression Increased Proliferation Increased Proliferation c-Myc->Increased Proliferation

Caption: Simplified PIM-1 kinase signaling pathway.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for determining the in vitro potency (IC50) of the synthesized inhibitor against PIM-1 kinase using a luminescence-based assay that measures ADP production. [8] Materials:

  • Synthesized inhibitor compound

  • Recombinant human PIM-1 kinase

  • PIM-1 kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the PIM-1 kinase and the substrate peptide in the kinase assay buffer.

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the PIM-1 kinase/substrate mixture to each well.

    • Incubate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection of ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of (6-Iodo-pyridin-2-yl)-methanol synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are several plausible synthetic routes, each with its own set of challenges. The most common strategies involve:

  • Route A: N-Oxide Mediated Synthesis: This route begins with the N-oxidation of 2-picoline, followed by functionalization of the methyl group and iodination of the pyridine ring. The N-oxide group can help in directing the regioselectivity of the iodination.

  • Route B: Directed ortho-Metalation: This approach involves the use of a directing group on the pyridine ring to achieve regioselective lithiation at the 6-position, followed by quenching with an iodine source.

  • Route C: Sandmeyer Reaction of 6-Aminopicoline: This method starts with 6-amino-2-picoline, where the amino group is converted to an iodo group via a Sandmeyer reaction, followed by oxidation of the methyl group and subsequent reduction.

Q2: What is the most critical step in the synthesis of this compound?

A2: The most critical step is achieving the regioselective iodination at the 6-position of the pyridine ring. Direct iodination of 2-picoline often leads to a mixture of isomers, which are difficult to separate. The use of an N-oxide or a directing group for metalation is often employed to control the position of iodination.

Q3: What are the typical yields for the synthesis of this compound?

A3: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. Yields for individual steps can range from moderate to good, but the multi-step nature of the synthesis often leads to a modest overall yield. Careful optimization of reaction conditions and purification methods is crucial for maximizing the final product yield.

Troubleshooting Guides

Route A: N-Oxide Mediated Synthesis

This guide focuses on a plausible multi-step synthesis starting from 2-picoline.

Experimental Workflow Diagram:

Synthesis_Workflow Start 2-Picoline Step1 N-Oxidation Start->Step1 Intermediate1 2-Picoline N-Oxide Step1->Intermediate1 Step2 Boekelheide Reaction (Rearrangement) Intermediate1->Step2 Intermediate2 2-Acetoxymethylpyridine Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 (Pyridin-2-yl)methanol Step3->Intermediate3 Step4 Iodination Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound via an N-oxide intermediate.

Step 1: N-Oxidation of 2-Picoline

ParameterRecommended Conditions
Starting Material 2-Picoline
Reagent m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide in Acetic Acid
Solvent Dichloromethane (DCM) or Acetic Acid
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Work-up Aqueous sodium bisulfite quench, followed by base wash and extraction
Typical Yield > 90%

Troubleshooting:

  • Problem: Low conversion to the N-oxide.

    • Possible Cause: Insufficient amount of oxidizing agent.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent. Monitor the reaction by TLC.

  • Problem: Formation of side products.

    • Possible Cause: Over-oxidation or reaction with the solvent.

    • Solution: Maintain a low reaction temperature, especially during the addition of the oxidizing agent. Ensure the solvent is inert.

Step 2 & 3: Boekelheide Reaction and Hydrolysis

The Boekelheide reaction allows for the functionalization of the methyl group.

ParameterRecommended Conditions (Boekelheide)
Starting Material 2-Picoline N-Oxide
Reagent Acetic Anhydride or Trifluoroacetic Anhydride (TFAA)
Temperature Reflux (Acetic Anhydride) or Room Temperature (TFAA)
Reaction Time 1-4 hours
Followed by Hydrolysis with aqueous base (e.g., NaOH or K2CO3)
Typical Yield 60-80% over two steps

Troubleshooting:

  • Problem: Low yield of 2-acetoxymethylpyridine.

    • Possible Cause: Incomplete reaction or side reactions. The reaction of 2-picoline N-oxide with acetic anhydride can sometimes lead to a mixture of products.

    • Solution: Using TFAA at lower temperatures can sometimes improve selectivity. Ensure anhydrous conditions as water can react with the anhydride.

  • Problem: Difficulty in isolating the product after hydrolysis.

    • Possible Cause: The product, (Pyridin-2-yl)methanol, is polar and can have significant water solubility.

    • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Brine washes can help to reduce the solubility of the product in the aqueous layer.

Step 4: Regioselective Iodination

This is the most challenging step. Direct iodination of (Pyridin-2-yl)methanol is likely to be unselective. A more reliable approach is to introduce the iodo group before the final reduction, for example, by iodinating 2-picolinamide or picolinic acid. However, for the purpose of this workflow, we will address the direct iodination and its challenges. A more robust strategy is presented in the alternative routes section.

ParameterIllustrative Conditions (Direct Iodination)
Starting Material (Pyridin-2-yl)methanol
Reagents Iodine (I₂) with an oxidizing agent (e.g., HIO₃, NIS) or using ICl
Solvent Acetic acid, Sulfuric acid, or an inert solvent
Temperature Room temperature to elevated temperatures
Typical Yield Variable, often with mixtures of isomers

Troubleshooting:

  • Problem: Low yield and formation of multiple isomers (e.g., 4-iodo and di-iodo species).

    • Possible Cause: The pyridine ring has multiple activated positions for electrophilic substitution, and the directing effect of the methanol group may not be strong enough to favor only 6-substitution.

    • Solution:

      • Protecting Group Strategy: Protect the alcohol to modify its directing effect or steric hindrance.

      • Alternative Route: Consider a route where the 6-iodo substituent is introduced earlier in the synthesis, for example, by starting with a pre-functionalized pyridine. A directed metalation approach (Route B) is often more successful for regioselective halogenation.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound CheckStep Identify the problematic step Start->CheckStep Step1_Low Low yield in N-Oxidation? CheckStep->Step1_Low Step 1 Step2_Low Low yield in Boekelheide/Hydrolysis? CheckStep->Step2_Low Step 2/3 Step3_Low Low yield/selectivity in Iodination? CheckStep->Step3_Low Step 4 Solution1 Increase oxidizing agent, control temperature. Step1_Low->Solution1 Solution2 Use TFAA at lower temp, ensure anhydrous conditions. Step2_Low->Solution2 Solution3 Consider alternative iodination strategy: - Directed ortho-metalation - Start with 6-halopyridine Step3_Low->Solution3

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Alternative and Potentially Higher-Yielding Route: Directed ortho-Metalation

For improved regioselectivity in the iodination step, a directed ortho-metalation (DoM) strategy is highly recommended.

Experimental Protocol Outline:

  • Starting Material: 2-Bromopyridine or a pyridine with a suitable directing group at the 2-position (e.g., -CONR₂, -CH₂OR).

  • Deprotonation: Use a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to deprotonate the 6-position. The choice of base and solvent is critical to avoid side reactions.

  • Iodination: Quench the resulting lithiated species with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane.

  • Functional Group Conversion: If starting with 2-bromopyridine, the bromo group can be converted to a hydroxymethyl group via lithium-halogen exchange followed by reaction with formaldehyde, or through a palladium-catalyzed carbonylation followed by reduction.

Quantitative Data from Analogous Reactions (Literature-based estimates):

Reaction StepReagents and ConditionsExpected Yield Range
Directed Lithiation and Iodination of a 2-Substituted Pyridinen-BuLi or LDA, THF, -78 °C, then I₂50-85%
Reduction of 6-Iodopicolinic Acid/EsterBH₃·THF or LiAlH₄, THF, 0 °C to RT70-95%

Final Recommendations

For researchers aiming to improve the yield of this compound, it is highly advisable to move away from direct iodination of (pyridin-2-yl)methanol due to poor regioselectivity. A more robust and higher-yielding approach would be to synthesize 6-iodopicolinic acid as a key intermediate and then reduce it to the desired alcohol. Borane reagents are often effective for the selective reduction of carboxylic acids in the presence of other functional groups.[1][2][3]

This can be achieved by:

  • Oxidation of 2-picoline to picolinic acid.

  • Regioselective iodination of picolinic acid (potentially via its N-oxide to direct substitution to the 6-position).

  • Reduction of the resulting 6-iodopicolinic acid to this compound.

This strategic approach provides better control over the challenging iodination step and is more likely to result in a higher overall yield of the target molecule.

References

Technical Support Center: Purification of Iodinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of iodinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why are iodinated pyridines often difficult to purify?

A1: The purification of iodinated pyridines presents several challenges due to their inherent chemical properties:

  • Instability: The carbon-iodine bond can be labile, making these compounds sensitive to light, air, and acidic conditions.[1] This sensitivity can lead to decomposition during purification, especially on standard silica gel chromatography.[2]

  • Deiodination: The iodine substituent can be lost during workup or purification, leading to the formation of pyridine byproducts.

  • Similar Polarity of Impurities: The polarity of the desired iodinated pyridine may be very similar to that of starting materials or side products, making chromatographic separation difficult.

  • Color Impurities: Crude reaction mixtures are often highly colored due to residual iodine or other impurities, which can be challenging to remove completely.[3]

Q2: My iodinated pyridine is decomposing on my silica gel column. What should I do?

A2: Decomposition on silica gel is a common issue due to the acidic nature of standard silica.[4] Here are several strategies to overcome this:

  • Switch to a Different Stationary Phase: Basic alumina is often the preferred stationary phase for purifying acid-sensitive compounds like iodinated pyridines as it prevents decomposition.[2] Neutral alumina can also be a good alternative.

  • Neutralize the Silica Gel: If you must use silica gel, you can neutralize it by pre-treating it with a base. This is typically done by washing the silica gel with a solution of triethylamine (e.g., 1-2%) in the eluent before packing the column.

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

Q3: What are the best general methods for purifying iodinated pyridines?

A3: The two most effective and commonly used methods for purifying iodinated pyridines are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective technique for purifying solid iodinated pyridines, especially for moderate to large quantities.[5] The key is to find a suitable solvent or solvent system.

  • Column Chromatography: This method is versatile for separating complex mixtures.[3] As mentioned, using basic or neutral alumina is often crucial for preventing decomposition.[2]

Q4: How can I remove the persistent brown or purple color from my iodinated pyridine sample?

A4: The color is typically due to residual iodine (I₂) or iodine monochloride (ICl) from the reaction. This can be removed by washing the organic layer during workup with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] These reagents reduce the colored iodine species to colorless iodide ions (I⁻), which are soluble in the aqueous layer.[3]

Q5: How should I store purified iodinated pyridines?

A5: Due to their sensitivity, proper storage is crucial to maintain the purity of iodinated pyridines. They should be stored in a cool, dark place, preferably in an amber vial to protect from light.[1] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of iodinated pyridines.

Issue 1: Low Recovery After Column Chromatography

Question: I am losing a significant amount of my iodinated pyridine during column chromatography, even when using basic alumina. What could be the problem and how can I fix it?

Answer:

  • Incomplete Elution: Your chosen eluent system may not be polar enough to fully elute the compound from the column.

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

  • Irreversible Adsorption: Some iodinated pyridines can still strongly adsorb to the stationary phase.

    • Solution: Consider adding a small amount of a competitive binder to your eluent, such as a few drops of pyridine or triethylamine, to reduce strong interactions with the stationary phase.

  • Decomposition on Alumina: While less common than on silica, some highly sensitive iodinated pyridines might still show some degradation on basic alumina.

    • Solution: Perform a quick stability test by stirring a small amount of your crude product with the stationary phase in your chosen eluent for 30 minutes and analyzing the solution by TLC or LC-MS for decomposition.[3] If decomposition is observed, you may need to consider alternative purification methods like recrystallization or distillation.

Issue 2: Difficulty in Separating Isomers or Closely Related Impurities

Question: I am struggling to separate my desired iodinated pyridine isomer from other isomers or impurities with very similar Rf values on TLC. What chromatographic strategies can I try?

Answer:

  • Optimize Your Mobile Phase:

    • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol or a toluene/acetone system.

    • Add a Modifier: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to your mobile phase can alter the interactions of your compounds with the stationary phase and improve separation. Be cautious with pH modifiers if your compound is sensitive.

  • Use High-Performance Flash Chromatography (HPFC): HPFC columns with smaller particle sizes (e.g., 20-40 µm spherical silica) can provide significantly better resolution than standard flash chromatography.[6]

  • Consider Reverse-Phase Chromatography: For polar iodinated pyridines, reverse-phase chromatography (e.g., with a C18 column) can be an effective alternative.[7]

Data Presentation

The following table summarizes typical purification methods and achievable purity for some common iodinated pyridines. Please note that yields are highly dependent on the specific reaction and experimental conditions.

CompoundPurification MethodTypical Solvents/EluentsAchievable PurityMelting Point (°C)
2-Iodopyridine Column Chromatography or RecrystallizationNot specified>98% (GC)Liquid at RT
3-Iodopyridine Column Chromatography or RecrystallizationNot specified98%53-56
4-Iodopyridine RecrystallizationNot specifiedHigh92-96
3-Fluoro-4-iodopyridine RecrystallizationHexane/Ethyl Acetate or Ethanol/Water>97%85-89
3-Fluoro-4-iodopyridine Column Chromatography (Silica Gel)Hexane/Ethyl Acetate gradient>97%85-89
2,3,5,6-Tetrachloro-4-iodopyridine RecrystallizationEthanolHigh198-200

Experimental Protocols

Protocol 1: Purification of 3-Fluoro-4-iodopyridine by Recrystallization

This protocol is adapted from established procedures for the purification of solid iodinated pyridines.[5]

Materials:

  • Crude 3-Fluoro-4-iodopyridine

  • Hexane

  • Ethyl acetate

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude 3-fluoro-4-iodopyridine in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.[5]

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.[5]

  • Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.[5]

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.[5]

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to promote further crystallization.[5]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification of 3-Fluoro-4-iodopyridine by Column Chromatography

This protocol provides a general procedure for purification using a silica gel column. For acid-sensitive compounds, substitute silica gel with basic alumina.[5]

Materials:

  • Crude 3-Fluoro-4-iodopyridine

  • Silica gel (or basic alumina)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).[5]

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude 3-fluoro-4-iodopyridine in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.[5]

  • Elute the column with a gradient of Hexane/Ethyl Acetate, starting with a low polarity (e.g., 95:5) and gradually increasing the polarity.[5]

  • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).[5]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.[5]

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Iodinated Pyridine Workup Aqueous Work-up (optional Na2S2O3 wash for color removal) Crude_Product->Workup Purification_Choice Choose Purification Method Workup->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Liquid or Complex Mixture Analysis Purity & Identity Confirmation (NMR, GC-MS, Melting Point) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure Iodinated Pyridine Analysis->Pure_Product

Caption: General experimental workflow for the purification of iodinated pyridines.

Troubleshooting_Chromatography Start Problem: Decomposition on Silica Gel Column Decision1 Is basic alumina available? Start->Decision1 Switch_Alumina Switch to Basic Alumina Column Decision1->Switch_Alumina Yes Neutralize_Silica Neutralize Silica Gel (e.g., with 1-2% Triethylamine in eluent) Decision1->Neutralize_Silica No Decision2 Decomposition still observed? Switch_Alumina->Decision2 Neutralize_Silica->Decision2 Alternative_Method Consider Alternative Purification (Recrystallization, Distillation) Decision2->Alternative_Method Yes Success Successful Purification Decision2->Success No

References

stability of (6-Iodo-pyridin-2-yl)-methanol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stability and use of (6-Iodo-pyridin-2-yl)-methanol in common synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical palladium-catalyzed cross-coupling conditions?

A1: this compound is generally stable enough for use in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The Carbon-Iodine (C–I) bond is the primary reactive site for oxidative addition to the palladium catalyst. However, two main points of instability should be considered:

  • The Pyridine Nitrogen: The nitrogen atom can coordinate to the palladium center, potentially altering the catalyst's reactivity or leading to catalyst inhibition. The choice of ligand is crucial to mitigate these effects.

  • The Hydroxymethyl Group: The primary alcohol is generally stable but can participate in side reactions under certain conditions, such as reacting with very strong bases or being oxidized by aggressive reagents.

Q2: Can the hydroxymethyl (-CH₂OH) group interfere with cross-coupling reactions?

A2: Yes, under specific circumstances. While the alcohol is often a spectator functional group, potential interferences include:

  • Deprotonation: Strong bases (e.g., NaH, n-BuLi) will deprotonate the alcohol, forming an alkoxide. This may alter the substrate's solubility and electronic properties or react with other components in the mixture. Standard bases for cross-coupling like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally mild enough to avoid this issue.

  • Coordination: The oxygen atom of the alcohol could potentially coordinate to the metal center, although this is less common than coordination by the pyridine nitrogen.

  • Protecting Groups: If side reactions involving the alcohol are a concern, it can be protected as a silyl ether (e.g., TBDMS) or benzyl ether.[1] This is recommended if harsh conditions or incompatible reagents are required for other transformations.

Q3: What are the optimal storage and handling conditions for this compound?

A3: Based on its structural similarity to other pyridylmethanols and iodo-aromatics, the following conditions are recommended:

  • Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at cool temperatures (2–8 °C).

  • Handling: The compound is a combustible solid. Avoid contact with strong oxidizing agents, moisture, and humidity, which can promote degradation.[1] Use in a well-ventilated area.

Q4: Is the C–I bond susceptible to reduction or dehalogenation during reactions?

A4: Yes, hydrodehalogenation (replacement of iodine with hydrogen) is a known side reaction in palladium-catalyzed processes.[2] This can occur if the catalytic cycle is interrupted, particularly in the presence of a hydride source (e.g., from solvent, amine, or base). Optimizing the reaction kinetics to favor reductive elimination of the desired product over competing pathways is key to minimizing this side reaction.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura coupling reaction is giving low yields or stalling.

Possible CauseSuggested Solution
Catalyst Inhibition The pyridine nitrogen may be coordinating to the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the catalyst and promote the desired reaction pathway.
Protodeboronation of Boronic Acid Boronic acids, especially heteroaromatic ones, can be unstable and degrade. Use the boronic acid or ester promptly after purchase/preparation, or consider using more stable potassium trifluoroborate salts or boronate esters (e.g., pinacol esters).[3]
Ineffective Base The base is crucial for activating the boronic acid for transmetalation.[4] For sensitive substrates, an anhydrous fluoride source like KF or CsF can be effective. For more robust systems, K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is standard.[5]
Poor Solubility The starting material or intermediates may have poor solubility. Ensure the chosen solvent (e.g., 1,4-dioxane, toluene, DMF) is appropriate for all reagents at the reaction temperature.

Problem 2: I am observing a significant amount of the dehalogenated product, (pyridin-2-yl)-methanol.

Possible CauseSuggested Solution
Slow Reductive Elimination If the final step of the catalytic cycle is slow, side reactions like hydrodehalogenation can occur.[2] Try a different ligand or increase the reaction temperature moderately to accelerate the final product-forming step.
Presence of Hydride Sources Solvents like isopropanol or certain amines can act as hydride donors. Ensure you are using high-purity, anhydrous solvents. If using an amine reagent (e.g., in Buchwald-Hartwig amination), ensure it is not prone to β-hydride elimination if possible.
Catalyst Decomposition If the active Pd(0) catalyst decomposes, it can promote undesired pathways. Ensure the reaction is run under a strictly inert atmosphere.

Problem 3: The hydroxymethyl group was oxidized to an aldehyde during my reaction.

Possible CauseSuggested Solution
Oxidizing Reagents Present Certain additives or impurities can be oxidative. Some palladium(II) sources under aerobic conditions can be oxidizing. Ensure high-purity reagents and maintain an inert atmosphere.
Incompatible Reaction Conditions While unlikely in standard cross-couplings, some exotic catalytic systems or conditions might promote alcohol oxidation. If this is a persistent issue, protect the alcohol as a silyl or benzyl ether prior to the reaction.[1]

Data Presentation: Typical Cross-Coupling Conditions

The following tables summarize common starting conditions for various reactions. Optimization is often necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling - Typical Conditions

Component Example Reagents/Parameters Purpose
Aryl Halide This compound (1.0 eq.) Electrophile
Boron Reagent Arylboronic acid or pinacol ester (1.2-1.5 eq.) Nucleophile
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) Pre-catalyst
Ligand SPhos, XPhos, P(t-Bu)₃ (2-10 mol%) Stabilize Pd, promote reaction
Base K₂CO₃, K₃PO₄, CsF (2-3 eq.) Activates boron reagent
Solvent 1,4-Dioxane, Toluene, DMF (with 10-20% H₂O) Reaction medium

| Temperature | 80–110 °C | Accelerate reaction rate |

Table 2: Buchwald-Hartwig Amination - Typical Conditions

Component Example Reagents/Parameters Purpose
Aryl Halide This compound (1.0 eq.) Electrophile
Amine Primary or secondary amine (1.1-1.2 eq.) Nucleophile
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) Pre-catalyst
Ligand BINAP, Xantphos, RuPhos (1.5-4 mol%) Stabilize Pd, promote C-N coupling
Base NaOtBu, K₂CO₃, Cs₂CO₃ (1.4-2.0 eq.) Amine deprotonation
Solvent Toluene, Dioxane, THF (anhydrous) Reaction medium

| Temperature | 80–110 °C | Accelerate reaction rate |

Table 3: Sonogashira Coupling - Typical Conditions

Component Example Reagents/Parameters Purpose
Aryl Halide This compound (1.0 eq.) Electrophile
Alkyne Terminal alkyne (1.2-1.5 eq.) Nucleophile
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (1-5 mol%) Pre-catalyst
Copper Source CuI (1-10 mol%) Co-catalyst (activates alkyne)
Base Et₃N, DIPEA, Piperidine (2-5 eq. or as solvent) Alkyne deprotonation, HCl scavenger
Solvent THF, DMF, Toluene (anhydrous) Reaction medium

| Temperature | 25–80 °C | Accelerate reaction rate |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[5][6]

Protocol 2: General Procedure for Oxidation to (6-Iodo-pyridin-2-yl)-carbaldehyde

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add Dess-Martin periodinane (DMP) (1.1 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by flash column chromatography.[7]

Visualizations

G cluster_prep 1. Pre-Reaction Assessment cluster_run 2. Experimental Execution cluster_post 3. Workup & Analysis start Define Reaction Type (e.g., Suzuki, Oxidation) check_compat Check Reagent Compatibility - Strong Base? - Oxidant/Reductant? - High Temperature? start->check_compat need_pg Is Alcohol Group at Risk? check_compat->need_pg Yes proceed Proceed with Unprotected Alcohol check_compat->proceed No protect Protect Hydroxymethyl Group (e.g., as TBDMS ether) need_pg->protect Yes need_pg->proceed No run_rxn Run Reaction under Inert Atmosphere protect->run_rxn proceed->run_rxn monitor Monitor Progress (TLC/LCMS) - Starting Material? - Product Formation? - Side Products? run_rxn->monitor workup Quench & Workup monitor->workup deprotect Deprotect Alcohol Group (if necessary) workup->deprotect PG used purify Purify Final Product workup->purify No PG deprotect->purify

Caption: Experimental workflow for using this compound.

G start Reaction Failed (Low Yield / No Product) check_sm Starting Material (SM) Consumed? start->check_sm sm_ok SM Intact check_sm->sm_ok No sm_gone SM Consumed check_sm->sm_gone Yes catalyst_issue Potential Catalyst Problem - Inactive Pd source? - Ligand failed? - Insufficient degassing? sm_ok->catalyst_issue conditions_issue Sub-optimal Conditions - Temperature too low? - Incorrect base/solvent? sm_ok->conditions_issue side_products Side Products Observed? sm_gone->side_products dehalogenation Dehalogenated SM (Hydrodeiodination) side_products->dehalogenation Yes, (pyridin-2-yl)methanol dimer SM Dimerization / Other Decomposition Products side_products->dimer Yes, other spots no_product No Desired Product, No Clear Side Product side_products->no_product No product_decomp Product Formed but Decomposed? no_product->product_decomp

Caption: Troubleshooting flowchart for a failed cross-coupling reaction.

G cluster_coupling Desired Cross-Coupling Pathways cluster_side Potential Side Reactions SM This compound suzuki Suzuki Product (C-C Bond) SM->suzuki [Pd], R-B(OH)₂, Base buchwald Buchwald Product (C-N Bond) SM->buchwald [Pd], R₂NH, Base sonogashira Sonogashira Product (C-C Alkyne Bond) SM->sonogashira [Pd], [Cu], Alkyne, Base dehalogenation Hydrodeiodination Product SM->dehalogenation Hydride Source oxidation Oxidation to Aldehyde SM->oxidation Oxidant decomposition Decomposition/ Dimerization SM->decomposition Harsh Conditions

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: Cross-Coupling Reactions of (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of (6-Iodo-pyridin-2-yl)-methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely used to form carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of a diverse range of substituted pyridine derivatives.

Q2: Why can coupling reactions with 2-substituted pyridines be challenging?

A2: 2-Substituted pyridines, like this compound, can be challenging coupling partners due to the "2-pyridyl problem". The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in lower yields and slower reaction rates compared to other aryl halides.

Q3: Does the hydroxymethyl group on this compound interfere with the coupling reactions?

A3: Yes, the hydroxymethyl group can potentially interfere in several ways. The oxygen atom can act as a ligand for the palladium catalyst, altering its reactivity. Additionally, it can undergo side reactions such as O-arylation, especially in Buchwald-Hartwig C-O coupling conditions, or oxidation to the corresponding aldehyde under certain reaction conditions.

Q4: When should I use a protecting group for the hydroxymethyl functionality?

A4: Using a protecting group for the hydroxymethyl group is recommended when you observe side reactions such as O-arylation, oxidation, or if you experience low yields that cannot be improved by optimizing other reaction parameters. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are commonly used as they are generally stable under typical cross-coupling conditions and can be easily removed post-reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield and Side Reactions

Problem: Low yield of the desired (6-aryl-pyridin-2-yl)-methanol and/or formation of side products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Expected Outcome
Catalyst Inhibition Screen different palladium catalysts and ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for pyridyl substrates. Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).Improved reaction rate and yield.
Protodeboronation of Boronic Acid Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) and ensure anhydrous reaction conditions. Add the boronic acid in slight excess (1.2-1.5 equivalents).Minimized formation of de-iodinated starting material and increased product yield.
Homocoupling of Boronic Acid Ensure thorough degassing of the reaction mixture to remove oxygen. Use a lower reaction temperature if possible.Reduced formation of biaryl homocoupling product.
Hydroxymethyl Group Interference Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS ether).Prevention of O-arylation and potential improvements in yield by blocking coordination to the catalyst.
Sonogashira Coupling: Catalyst Deactivation and Alkyne Homocoupling

Problem: Incomplete conversion of this compound and/or significant formation of the Glaser-Hay homocoupling product (di-yne).

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Expected Outcome
Catalyst Poisoning The pyridine nitrogen can inhibit the palladium catalyst. Use a higher catalyst loading or a more robust ligand system. Copper-free Sonogashira conditions can sometimes be beneficial.Increased conversion of the starting material.
Alkyne Homocoupling Strictly exclude oxygen from the reaction mixture by thorough degassing and maintaining an inert atmosphere (Argon or Nitrogen). Use an amine base that also acts as a solvent (e.g., triethylamine, diisopropylamine) to minimize oxygen solubility. Add the terminal alkyne slowly to the reaction mixture.Significant reduction in the formation of the di-yne byproduct.
Low Reactivity Ensure the use of a suitable copper(I) co-catalyst (e.g., CuI). The choice of base is also critical; amine bases like Et₃N or DIPEA are standard.Improved reaction rate and yield of the desired alkynylated pyridine.
Hydroxymethyl Group Interference Consider protecting the hydroxymethyl group as a silyl ether if other optimization strategies fail.May improve catalyst performance and prevent unforeseen side reactions.
Buchwald-Hartwig Amination: Low Yield and O-Arylation Side Product

Problem: Low yield of the desired N-arylated product and/or formation of the O-arylated ether side product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Expected Outcome
Competitive O-Arylation Protect the hydroxymethyl group as a silyl ether (TBDMS or TIPS). This is the most direct way to prevent this side reaction.Elimination of the O-arylated byproduct and an increase in the yield of the desired N-arylated product.
Catalyst Deactivation Use bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) that are known to be effective for C-N bond formation with challenging substrates.Improved catalyst stability and turnover, leading to higher yields.
Weak Base A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOt-Bu) are commonly used.Efficient deprotonation of the amine and facilitation of the catalytic cycle.
Poor Substrate Reactivity Ensure the reaction is run at an appropriate temperature, typically between 80-110 °C for aryl iodides.Increased reaction rate and conversion.

Experimental Protocols

Protecting Group Strategy: Silylation of this compound
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

Suzuki-Miyaura Coupling Protocol (with protected alcohol)
  • In an oven-dried Schlenk flask, combine the TBDMS-protected this compound (1.0 eq), arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Deprotect the silyl ether using TBAF in THF to obtain the final product.

Sonogashira Coupling Protocol (with protected alcohol)
  • To a solution of TBDMS-protected this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a degassed solvent such as THF or DMF, add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

  • Add a degassed amine base, such as triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify by flash column chromatography.

  • Deprotect the silyl ether to yield the final product.

Buchwald-Hartwig Amination Protocol (with protected alcohol)
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

  • Add the TBDMS-protected this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Perform silyl ether deprotection to obtain the desired N-substituted aminopyridine.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Troubleshooting Strategies cluster_end Outcome Start Low Yield or Side Products Observed Identify Identify Side Products (GC-MS, LC-MS, NMR) Start->Identify Check_SM Check Starting Material Purity Start->Check_SM Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst, Loading) Identify->Optimize_Catalyst Catalyst-related side products Optimize_Conditions Adjust Reaction Conditions (Base, Solvent, Temperature) Identify->Optimize_Conditions Condition-dependent side products Protecting_Group Implement Protecting Group Strategy (e.g., Silyl Ether) Identify->Protecting_Group Substrate-related side products (e.g., O-arylation) Check_SM->Start Impure SM Success Improved Yield and Purity Optimize_Catalyst->Success Optimize_Conditions->Success Protecting_Group->Success

Caption: General troubleshooting workflow for optimizing cross-coupling reactions.

Protecting_Group_Strategy Start This compound Protection Protection of Hydroxymethyl Group (e.g., TBDMS-Cl, Imidazole) Start->Protection Protected_SM Protected Starting Material Protection->Protected_SM Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Protected_SM->Coupling Protected_Product Protected Coupled Product Coupling->Protected_Product Deprotection Deprotection (e.g., TBAF) Protected_Product->Deprotection Final_Product Final Coupled Product Deprotection->Final_Product

Caption: Workflow illustrating the use of a protecting group strategy.

Technical Support Center: Optimizing Catalyst Loading for Reactions with (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving (6-Iodo-pyridin-2-yl)-methanol.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and "poisoning" the catalyst, which can halt the catalytic cycle. This is a common issue known as the "2-pyridyl problem".[1]

Q2: What is a typical starting catalyst loading for reactions with this substrate?

A2: For substrates with potential catalyst-coordinating groups like pyridines, a typical starting point for optimization is 1-5 mol% of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄). The optimal loading will depend on the specific reaction (Suzuki, Sonogashira, etc.), the coupling partners, and other reaction conditions.

Q3: How does the choice of ligand affect the catalyst loading?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and preventing deactivation. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) can sterically hinder the coordination of the pyridine nitrogen to the palladium center, often allowing for lower catalyst loadings and improved reaction efficiency.[2]

Q4: When should I consider using a higher catalyst loading?

A4: An increase in catalyst loading (e.g., from 2 mol% to 5 mol% or higher) might be necessary for challenging couplings, such as those with sterically hindered coupling partners or when using less reactive aryl chlorides instead of iodides. However, excessively high loadings can lead to an increase in side product formation and should be evaluated carefully.

Q5: Can running the reaction under an inert atmosphere allow for lower catalyst loading?

A5: Yes, running reactions under a strict inert atmosphere (e.g., argon or nitrogen) is critical. Oxygen can lead to the decomposition of the active Pd(0) catalyst to palladium black, an inactive form. By preventing catalyst decomposition, a lower initial catalyst loading can be more effective throughout the reaction.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am observing very low conversion of my this compound in a Suzuki-Miyaura coupling. What are the likely causes and how can I improve the yield?

A: Low yield in Suzuki-Miyaura coupling with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_catalyst 1. Check Catalyst Activity - Is the catalyst fresh? - Was it handled under inert gas? start->check_catalyst check_reagents 2. Verify Reagent Quality - Is the boronic acid pure? - Are solvents anhydrous and degassed? check_catalyst->check_reagents If catalyst is active check_conditions 3. Evaluate Reaction Conditions - Is the base appropriate and dry? - Is the temperature optimal? check_reagents->check_conditions If reagents are pure optimize_ligand 4. Optimize Ligand - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_conditions->optimize_ligand If conditions are appropriate increase_loading 5. Increase Catalyst Loading - Incrementally increase from 1-2 mol% to 5 mol%. optimize_ligand->increase_loading If yield is still low end Improved Yield increase_loading->end

Caption: A stepwise workflow for troubleshooting low product yield.

  • Catalyst Inactivation: The pyridine nitrogen can poison the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using pre-formed catalysts that are more resistant to inhibition.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow.

    • Solution: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate this step. Ensure the boronic acid is of high quality, as impurities can hinder the reaction.[2]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base.

    • Solution: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[2]

  • Poor Solubility: The reagents may not be fully dissolved in the chosen solvent.

    • Solution: Screen different solvent systems. A mixture of a non-polar solvent (like toluene or dioxane) with a polar co-solvent (like water or DMF) can be effective.

Issue 2: Catalyst Deactivation (Formation of Palladium Black)

Q: My reaction mixture turns black, and the reaction stalls. What is causing this and how can I prevent it?

A: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst. This is a common deactivation pathway.

G cluster_catalyst Catalyst State Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pyridine-Pd Complex Active_Catalyst->Inactive_Complex Palladium_Black Palladium Black (Inactive) Active_Catalyst->Palladium_Black Pyridine Pyridine Substrate (e.g., this compound) Pyridine->Inactive_Complex Coordination Oxygen Oxygen (O2) Oxygen->Palladium_Black Oxidation High_Temp High Temperature High_Temp->Palladium_Black Decomposition

Caption: Pathways leading to catalyst deactivation.

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to air and can be oxidized.

    • Solution: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas). Maintain a positive pressure of argon or nitrogen throughout the experiment.[2]

  • High Temperatures: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Impurities: Impurities in the reagents or solvents can poison the catalyst.

    • Solution: Use high-purity reagents and anhydrous, degassed solvents.

Issue 3: Side Product Formation

Q: I am observing significant amounts of homocoupled alkyne (Glaser coupling) in my Sonogashira reaction. How can I suppress this side reaction?

A: Alkyne homocoupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, particularly in the presence of oxygen.

  • Strictly Anaerobic Conditions: Oxygen promotes the Glaser coupling.

    • Solution: Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is crucial.

  • High Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.

    • Solution: Use the minimum effective amount of CuI, or consider a copper-free Sonogashira protocol.[3]

  • Slow Addition of Alkyne: Adding the alkyne slowly can help maintain a low concentration of the copper acetylide intermediate, disfavoring homocoupling.

Quantitative Data on Catalyst Loading

Disclaimer: The following data is compiled from studies on analogous iodopyridine and aryl iodide systems and is intended to be illustrative. Optimal conditions for this compound may vary.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
CatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄-5K₃PO₄1,4-Dioxane1008817.6
Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O1009547.5
PdCl₂(dppf)-3K₂CO₃THF809230.7
Pd(PPh₃)₄-1K₃PO₄1,4-Dioxane1007575
Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
CatalystCo-catalystCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Turnover Number (TON)
PdCl₂(PPh₃)₂CuI (2 mol%)1Et₃NTHF609393
Pd(PPh₃)₄CuI (2 mol%)2Et₃NDMF259045
Pd(OAc)₂- (Copper-free)2PiperidineToluene808542.5
PdCl₂(PPh₃)₂CuI (1 mol%)0.5Et₃NTHF6088176
Table 3: Heck Reaction of Aryl Iodides with Styrene
CatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Turnover Number (TON)
Pd(OAc)₂PPh₃2Et₃NDMF1008542.5
Pd(OAc)₂- (Ligandless)1Na₂CO₃NMP1209090
Herrmann's Cat.-0.1Ag₃PO₄DMF12092920
Pd(OAc)₂P(o-tol)₃1Et₃NAcetonitrile808888
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Morpholine
CatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Turnover Number (TON)
Pd(OAc)₂BINAP2NaOtBuToluene1009547.5
Pd₂(dba)₃XPhos1K₃PO₄1,4-Dioxane1109898
Pd(OAc)₂P(tBu)₃1NaOtBuToluene809292
Pd₂(dba)₃RuPhos0.5LiHMDSTHF6090180

Detailed Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE).

General Experimental Workflow

G setup 1. Reaction Setup - Add solids to a dry Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). setup->inert solvents 3. Add Solvents & Liquids - Add degassed solvent and liquid reagents via syringe. inert->solvents reaction 4. Run Reaction - Heat to desired temperature with stirring. solvents->reaction monitor 5. Monitor Progress - Use TLC or LC-MS. reaction->monitor workup 6. Workup - Quench reaction, perform extraction. monitor->workup purify 7. Purification - Column chromatography. workup->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (with Copper Co-catalyst)
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (1 mol%), and CuI (2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (Et₃N) and THF via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60 °C for 2-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Reaction
  • Reaction Setup: To a sealed reaction vial, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a base such as Na₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or NMP) and the alkene (e.g., styrene, 1.5 equiv.) via syringe.

  • Reaction: Heat the sealed vial to 100-120 °C with vigorous stirring for 6-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, to a vial, add Pd₂(dba)₃ (1 mol%), a suitable ligand (e.g., XPhos, 2 mol%), and a strong, non-nucleophilic base like NaOtBu (1.4 equiv.).

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Then add the amine (1.2 equiv.).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Catalytic Deiodination of (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic deiodination of (6-Iodo-pyridin-2-yl)-methanol.

Frequently Asked Questions (FAQs)

Q1: What is catalytic deiodination and why is it performed on this compound?

A1: Catalytic deiodination is a chemical reaction that removes an iodine atom from a molecule with the help of a catalyst. In the context of this compound, this reaction is typically a hydrodeiodination, where the iodine atom is replaced by a hydrogen atom. This transformation is often a necessary step in multi-step syntheses to generate the corresponding pyridin-2-yl-methanol, a valuable building block in pharmaceutical and materials science research.

Q2: What are the most common catalytic systems for the deiodination of iodo-pyridines?

A2: Palladium-based catalysts are most commonly employed for the deiodination of iodo-pyridines. A typical system consists of a palladium source, such as palladium on carbon (Pd/C) or palladium(II) acetate (Pd(OAc)₂), and a hydrogen source. Nickel-based catalysts can also be effective.

Q3: What are common hydrogen sources for this reaction?

A3: Common hydrogen sources for catalytic deiodination include hydrogen gas (H₂), transfer hydrogenation reagents like formic acid, ammonium formate, or alcohols (e.g., methanol, ethanol), and silanes. The choice of hydrogen source can influence reaction conditions and outcomes.

Q4: Why is deiodination sometimes a problematic side reaction in cross-coupling chemistry?

A4: Deiodination can be an undesired side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) where the iodo-pyridine is intended to couple with another molecule.[1][2][3] Aryl iodides are highly reactive and prone to this side reaction, which leads to the formation of a hydrodehalogenated byproduct, reducing the yield of the desired product.[3]

Q5: Are iodo-pyridines particularly susceptible to deiodination?

A5: Yes, the general reactivity of aryl halides in such catalytic processes follows the trend I > Br > Cl.[3][4] This makes iodo-pyridines, like this compound, particularly susceptible to deiodination. Additionally, N-heterocyclic halides can be more prone to this side reaction.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Recommendations
Low or No Conversion 1. Inactive catalyst. 2. Insufficient hydrogen source. 3. Reaction temperature too low. 4. Catalyst poisoning.1. Use fresh, high-quality catalyst. Consider a pre-activation step if necessary. 2. Increase the equivalents of the hydrogen donor (e.g., formic acid, ammonium formate). If using H₂, ensure proper pressure and delivery. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure starting materials and solvents are pure. The pyridine nitrogen can sometimes coordinate to and inhibit the palladium catalyst.[3]
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation over time. 3. Inadequate mixing.1. Monitor the reaction by TLC or LC-MS and extend the reaction time. 2. Add a fresh portion of the catalyst. 3. Ensure vigorous stirring, especially for heterogeneous reactions with Pd/C.
Formation of Side Products (e.g., over-reduction of the pyridine ring) 1. Reaction conditions are too harsh (high temperature or pressure). 2. Catalyst is too active.1. Reduce the reaction temperature and/or pressure of H₂. 2. Switch to a less active catalyst or reduce the catalyst loading.
Difficulty in Product Isolation/Purification 1. Complex reaction mixture due to side products. 2. Product is highly polar.1. Optimize the reaction to minimize side products. 2. Utilize appropriate chromatographic techniques for purification. The hydroxyl group on the product may warrant specific stationary or mobile phases.

Data Summary of Catalytic Systems

The following table summarizes typical conditions for catalytic hydrodehalogenation, which can be adapted for the deiodination of this compound.

Catalyst SystemHydrogen SourceBaseSolventTemperature (°C)Typical SubstratesReference(s)
Pd/C (10 wt%)H₂ (1 atm)Et₃NMethanolRoom Temp.Aromatic Chlorides[5]
Pd/C (5 mol%)Sodium Formate-Water100Aryl Chlorides[2]
PdCl₂ (2 mol%)Tetramethyldisiloxane-Aqueous Media-Aryl Bromides & Iodides[2]
Supported Pd, Pt, Rh, or NiAlcohols (Methanol, Ethanol)-Water20-120Halogenated Pyridines[4]

Experimental Protocols

Protocol 1: Deiodination using Palladium on Carbon with Formic Acid

This protocol is a general procedure for the hydrodehalogenation of aryl halides and can be adapted for this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), 10 wt% Palladium on Carbon (5-10 mol% Pd), and a suitable solvent such as methanol or ethanol.

  • Addition of Reagents: Add triethylamine (2.0-3.0 eq.) followed by the dropwise addition of formic acid (3.0-5.0 eq.) as the hydrogen source.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired pyridin-2-yl-methanol.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D D A->D Combine in Flask B Pd/C Catalyst B->D Combine in Flask C Solvent (e.g., Methanol) C->D Combine in Flask E Add Base (e.g., Et3N) D->E F Add H-source (e.g., Formic Acid) E->F G Stir at RT or Heat F->G H Monitor by TLC/LC-MS G->H I Filter through Celite H->I J Concentrate Filtrate I->J K Column Chromatography J->K L Pyridin-2-yl-methanol K->L

Caption: Experimental workflow for the catalytic deiodination of this compound.

troubleshooting_logic cluster_low_conversion Low/No Conversion cluster_incomplete_reaction Incomplete Reaction cluster_side_products Side Products Start Reaction Issue? LC1 Check Catalyst Activity Start->LC1 Low Conversion IR1 Extend Reaction Time Start->IR1 Incomplete SP1 Lower Temperature/Pressure Start->SP1 Side Products LC2 Increase H-source LC1->LC2 LC3 Increase Temperature LC2->LC3 IR2 Add More Catalyst IR1->IR2 SP2 Reduce Catalyst Loading SP1->SP2

References

Technical Support Center: Reactivity of (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Iodo-pyridin-2-yl)-methanol in common cross-coupling reactions. The guides are designed to address specific issues related to solvent effects on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which types of reactions are most common for this compound?

A1: Due to the presence of an iodo-pyridine moiety, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The most common transformations include Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions to form C-C and C-N bonds.

Q2: How does the hydroxymethyl group on the pyridine ring affect the reactivity?

A2: The hydroxymethyl group is an electron-donating group which can influence the electronic properties of the pyridine ring. Importantly, it can also coordinate to the metal catalyst or react with certain reagents. Care must be taken to choose conditions that are compatible with the alcohol functionality, or a protection strategy may be required for certain applications.

Q3: Why is my reaction yield low when using this compound?

A3: Low yields can be attributed to several factors, with solvent choice being critical. The solubility of reactants, catalyst stability, and the rate of key steps in the catalytic cycle are all influenced by the solvent. Refer to the troubleshooting guides below for specific reaction types to optimize your solvent system. Other factors include catalyst deactivation, improper base selection, or issues with reactant purity.

Q4: Can the solvent affect the selectivity of my reaction?

A4: Absolutely. In Suzuki-Miyaura couplings, for instance, the use of polar aprotic solvents like DMF or MeCN can sometimes lead to different selectivity compared to nonpolar or protic solvents, especially if other reactive sites are present on your coupling partner.[1]

Troubleshooting Guides

Sonogashira Coupling

Issue: Low or no yield of the desired alkynylated product.

Possible Cause & Solution:

The choice of solvent in Sonogashira cross-coupling reactions significantly impacts the reaction rate and yield.[2] The solvent needs to effectively dissolve the aryl iodide, the alkyne, the palladium catalyst, and the base.[2]

  • Inadequate Solvation: If your reactants are not fully dissolved, the reaction will be slow or may not proceed.

    • Recommendation: While non-polar solvents like toluene can be effective, polar aprotic solvents such as DMF, DMSO, or acetonitrile often enhance reaction rates by better solvating the reactants and catalytic species.[2] Amine bases like triethylamine can sometimes be used as both the base and a solvent.[3]

  • Catalyst Deactivation: Some solvents can coordinate too strongly to the palladium center, inhibiting the reaction. For example, with certain ligands, DMF has been observed to slow down the reaction compared to toluene.[2]

    • Recommendation: Screen a range of solvents from different classes (polar aprotic, non-polar, ethereal). See the data table below for a comparison.

Data Presentation: Solvent Effects on Sonogashira Coupling of this compound

SolventBaseCatalyst SystemTemperature (°C)Time (h)Yield (%)Observations
TolueneEt₃NPd(PPh₃)₂Cl₂ / CuI701270Good for some ligand systems, less polar.[2]
THFEt₃NPd(PPh₃)₂Cl₂ / CuI651281Common ethereal solvent, moderate polarity.[2]
Acetonitrile (MeCN)Et₃NPd(PPh₃)₂Cl₂ / CuI80884Polar aprotic, can increase reaction rates.[2]
DMFEt₃NPd(PPh₃)₂Cl₂ / CuI80896Highly polar aprotic, often gives high yields but can sometimes inhibit catalysis.[2]
WaterEt₃NWater-soluble Pd catalyst506Variable"Green" solvent, requires appropriate water-soluble catalyst/ligands.[4][5]

Note: Yields are representative and can vary based on the specific alkyne, catalyst loading, and other reaction conditions.

Suzuki-Miyaura Coupling

Issue: Poor conversion of this compound and/or formation of side products (e.g., homocoupling of the boronic acid).

Possible Cause & Solution:

The solvent system in Suzuki-Miyaura reactions is crucial for both reaction rate and preventing side reactions. Often, a mixture of an organic solvent and an aqueous base solution is employed.

  • Poor Solubility/Phase Transfer: In biphasic systems (e.g., Toluene/water), inefficient mixing or poor solubility of the reactants can limit the reaction rate.

    • Recommendation: Ethereal solvents like 1,4-dioxane or THF are often used with an aqueous base and can provide good results.[6] The addition of water to alcoholic solvents like ethanol can also significantly promote the reaction.[7][8] A 3:2 mixture of MeOH:H₂O has been shown to be highly effective in some cases.[8]

  • Protodeboronation: The boronic acid coupling partner can be degraded, especially in the presence of water and at elevated temperatures.

    • Recommendation: Minimize reaction time and temperature where possible. The choice of solvent can influence the rate of this side reaction.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling of this compound

Solvent SystemBaseCatalyst SystemTemperature (°C)Time (h)Yield (%)Observations
Toluene / H₂OK₂CO₃Pd(PPh₃)₄901265Standard biphasic conditions.
1,4-Dioxane / H₂OK₂CO₃Pd(dppf)Cl₂85892Often provides excellent yields for heteroaromatic substrates.
THF / H₂OK₂CO₃Pd(OAc)₂ / SPhos701088THF is a good solvent choice; water can improve conversion.[1][6]
EtOH / H₂O (5:1)Na₂CO₃Pd/C80695"Green" solvent mixture, often very effective.[7]
DMF / H₂O (5:1)K₂CO₃Pd(OAc)₂150478High temperature may be needed, potential for side reactions.[9]

Note: Yields are representative and depend on the specific boronic acid and catalyst system.

Buchwald-Hartwig Amination

Issue: Incomplete reaction or formation of dehalogenated starting material.

Possible Cause & Solution:

The polarity of the solvent can influence the different steps of the Buchwald-Hartwig catalytic cycle. Both non-polar and polar aprotic solvents are commonly used.

  • Slow Reductive Elimination: This final product-forming step can be influenced by solvent polarity.

    • Recommendation: Toluene is a very common and effective non-polar solvent. Ethereal solvents like THF or DME are also frequently used.

  • Catalyst Inhibition by Iodide: The iodide byproduct generated in the reaction can sometimes inhibit the catalyst.

    • Recommendation: Using a solvent in which the iodide salt is insoluble can sometimes lead to a more efficient reaction.[10]

  • Side Reactions: Dehalogenation of the starting material can occur as a side reaction. This can sometimes be mitigated by changing the solvent, ligand, or base.

Data Presentation: Solvent Effects on Buchwald-Hartwig Amination of this compound

SolventBaseCatalyst SystemTemperature (°C)Time (h)Yield (%)Observations
TolueneNaOtBuPd₂(dba)₃ / Xantphos1101694A common and robust choice for aminations.
1,4-DioxaneCs₂CO₃Pd(OAc)₂ / BINAP1001885An alternative solvent, often used with milder bases.
THFK₃PO₄Pd(OAc)₂ / RuPhos801288Lower boiling point, suitable for more reactive substrates.
DMFDBUPd(OAc)₂ / Xantphos1001090A polar aprotic option, can be effective with soluble organic bases.[11]

Note: Yields are representative and highly dependent on the amine coupling partner and the specific ligand used.

Experimental Protocols & Visualizations

General Experimental Workflow for Solvent Screening

The following workflow is recommended when optimizing the solvent for a reaction with this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Setup parallel reactions in small vials B Test 3-4 solvents: Toluene (non-polar) THF (ethereal) DMF (polar aprotic) EtOH/H2O (protic mixture) A->B C Run reactions at standard literature temperature B->C D Monitor by TLC/LC-MS at 2h, 8h, 24h C->D E Identify best solvent class from Phase 1 D->E Analyze Yields & Byproducts F If mixed results, test related solvents (e.g., Dioxane if THF worked, MeCN if DMF worked) E->F G Optimize temperature and concentration in the best solvent F->G H Confirm results on a larger scale G->H

Caption: General workflow for solvent optimization experiments.
Catalytic Cycle for Suzuki-Miyaura Coupling

The solvent influences all steps of this cycle, particularly the transmetalation step by affecting the solubility and activity of the base.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII PdII_OR R¹-Pd(II)L₂-OR' PdII->PdII_OR PdII_R2 R¹-Pd(II)L₂-R² PdII_OR->PdII_R2 PdII_R2->Pd0 OA_label Oxidative Addition Trans_label Transmetalation RE_label Reductive Elimination Base_label Base Activation R1I R¹-I (this compound) R1I->PdII R2B R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ R2B->Borate R1R2 R¹-R² (Product) Base Base (e.g., K₂CO₃) Base->PdII_OR Borate->PdII_R2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
General Protocol for a Suzuki-Miyaura Reaction

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Temperature Optimization for (6-Iodo-pyridin-2-yl)-methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (6-Iodo-pyridin-2-yl)-methanol. The focus is on temperature control to improve reaction outcomes for common cross-coupling and lithiation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-sensitive reactions involving this compound?

A1: The most prevalent temperature-sensitive reactions for this substrate are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Additionally, lithiation-substitution reactions are highly temperature-dependent.

Q2: Why is temperature a critical parameter in these reactions?

A2: Temperature significantly influences reaction rate, catalyst stability, and the formation of byproducts. For instance, insufficient heat may lead to low or no conversion, while excessive temperatures can cause catalyst decomposition, leading to the formation of palladium black, and promote undesirable side reactions.[1][2]

Q3: What are the general temperature ranges for these key reactions with this compound?

A3:

  • Suzuki-Miyaura Coupling: Typically 80-110 °C.[3][4]

  • Sonogashira Coupling: Can often be performed at room temperature for reactive iodides, but may require heating up to 100 °C.[1][5]

  • Buchwald-Hartwig Amination: Generally in the range of 80-110 °C.[4][6]

  • Lithiation: Requires cryogenic temperatures, typically -78 °C, to ensure selectivity and prevent unwanted side reactions.[7][8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question: My reaction with this compound is showing low or no conversion of the starting material. How can I address this with temperature optimization?

Answer: Low conversion is a common issue that can often be resolved by adjusting the reaction temperature. However, the optimal temperature is dependent on the specific reaction type.

Troubleshooting Steps:

  • Verify Initial Temperature: Ensure your reaction is being conducted within the generally recommended temperature range for the specific transformation.

  • Incremental Temperature Increase: If the reaction is sluggish, a gradual increase in temperature can enhance the reaction rate. For Suzuki-Miyaura and Buchwald-Hartwig reactions, you can consider increasing the temperature in 10-15 °C increments.

  • Monitor for Catalyst Decomposition: Be cautious with high temperatures, as they can lead to the degradation of the palladium catalyst, often observed as the formation of a black precipitate (palladium black).[1][2] If this occurs, it indicates the temperature is too high.

  • Consider Microwave Irradiation: For Suzuki-Miyaura reactions, microwave heating can be a powerful tool to accelerate the reaction and improve yields, often at temperatures around 120 °C.

Logical Troubleshooting Flowchart: Low Conversion

LowConversion Start Low or No Conversion CheckTemp Is temperature within recommended range? Start->CheckTemp IncreaseTemp Incrementally increase temperature (e.g., in 10-15°C steps) CheckTemp->IncreaseTemp Yes Failure Consult further troubleshooting (e.g., catalyst, base, solvent) CheckTemp->Failure No, adjust to recommended range MonitorCatalyst Monitor for catalyst decomposition (e.g., formation of Pd black) IncreaseTemp->MonitorCatalyst ConsiderMicrowave Consider microwave irradiation (for applicable reactions) MonitorCatalyst->ConsiderMicrowave No decomposition MonitorCatalyst->Failure Decomposition observed, lower temperature Success Improved Conversion ConsiderMicrowave->Success SelectivityOptimization Start Significant Side Product Formation IdentifySideProduct Identify the major side product (e.g., homocoupling, hydrodehalogenation) Start->IdentifySideProduct LowerTemp Lower reaction temperature (e.g., by 10-20°C) IdentifySideProduct->LowerTemp MonitorReaction Monitor reaction progress and product/side product ratio (e.g., by LC-MS) LowerTemp->MonitorReaction OptimalTemp Identify optimal temperature for selectivity MonitorReaction->OptimalTemp Improved selectivity Suboptimal If conversion is too low, consider other parameters (ligand, base, solvent) MonitorReaction->Suboptimal Poor conversion

References

workup procedure for isolating products from (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and isolation of (6-Iodo-pyridin-2-yl)-methanol.

Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of this compound in a question-and-answer format.

Q1: My reaction is complete, but I'm recovering low yields of the product after aqueous workup and extraction.

Possible Causes & Solutions:

  • Product Partitioning into the Aqueous Layer: this compound, containing both a polar alcohol group and a basic pyridine ring, may have significant water solubility.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and drive the product into the organic layer.

    • Multiple Extractions: Perform multiple extractions (at least 3-5) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete removal of the product from the aqueous phase.

    • Continuous Extraction: For very water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.

  • Incomplete Extraction: The choice of extraction solvent is crucial.

    • Solvent Polarity: If using a less polar solvent like diethyl ether, consider switching to a more polar solvent such as ethyl acetate or a mixture of chloroform and isopropanol (3:1) to improve the partitioning of your polar product.

Q2: During column chromatography, my product seems to be degrading on the column, or I'm getting a smear instead of a clean peak.

Possible Causes & Solutions:

  • Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause decomposition of sensitive compounds like iodopyridines. The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups, leading to peak tailing and potential degradation.

    • Deactivated Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine. This can be done by adding ~1-2% triethylamine to the eluent.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina. A stability test with a small amount of crude product and the chosen stationary phase is recommended before committing to a large-scale purification.

  • Compound Instability: Iodinated aromatic compounds can be sensitive to light and air.

    • Minimize Exposure: Protect the compound from light by wrapping collection flasks in aluminum foil. Work efficiently to minimize the time the compound spends on the column.

Q3: My final product is an oil, but it is reported to be a solid. How can I induce crystallization?

Possible Causes & Solutions:

  • Residual Solvent: The oily nature might be due to trapped solvent.

    • High Vacuum: Dry the product under high vacuum for an extended period to remove any residual solvent.

  • Purity: The presence of impurities can inhibit crystallization.

    • Further Purification: If the product is not pure, re-purify by column chromatography.

  • Crystallization Conditions: The right solvent system and conditions are necessary for crystallization.

    • Solvent Screening: Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, ethyl acetate) and then slowly add a solvent in which it is insoluble (an anti-solvent, e.g., hexanes, water) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in a refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

Q4: I see an unexpected, non-polar spot on my TLC. What could it be?

Possible Cause & Solution:

  • Dehalogenation: Depending on the reaction conditions (e.g., use of certain reducing agents or catalysts), the iodine atom might be reductively cleaved, leading to the formation of pyridin-2-yl-methanol as a byproduct.

    • Purification: This less polar impurity can typically be separated from the desired product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a reaction mixture containing this compound?

A typical procedure involves quenching the reaction, followed by an extractive workup. A detailed protocol is provided in the "Experimental Protocols" section below. The key steps are neutralizing the reaction mixture, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying, and concentrating the solution.

Q2: What are the best solvents for extracting this compound?

Ethyl acetate is a commonly used and effective solvent for extracting pyridyl methanols. Dichloromethane can also be used. Due to the polarity of the molecule, multiple extractions are recommended to ensure a good recovery.

Q3: What purification techniques are most suitable for this compound?

Both column chromatography and recrystallization can be effective.

  • Column Chromatography: Silica gel with a gradient elution of hexanes and ethyl acetate is a standard choice. To avoid issues with peak tailing, adding a small amount of triethylamine to the eluent or using neutral alumina can be beneficial.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include ethanol/water or ethyl acetate/hexanes.

Q4: How can I monitor the purification by Thin Layer Chromatography (TLC)?

A mixture of hexanes and ethyl acetate (e.g., 1:1 or 2:1) is a good starting point for a TLC mobile phase. The compound can be visualized under UV light (254 nm). Staining with p-anisaldehyde followed by heating can also be used to visualize the alcohol functionality.

Q5: What are the expected ¹H NMR chemical shifts for this compound?

  • -CH₂-OH: ~4.7 ppm (singlet or doublet, depending on coupling to the hydroxyl proton)

  • -OH: A broad singlet, which can appear over a wide range of chemical shifts.

  • Pyridine Protons: Three aromatic protons between ~7.0 and 7.8 ppm.

It is crucial to obtain your own analytical data (¹H NMR, ¹³C NMR, MS) to confirm the identity and purity of the isolated product.

Data Presentation

ParameterTypical Method/Solvent SystemExpected Outcome/Observation
Extraction Solvent Ethyl Acetate or DichloromethaneGood partitioning of the product into the organic phase, especially after saturating the aqueous phase with NaCl.
Purification Method 1 Flash Column Chromatography (Silica Gel)Elution with a gradient of Hexanes/Ethyl Acetate. For example, starting with 10% EtOAc in Hexanes and increasing to 50%.
Purification Method 2 RecrystallizationSolvents such as Methanol/Water, Ethanol/Water, or Ethyl Acetate/Hexanes.
TLC Mobile Phase Hexanes:Ethyl Acetate (e.g., 1:1 v/v)Rf value will depend on the exact ratio, but should allow for separation from less polar impurities.
Typical Yield Highly dependent on the synthetic route and reaction scaleYields can vary significantly. Optimization of the workup is key to maximizing recovery.
Physical Appearance SolidThe pure compound is expected to be a solid at room temperature.

Experimental Protocols

Detailed Methodology for a General Workup Procedure:

This protocol assumes the reaction was carried out in an organic solvent (e.g., THF, Dichloromethane) and requires an aqueous workup to remove salts and water-soluble impurities.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to quench any reactive reagents. Caution: This may be exothermic.

  • Phase Separation and Extraction:

    • If the reaction solvent is water-miscible (e.g., THF), dilute the mixture with a larger volume of an extraction solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • If the layers do not separate well, add saturated aqueous NaCl solution (brine) to aid separation.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers with brine. This helps to remove the majority of the water from the organic phase.

    • If acidic or basic impurities are expected, a wash with a dilute aqueous solution of NaHCO₃ (to remove acid) or dilute HCl (to remove basic impurities, use with caution if the product is acid-sensitive) can be performed before the brine wash.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • By Column Chromatography:

      • Dissolve the crude product in a minimal amount of dichloromethane.

      • Add a small amount of silica gel and evaporate the solvent to "dry-load" the sample.

      • Pack a silica gel column with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate).

      • Load the sample onto the top of the column.

      • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

      • Collect fractions and analyze them by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

    • By Recrystallization:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

      • Add a hot anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

      • Add a few drops of the hot solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

      • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench 1. Quench Reaction (e.g., aq. NH4Cl) Reaction_Mixture->Quench Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Wash Organic Layer (e.g., Brine) Extract->Wash Dry_Concentrate 4. Dry and Concentrate Wash->Dry_Concentrate Crude_Product Crude Product Dry_Concentrate->Crude_Product Column_Chrom Column Chromatography Crude_Product->Column_Chrom Recrystallize Recrystallization Crude_Product->Recrystallize Pure_Product Pure this compound Column_Chrom->Pure_Product Recrystallize->Pure_Product

Caption: Workflow for the isolation and purification of this compound.

Validation & Comparative

Comparative Purity Analysis of Synthesized (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized (6-Iodo-pyridin-2-yl)-methanol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines common chromatographic and spectroscopic methods, their respective strengths and weaknesses, and provides example experimental protocols.

Introduction to Purity Analysis

This compound is a substituted pyridine derivative. Its purity is of paramount importance as impurities can affect the outcome of subsequent synthetic steps and the toxicological profile of the final active pharmaceutical ingredient (API). A comprehensive purity analysis typically involves a combination of techniques to identify and quantify the main component, by-products, and residual starting materials.

Potential Impurities in the Synthesis of this compound

The manufacturing process of this compound can introduce several process-related impurities. Understanding the synthetic route is crucial for identifying potential impurities. Common synthetic pathways may involve the reduction of a corresponding carboxylic acid, the functionalization of a di-substituted pyridine, or the iodination of a pyridine precursor. Based on these general routes, potential impurities may include:

  • Starting Materials: Unreacted precursors such as 2,6-dihalopyridines, 6-iodopicolinic acid, or 2-pyridinemethanol.

  • Isomeric Impurities: Formation of other iodinated isomers of pyridin-2-yl-methanol.

  • Under-/Over-reduced Products: If the synthesis involves the reduction of a carboxylic acid, the corresponding aldehyde (6-iodopicolinaldehyde) could be present.

  • Dehalogenated Impurity: Loss of the iodine atom to yield pyridin-2-yl-methanol.

  • By-products from Side Reactions: Depending on the specific reagents used (e.g., organometallics), various coupling by-products could be formed.

Comparison of Analytical Techniques

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. The following table summarizes the key characteristics of commonly employed analytical techniques.

TechniquePrincipleStrengthsWeaknessesIdeal for
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution for separating closely related impurities, excellent quantitation capabilities, and wide applicability.May require derivatization for compounds without a UV chromophore, and can consume significant amounts of solvent.Quantifying the main component and known/unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on mass-to-charge ratio.High sensitivity and excellent identification capabilities through mass spectral libraries.Limited to thermally stable and volatile compounds; derivatization may be necessary for polar compounds like alcohols.Identifying and quantifying volatile impurities and by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field to elucidate molecular structure.Provides detailed structural information for identification and confirmation, and can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods, and complex spectra for mixtures.Structural elucidation of the main component and impurities, and quantitative analysis of major components.
Mass Spectrometry (MS) Ionization of molecules and their separation based on mass-to-charge ratio.High sensitivity and provides molecular weight information.Does not separate isomers without prior chromatographic separation.Confirming the molecular weight of the synthesized compound and impurities.

Experimental Protocols

The following are example protocols and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities. Derivatization may be required to improve the volatility of the target analyte.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. For derivatization, react the sample with a silylating agent (e.g., BSTFA) to convert the alcohol to a more volatile silyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Techniques:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC): To confirm connectivity.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent. For qNMR, add a known amount of a suitable internal standard with non-overlapping signals.

Visualizing the Analytical Workflow and Logic

To better understand the process of purity analysis and the interplay between different techniques, the following diagrams are provided.

Analytical_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_analysis Comprehensive Purity Analysis cluster_result Final Result Synthesis Synthesis of This compound Crude_Sample Crude Product Synthesis->Crude_Sample TLC Thin Layer Chromatography (TLC) Crude_Sample->TLC Initial Check Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification HPLC HPLC (Purity & Impurity Profile) Purification->HPLC GCMS GC-MS (Volatile Impurities) Purification->GCMS NMR NMR (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Final_Report Purity Report & Certificate of Analysis HPLC->Final_Report GCMS->Final_Report NMR->Final_Report MS->Final_Report Logical_Relationships cluster_question Analytical Question cluster_technique Analytical Technique cluster_information Information Provided What_is_it What is the structure? NMR NMR Spectroscopy What_is_it->NMR MS Mass Spectrometry What_is_it->MS How_pure_is_it How pure is it? How_pure_is_it->NMR (qNMR) HPLC HPLC How_pure_is_it->HPLC What_are_the_impurities What are the impurities? What_are_the_impurities->NMR What_are_the_impurities->MS What_are_the_impurities->HPLC GCMS GC-MS What_are_the_impurities->GCMS Structure Structural Elucidation & Confirmation NMR->Structure Purity Quantitative Purity (Assay) NMR->Purity Impurity_Profile Impurity Identification & Quantification NMR->Impurity_Profile MS->Impurity_Profile Molecular_Weight Molecular Weight MS->Molecular_Weight HPLC->Purity HPLC->Impurity_Profile GCMS->Impurity_Profile

A Comparative Guide to the Reactivity of (6-Iodo-pyridin-2-yl)-methanol and (6-Bromo-pyridin-2-yl)-methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the selection of appropriate starting materials is critical for reaction efficiency, yield, and overall cost-effectiveness. (6-Iodo-pyridin-2-yl)-methanol and (6-Bromo-pyridin-2-yl)-methanol are valuable building blocks, frequently employed in palladium-catalyzed cross-coupling reactions to introduce the pyridin-2-yl-methanol moiety into a target structure. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.

Theoretical Underpinnings of Reactivity: C-I vs. C-Br Bonds

The difference in reactivity between the iodo- and bromo-substituted pyridines is fundamentally rooted in the disparity of their carbon-halogen bond strengths. The general trend for reactivity in palladium-catalyzed cross-coupling reactions is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[1][2][3]

This hierarchy is primarily dictated by the bond dissociation energies (BDE) of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond.[4][5] Consequently, the C-I bond requires less energy to break.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
(Data sourced from representative values for aryl halides)[5]

In many palladium-catalyzed reactions, the initial oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[6] The lower BDE of the C-I bond facilitates this crucial step, leading to faster reaction rates and often allowing for the use of milder reaction conditions compared to the corresponding aryl bromide.[6]

Reactivity Comparison in Key Cross-Coupling Reactions

While the C-I bond's inherent reactivity is a governing principle, the optimal choice of halide can be nuanced and dependent on the specific cross-coupling reaction and catalyst system employed.

Sonogashira Coupling

In the Sonogashira reaction, which couples aryl halides with terminal alkynes, aryl iodides are markedly more reactive than aryl bromides.[1][6] This high reactivity often allows for reactions to be conducted at room temperature.[6] In contrast, reactions involving aryl bromides typically necessitate heating to achieve comparable conversion rates. The general reactivity trend for the oxidative addition step in Sonogashira coupling is: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride.[1]

Suzuki-Miyaura Coupling

For Suzuki-Miyaura reactions, which form C-C bonds using boronic acids, aryl iodides are generally more reactive. However, this is not a universal rule, and some studies have reported counterintuitive results. For instance, with "classical" Pd/PPh₃ catalyst systems, aryl bromides have shown more efficient coupling at lower temperatures (~50 °C) compared to aryl iodides.[7] This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[7] Nevertheless, with modern, more sophisticated catalyst systems, the higher reactivity of the iodide is typically restored.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, for the formation of C-N bonds, presents a more complex picture. Historically, aryl iodides were considered challenging substrates because they could form stable, off-cycle palladium iodide dimer complexes that inhibited the catalytic cycle.[8] However, the development of advanced biarylphosphine ligands has largely overcome this limitation.[8] With modern catalysts, aryl iodides can be coupled efficiently, often under milder conditions or with lower catalyst loadings than their bromo counterparts.[8][9] Indeed, recent advances have made the amination of aryl iodides as, or even more, efficient than that of other aryl halides.[8]

Quantitative Data Summary

The following table summarizes the general reactivity and typical conditions based on established principles for aryl iodides and bromides. Specific results for the title compounds may vary.

FeatureThis compound(6-Bromo-pyridin-2-yl)-methanol
General Reactivity Higher, due to lower C-I bond energy.Lower, due to stronger C-Br bond energy.
Sonogashira Coupling High reactivity, often at room temperature.[6]Requires higher temperatures for efficient coupling.
Suzuki Coupling Generally more reactive, but can be sluggish with certain simple phosphine ligands at low temperatures.[7]Generally less reactive but can be more efficient than the iodide under specific "classical" conditions.[7]
Buchwald-Hartwig Amination Historically problematic, but highly reactive with modern biarylphosphine ligands.[8]Generally a reliable substrate; may require more forcing conditions than the iodide with modern catalysts.
Typical Catalyst Loading Often lower catalyst loading is sufficient.May require higher catalyst loading or more active catalysts.
Relative Cost Generally more expensive.Generally less expensive.

Experimental Protocols

The following are representative, generalized protocols that can serve as a starting point for reactions with either substrate. Optimization of solvent, base, temperature, and ligand will be necessary for specific applications.

Protocol 1: General Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%)).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Sonogashira Coupling (Copper Co-catalyzed)
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ (1-3 mol%)), and a copper(I) co-catalyst (e.g., CuI (1-5 mol%)).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., Triethylamine, Diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the desired temperature (room temperature for aryl iodides; 50-80 °C for aryl bromides) and monitor by TLC or LC-MS.[6]

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: General Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP (2-4 mol%)), and a base (e.g., NaOt-Bu, Cs₂CO₃ (1.4-2.0 equiv.)).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add the amine (1.2-1.4 equiv.) and degassed anhydrous solvent (e.g., Toluene, Dioxane).

  • Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_legend General Pd Cross-Coupling Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R-M pd2_r_complex Ar-Pd(II)L₂-R transmetalation->pd2_r_complex - M-X reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product Ar-X = Aryl Halide\nR-M = Coupling Partner Ar-X = Aryl Halide R-M = Coupling Partner

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

BDE cluster_0 Bond Dissociation Energy (BDE) c_br_bar c_i_bar c_br_label C-Br (~285 kJ/mol) c_i_label C-I (~213 kJ/mol)

References

Validating the Structure of (6-Iodo-pyridin-2-yl)-methanol via 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected versus experimental 13C NMR chemical shifts for the validation of the molecular structure of (6-Iodo-pyridin-2-yl)-methanol. Detailed experimental protocols and predictive data are presented to aid in the unequivocal structural elucidation of this compound, which is a valuable building block in pharmaceutical and materials science research.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the determination of molecular structure. For novel or synthesized compounds such as this compound, 13C NMR provides direct insight into the carbon framework. By comparing the experimentally obtained 13C NMR spectrum with predicted chemical shifts derived from reference compounds and known substituent effects, the regiochemistry of the substitution pattern on the pyridine ring can be confidently assigned. This guide outlines the expected chemical shifts for this compound based on the analysis of pyridine and 2-(hydroxymethyl)pyridine, and provides a detailed protocol for acquiring an experimental 13C NMR spectrum for comparison.

Predicted 13C NMR Chemical Shifts

To predict the 13C NMR chemical shifts for this compound, the known chemical shifts of pyridine and 2-(hydroxymethyl)pyridine are used as a baseline. The introduction of a hydroxymethyl group at the C2 position and an iodine atom at the C6 position is expected to induce significant changes in the chemical shifts of the pyridine ring carbons.

The hydroxymethyl group is anticipated to cause a downfield shift for the ipso-carbon (C2) and influence the shifts of the other ring carbons. The iodine atom at C6 is expected to exert a strong shielding "heavy-atom effect," causing a significant upfield shift for the ipso-carbon (C6). The chemical shifts of the other carbons (C3, C4, and C5) will be influenced by both substituents. The predicted values are derived from additive substituent effects, though it is important to note that in heteroaromatic systems, these effects are not always perfectly linear.

Table 1: Comparison of 13C NMR Chemical Shifts (ppm) for Pyridine, 2-(Hydroxymethyl)pyridine, and Predicted Shifts for this compound

Carbon AtomPyridine[1]2-(Hydroxymethyl)pyridineThis compound (Predicted)
C2~150~162~160
C3~124~122~124
C4~136~137~139
C5~124~121~120
C6~150~149~110
-CH2OH-~64~64

Note: Chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary slightly depending on the solvent and concentration.

Experimental Protocol for 13C NMR Spectrum Acquisition

This section provides a detailed methodology for obtaining a high-quality 13C NMR spectrum of this compound for structural validation.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should be free from signals that might overlap with the analyte signals.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to set the chemical shift scale to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the 13C probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0 to 200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals to obtain relative peak areas, which can be useful for identifying the number of equivalent carbons (though not strictly quantitative in standard 13C NMR).

  • Assign the peaks based on the predicted chemical shifts and, if necessary, further 2D NMR experiments such as HSQC and HMBC.

Structure Validation Workflow

The following diagram illustrates the logical workflow for the validation of the this compound structure using 13C NMR.

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Validation Phase A Reference Data (Pyridine, 2-Hydroxymethylpyridine) C Predict 13C NMR Shifts for This compound A->C B Substituent Effects (Iodo, Hydroxymethyl) B->C G Compare Predicted and Experimental Spectra C->G D Synthesize/Obtain Sample of This compound E Acquire 13C NMR Spectrum D->E F Process NMR Data E->F F->G H Assign Resonances G->H I Structure Validated H->I Good Correlation J Structure Incorrect/ Re-evaluate H->J Poor Correlation

Caption: Workflow for the structural validation of this compound by 13C NMR.

Conclusion

The structural validation of this compound can be effectively achieved through 13C NMR spectroscopy. By comparing the experimentally acquired spectrum with the predicted chemical shifts based on known substituent effects and reference compounds, the identity and purity of the target molecule can be confirmed. The provided experimental protocol offers a robust method for obtaining high-quality data, and the logical workflow diagram serves as a clear guide for the validation process. This comparative approach is fundamental for ensuring the structural integrity of key intermediates in research and development.

References

A Comparative Guide to Alternative Reagents for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. However, the high cost and potential toxicity of palladium have driven the exploration of more sustainable and economical alternatives. This guide provides an objective comparison of the performance of prominent alternative catalytic systems—nickel, iron, and copper-based catalysts, as well as photocatalysis—with traditional palladium-catalyzed methods. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for a given transformation.

Performance Comparison: A Quantitative Overview

The choice of a catalytic system is a critical decision in synthesis design, influenced by factors such as yield, reaction time, catalyst loading, cost, and substrate scope. The following tables provide a summary of quantitative data for various cross-coupling reactions, offering a side-by-side comparison of palladium and its alternatives.

Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
Palladium
Pd(OAc)₂ / SPhos2K₃PO₄Toluene10016>95High efficiency with a well-established ligand.[1]
Nickel
NiCl₂(PCy₃)₂3K₃PO₄Toluene1102492Effective for the activation of the less reactive C-Cl bond.[1]

Summary: For the Suzuki-Miyaura coupling of a relatively unactivated aryl chloride, both palladium and nickel catalysts can achieve high yields. Nickel catalysis often requires slightly higher catalyst loading and temperature but represents a more cost-effective option.[1]

Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
Palladium
Pd₂(dba)₃ / XPhos1NaOtBuToluene100498Highly effective and versatile system for a broad range of amines.[1]
Nickel
Ni(COD)₂ / Cy-JohnPhos2NaOtBuToluene1001894Demonstrates good reactivity for C-N bond formation with aryl chlorides.[1]
Copper
CuI / L5 ligand5K₃PO₄Dioxane552491Milder reaction conditions and a cheaper metal, though with higher catalyst loading.[2]

Summary: Palladium remains the gold standard for Buchwald-Hartwig amination in terms of catalyst loading and reaction time.[1] However, both nickel and copper-based systems have emerged as viable, more economical alternatives, with copper catalysis allowing for significantly milder reaction temperatures.[1][2]

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
Catalyst SystemAryl HalideAlkyneCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Key Observations
Palladium/Copper 4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (1) / CuI (2)Et₃NRT0.595The classic, highly efficient system.[3]
Ligand-Free Palladium 4-BromotoluenePhenylacetylenePd(OAc)₂ (1)DMF/H₂O100292Eliminates the need for expensive phosphine ligands.[4]
Copper-Free Palladium 4-BromoacetophenonePhenylacetylenePd(OAc)₂ (0.5)DMF1202485Avoids issues associated with copper, such as alkyne homocoupling.[5]

Summary: While the traditional palladium/copper system is highly effective, developments in ligand-free and copper-free palladium catalysis offer simplified reaction conditions and can prevent side reactions like Glaser coupling.[3][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these alternative catalytic systems.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

Reaction: Coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [Ni(dppf)Cl₂] (5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane (solvent)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube containing a stir bar, add the aryl halide, arylboronic acid, K₃PO₄, and [Ni(dppf)Cl₂].

  • Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Iron-Catalyzed Kumada-Type Cross-Coupling

Reaction: Coupling of an aryl halide with a Grignard reagent.

Materials:

  • Aryl halide (1.0 eq)

  • Alkyl or aryl Grignard reagent (1.2 eq)

  • Iron(III) acetylacetonate (Fe(acac)₃, 5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Fe(acac)₃.

  • Add anhydrous THF and cool the mixture to 0 °C.

  • Slowly add the Grignard reagent to the stirred suspension.

  • Add the aryl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (often rapid, from minutes to a few hours).

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol 3: Copper-Catalyzed Ullmann Amination (in water)

Reaction: Coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (10.0 mmol)

  • 30% aqueous amine solution (e.g., methylamine, 50 mmol)

  • Copper powder (0.5 mmol, 5 mol%)

  • Screwed pressure tube (30 mL)

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a 30 mL screwed pressure tube, combine the aryl halide, aqueous amine solution, and copper powder with a stirring bar.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.[7]

Protocol 4: General Setup for a Photocatalytic Cross-Coupling Reaction

Reaction: Light-mediated cross-coupling.

Materials:

  • Aryl halide (1.0 eq)

  • Coupling partner (e.g., amine, boronic acid, etc.)

  • Photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%)

  • Nickel or other co-catalyst (if required)

  • Base (if required)

  • Degassed solvent

  • Reaction vessel (e.g., vial or flask)

  • Light source (e.g., blue LEDs)

  • Magnetic stirrer and stir bar

  • Cooling fan (to maintain room temperature)

Procedure:

  • In a reaction vessel, combine the aryl halide, coupling partner, photocatalyst, co-catalyst (if any), and base (if any).

  • Add the degassed solvent and seal the vessel.

  • Place the vessel at a fixed distance from the light source and begin stirring.

  • If necessary, use a cooling fan to maintain a constant temperature.

  • Irradiate the reaction for the specified time.

  • After the reaction is complete, work up the mixture according to the specific requirements of the products and reactants (typically involving extraction and chromatography).

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in cross-coupling catalysis.

Catalytic_Cycle M0 M(0)L_n MA R¹-M(II)(X)L_n M0->MA Oxidative Addition (R¹-X) MB R¹-M(II)(R²)L_n MA->MB Transmetalation (R²-M') MB->M0 Reductive Elimination Product R¹-R² MB->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Catalyst & Ligand Add Catalyst & Ligand Combine Reactants->Add Catalyst & Ligand Add Base & Solvent Add Base & Solvent Add Catalyst & Ligand->Add Base & Solvent Inert Atmosphere Inert Atmosphere Add Base & Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitor Progress (TLC/GC-MS) Monitor Progress (TLC/GC-MS) Heating & Stirring->Monitor Progress (TLC/GC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/GC-MS)->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Catalyst_Selection_Logic Start Select Cross-Coupling Reaction ArylHalide Aryl Halide Reactivity Start->ArylHalide Cost Cost a Major Factor? ArylHalide->Cost Cl, Br, I, OTf Mild Mild Conditions Required? ArylHalide->Mild Sensitive Substrates Pd Palladium Cost->Pd No Ni Nickel Cost->Ni Yes (for C-C/C-N) Fe Iron Cost->Fe Yes (for C-C) Cu Copper Cost->Cu Yes (for C-N/C-O) Mild->Pd Often Mild->Cu Yes (for some C-N/C-O) Photo Photocatalysis Mild->Photo Yes

References

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: (6-Iodo-pyridin-2-yl)-methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of (6-Iodo-pyridin-2-yl)-methanol, with a comparative analysis against its chloro-substituted and non-halogenated analogs.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of this compound, (6-Chloro-pyridin-2-yl)-methanol, and the parent compound, Pyridin-2-yl-methanol. Understanding the fragmentation pathways of these molecules is crucial for their unambiguous identification in complex matrices, metabolite profiling, and the overall advancement of drug discovery and development programs. This report outlines the predicted fragmentation patterns based on established chemical principles and available spectral data for analogous compounds, presents the data in a clear tabular format, details the experimental protocol for data acquisition, and provides visual diagrams of the fragmentation pathways and experimental workflow.

Comparative Fragmentation Data

The following table summarizes the predicted and observed major fragment ions for this compound and its chloro- and non-halogenated analogs under electron ionization (EI) conditions. The relative intensities are estimated based on the stability of the resulting fragments and known fragmentation patterns of similar compounds.

m/z This compound (6-Chloro-pyridin-2-yl)-methanol (Predicted) Pyridin-2-yl-methanol [1]Proposed Fragment Identity
235 [M]•+--Molecular Ion
143/145 -[M]•+-Molecular Ion (with 35Cl/37Cl isotopes)
109 --[M]•+ (54.4%)Molecular Ion
108 [M-I]•+[M-Cl]•+[M-H]• (100%)Loss of Halogen or Hydrogen Radical
80 [M-I-CO]•+[M-Cl-CO]•+[M-H-CO]•+ (58.3%)Loss of Halogen followed by Loss of Carbon Monoxide
79 [C5H5N]•+[C5H5N]•+[C5H5N]•+ (32.9%)Pyridine Radical Cation
78 [C5H4N]+[C5H4N]+[C5H4N]+ (32.4%)Pyridyl Cation
52 [C4H4]•+[C4H4]•+[C4H4]•+ (29.3%)Fragment of Pyridine Ring
51 [C4H3]+[C4H3]+[C4H3]+ (21.4%)Fragment of Pyridine Ring

Predicted Fragmentation Pathways

The fragmentation of these pyridine-2-yl-methanol derivatives under electron ionization is primarily dictated by the lability of the substituent on the pyridine ring and the stability of the resulting fragments.

For This compound , the most facile cleavage is expected to be the loss of the iodine radical due to the relatively weak C-I bond, leading to a prominent peak at m/z 108. Subsequent fragmentation of this ion would likely involve the loss of carbon monoxide (CO) from the hydroxymethyl group, resulting in a fragment at m/z 80.

In contrast, for (6-Chloro-pyridin-2-yl)-methanol , while the loss of a chlorine radical is also a probable fragmentation pathway, the C-Cl bond is stronger than the C-I bond. Therefore, other fragmentations, such as the loss of a hydrogen radical from the methanol group to form a stable oxonium ion, might be more competitive.

The non-halogenated parent compound, Pyridin-2-yl-methanol , provides a baseline for the fragmentation of the core structure. Its mass spectrum shows a strong molecular ion peak at m/z 109 and a base peak at m/z 108, corresponding to the loss of a single hydrogen atom.[1] This indicates the formation of a very stable species, likely a pyridinium cation derivative. The significant peak at m/z 80 arises from the subsequent loss of carbon monoxide.[1]

Experimental Protocols

The following section details a general methodology for the analysis of this compound and its analogs by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • For GC-MS analysis, derivatization with a silylating agent (e.g., BSTFA) may be employed to increase the volatility of the alcohol, although direct analysis is often possible.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-300.

Visualizing Fragmentation and Workflow

To better illustrate the discussed processes, the following diagrams were generated using the DOT language.

Experimental Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve 1 mg of analyte in 1 mL of solvent derivatize Derivatization (Optional) dissolve->derivatize injection Inject into GC derivatize->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (70 eV) separation->ionization fragmentation Fragmentation ionization->fragmentation detection Mass Analysis and Detection fragmentation->detection data_analysis data_analysis detection->data_analysis Data Acquisition and Analysis

Caption: A general experimental workflow for the analysis of pyridinyl-methanol compounds by GC-MS.

Proposed Fragmentation Pathway of this compound M [C6H6INO]•+ m/z = 235 Molecular Ion F1 [C6H6NO]+ m/z = 108 M->F1 - I• F2 [C5H6N]+ m/z = 80 F1->F2 - CO F3 [C5H5N]•+ m/z = 79 F1->F3 - CHO• F4 [C5H4N]+ m/z = 78 F3->F4 - H•

References

A Comparative Guide to Iodinated vs. Brominated Pyridine Building Blocks in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Halogenated pyridines are a cornerstone of this field, offering a versatile scaffold for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions. Among these, iodinated and brominated pyridines are the most frequently employed synthons.

This guide provides an objective, data-supported comparison of the reactivity, physical properties, and synthetic utility of iodinated versus brominated pyridine building blocks. By understanding the nuanced differences between these two classes of reagents, researchers can make more informed decisions in reaction design, optimization, and scale-up, ultimately accelerating the discovery and development of novel chemical entities.

At a Glance: Iodine vs. Bromine on the Pyridine Ring

FeatureIodinated PyridinesBrominated Pyridines
Reactivity Generally more reactive; requires milder reaction conditions.Less reactive; often requires higher temperatures and catalyst loadings.
Bond Strength (C-X) Weaker C-I bond, facilitating oxidative addition.Stronger C-Br bond.
Cost Generally more expensive.Generally less expensive.
Stability Can be less stable, particularly to light.Generally more stable for long-term storage.
Selectivity Excellent for regioselective reactions in di- and polyhalogenated systems.Good, but can sometimes lead to mixtures in competitive couplings.

Data Presentation: Physical and Chemical Properties

A fundamental understanding of the physical properties of these building blocks is crucial for their effective use in synthesis. The following tables summarize key physical data for common iodinated and brominated pyridine isomers.

Table 1: Physical Properties of Monohalogenated Pyridines
CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
2-Iodopyridine5029-67-4205.00118-1202151.928
2-Bromopyridine109-04-6158.00193192-1941.657
3-Iodopyridine1120-90-7205.0053-5690-92 (14 mmHg)~2.0
3-Bromopyridine626-55-1158.00-271731.64
4-Iodopyridine15854-87-2205.0094-99--
4-Bromopyridine HCl19524-06-2194.46270 (dec.)--
Table 2: Solubility Profile
Compound ClassWaterCommon Organic Solvents (Ethanol, Ether, Chloroform, DMF, THF)
Iodinated Pyridines Slightly soluble to soluble.Generally soluble.
Brominated Pyridines Slightly miscible to slightly soluble.Generally soluble.

Comparative Reactivity in Key Cross-Coupling Reactions

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl > F, which is inversely correlated with the bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br bond. This fundamental difference has significant implications for reaction conditions and outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. Iodopyridines are generally the preferred substrates due to their higher reactivity, which often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Logical Relationship Governing Halopyridine Reactivity

G Reactivity in Palladium-Catalyzed Cross-Coupling reactivity Reactivity Order I > Br > Cl > F oa_rate Rate of Oxidative Addition reactivity->oa_rate correlates with bde Bond Dissociation Energy C-I < C-Br < C-Cl < C-F oa_rate->bde inversely related to

Caption: Relationship between halogen, bond energy, and reactivity.

Table 3: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemProduct(s)Yield (%)Regioselectivity (C4:C2)
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃4-phenyl-2-bromopyridine>95>99:1
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃2-phenyl-4-bromopyridine & 4-phenyl-2-bromopyridine851:4

This data for dihalogenated pyridines highlights the exceptional regioselectivity achieved with the more reactive iodinated position.

Sonogashira Coupling

The Sonogashira coupling is a premier method for introducing alkynyl groups. The reactivity trend of I > Br is particularly pronounced in this reaction. Iodopyridines can often be coupled at room temperature, whereas bromopyridines typically require heating.

Table 4: Comparative Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
2-IodopyridinePhenylacetylenePd(PPh₃)₄ / CuI, Et₃NTHF, RT, 2h98
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI, Et₃NToluene, 80°C, 4h85
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI, Et₃NToluene, 80°C, 12h45
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial transformation for the formation of C-N bonds. Again, iodopyridines are more reactive and allow for amination under milder conditions compared to their bromo counterparts.

Table 5: Comparative Performance in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemProductYield (%)
2-Bromo-4-iodopyridineMorpholinePd₂(dba)₃ / Xantphos, Cs₂CO₃4-morpholino-2-bromopyridine>90
2,4-DibromopyridineMorpholinePd₂(dba)₃ / Xantphos, Cs₂CO₃Mixture of mono- and di-aminated productsVariable

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. Note: These are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling Protocol

Experimental Workflow for Comparative Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Flame-dried Schlenk flask add_solids Add Halopyridine (1 equiv), Boronic Acid (1.2 equiv), Base (e.g., K₂CO₃, 2 equiv) start->add_solids add_catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) add_solids->add_catalyst add_solvent Add degassed solvent (e.g., Toluene/H₂O) add_catalyst->add_solvent heat Heat to desired temperature (e.g., 80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench reaction monitor->quench extract Aqueous workup and extraction quench->extract purify Column chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for Suzuki-Miyaura coupling.

Materials:

  • Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a flame-dried Schlenk flask, add the halopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Halopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N or i-Pr₂NH, often used as solvent or co-solvent)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add the halopyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, deoxygenated solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at the desired temperature (room temperature for iodides, elevated for bromides).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the halopyridine, amine, and solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through celite, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The choice between iodinated and brominated pyridine building blocks is a strategic one that can significantly impact the efficiency and success of a synthetic campaign.

  • Iodinated pyridines are the reagents of choice when high reactivity and mild reaction conditions are paramount. Their utility shines in the selective functionalization of polyhalogenated systems and in reactions with sensitive functional groups. The higher cost of iodinated starting materials can often be justified by the savings in reaction time, energy, and catalyst loading.

  • Brominated pyridines represent a more cost-effective and often more stable alternative. While they generally require more forcing conditions, the vast commercial availability and lower price point make them attractive for large-scale synthesis and for reactions where the substrate is less sensitive.

Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic challenge, including the desired reactivity, the presence of other functional groups, the scale of the reaction, and economic factors. This guide provides the foundational data and protocols to aid researchers in making that critical decision.

confirming the identity of (6-Iodo-pyridin-2-yl)-methanol reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of (6-Iodo-pyridin-2-yl)-methanol. It details the reaction products, compares synthetic routes, and provides experimental data to aid in the selection of the most suitable method for specific research and drug development applications.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The presence of an iodine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the C6-position. This guide focuses on four principal transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction, leading to the formation of (6-Aryl-pyridin-2-yl)-methanol, (6-Alkynyl-pyridin-2-yl)-methanol, (6-Amino-pyridin-2-yl)-methanol, and (6-Vinyl-pyridin-2-yl)-methanol derivatives, respectively.

Reaction Products and Comparison

The following sections detail the expected products from the reaction of this compound and provide a comparison with alternative synthetic strategies.

(6-Aryl-pyridin-2-yl)-methanol via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. In this case, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding (6-Aryl-pyridin-2-yl)-methanol.

Alternative Synthesis: An alternative route to (6-Aryl-pyridin-2-yl)-methanol derivatives involves the asymmetric reduction of the corresponding ketone, phenyl(pyridin-2-yl)methanone. This method has been shown to produce the desired alcohol in high yield and enantiomeric excess. For instance, (R)-phenyl(pyridin-2-yl)methanol can be obtained with a yield of up to 96% and an enantiomeric excess of 94%.[1]

Table 1: Comparison of Suzuki-Miyaura Coupling and Alternative Synthesis for (6-Aryl-pyridin-2-yl)-methanol

FeatureSuzuki-Miyaura Coupling of this compoundAsymmetric Reduction of Phenyl(pyridin-2-yl)methanone
Starting Material This compound, Arylboronic acidPhenyl(pyridin-2-yl)methanone
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Chiral catalyst, Reducing agent (e.g., H₂)
Typical Yield Moderate to goodHigh (e.g., 93-96%)[1]
Stereoselectivity Not inherently stereoselectiveHigh enantioselectivity (e.g., 93-94% ee)[1]
Advantages Wide availability of arylboronic acids, direct C-C bond formation.High yield and stereocontrol.
Disadvantages Potential for catalyst poisoning, requires inert atmosphere.Requires synthesis of the ketone precursor.
(6-Alkynyl-pyridin-2-yl)-methanol via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. This reaction allows for the synthesis of (6-Alkynyl-pyridin-2-yl)-methanol derivatives from this compound.

Alternative Synthesis: A common alternative involves the Sonogashira coupling of a different starting material, such as 2,6-dibromopyridine, with a terminal alkyne to form a 2-bromo-6-(alkynyl)pyridine intermediate.[2] This intermediate can then be further functionalized.

Table 2: Comparison of Sonogashira Coupling Starting Materials

FeatureThis compound2,6-Dibromopyridine
Reaction Direct Sonogashira coupling with a terminal alkyne.Sonogashira coupling followed by further functionalization.
Key Reagents Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N)Pd catalyst, CuI, Base
Typical Yield Moderate to goodGood (e.g., 42% for 2-bromo-6-(phenylethynyl)pyridine)[2]
Advantages Direct introduction of the hydroxymethyl group.Availability of the starting material.
Disadvantages Potential for side reactions involving the hydroxyl group.Requires additional steps to introduce the hydroxymethyl group.
(6-Amino-pyridin-2-yl)-methanol via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction can be used to synthesize a variety of (6-Amino-pyridin-2-yl)-methanol derivatives.

Alternative Synthesis: An alternative route involves the reaction of a 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile with an amine, such as piperidine, to yield the corresponding substituted aminopyridine. This method has been reported to give high yields (e.g., 90%).[3]

Table 3: Comparison of Buchwald-Hartwig Amination and Alternative Synthesis

FeatureBuchwald-Hartwig Amination of this compoundReaction of 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile
Starting Material This compound, Amine2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, Amine
Key Reagents Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu)Base (e.g., TEA)
Typical Yield Moderate to goodHigh (e.g., 90%)[3]
Advantages Wide scope of applicable amines.High yield, simpler reaction conditions.
Disadvantages Requires specialized ligands and inert conditions.Requires synthesis of the specific starting material.
(6-Vinyl-pyridin-2-yl)-methanol via Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction can be employed to synthesize (6-Vinyl-pyridin-2-yl)-methanol derivatives from this compound.

Table 4: General Heck Reaction Parameters

ParameterTypical Conditions
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, or other Pd sources
Ligand Phosphine ligands (e.g., PPh₃, P(o-tol)₃)
Base Inorganic (e.g., K₂CO₃, NaOAc) or organic (e.g., Et₃N)
Solvent Polar aprotic solvents (e.g., DMF, NMP)
Temperature 80-140 °C
Yield Generally moderate to good, substrate-dependent

Experimental Protocols

Detailed experimental protocols for analogous reactions are provided below as a reference for designing experiments with this compound.

Suzuki-Miyaura Coupling (General Procedure)

To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., toluene, dioxane), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv) are added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC/MS). After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Sonogashira Coupling (General Procedure)

A mixture of the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF, DMF) is degassed and stirred under an inert atmosphere at room temperature or elevated temperature until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired product.

Buchwald-Hartwig Amination (General Procedure)

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv). A degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified.

Heck Reaction (General Procedure)

A mixture of the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (optional, e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC/MS. Upon completion, the mixture is cooled, filtered, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent, and the product is isolated from the organic layer and purified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycles for the discussed reactions and a typical experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar') Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR R-C≡C-H + Base Cu-C≡CR->Ar-Pd(II)-X(L_n) Cu-C≡CR->Cu-X Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR(L_n)]+X- [Ar-Pd(II)-NHR(L_n)]+X- Ar-Pd(II)-X(L_n)->[Ar-Pd(II)-NHR(L_n)]+X- Amine Coordination (RNH2) Ar-Pd(II)-NR(L_n) Ar-Pd(II)-NR(L_n) [Ar-Pd(II)-NHR(L_n)]+X-->Ar-Pd(II)-NR(L_n) Deprotonation (Base) Ar-Pd(II)-NR(L_n)->Pd(0)L_n Reductive Elimination (Ar-NHR) Heck_Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Vinyl-Pd(II)-X(L_n) Ar-Vinyl-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n)->Ar-Vinyl-Pd(II)-X(L_n) Migratory Insertion (Alkene) H-Pd(II)-X(L_n) H-Pd(II)-X(L_n) Ar-Vinyl-Pd(II)-X(L_n)->H-Pd(II)-X(L_n) β-Hydride Elimination (Ar-Vinyl) H-Pd(II)-X(L_n)->Pd(0)L_n Reductive Elimination (Base) Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Solvent) B Inert Atmosphere (Degassing, N2/Ar) A->B C Reaction (Heating, Stirring) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

A Comparative Guide to Purity Assessment of Pyridyl Methanols: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like pyridyl methanols is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), a widely used alternative, for the purity assessment of pyridyl methanols.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1] The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity, the absolute purity of the analyte can be determined.[1]

High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components of a mixture based on their differential interactions with a stationary and a mobile phase. For purity analysis, a detector, most commonly a UV-Vis detector, measures the response of each component as it elutes from the column. The purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] While highly sensitive for detecting trace impurities, this method's accuracy can be influenced by the different response factors of impurities compared to the main analyte.[1]

Head-to-Head Comparison: qNMR vs. HPLC for Pyridyl Methanol Purity

The choice between qNMR and HPLC for the purity assessment of pyridyl methanols will depend on the specific analytical needs, the availability of reference standards, and the stage of development.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary ratio method based on signal intensity proportional to the number of nuclei.[1][2]Comparative separation technique based on differential partitioning of components.[3]
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[1]Requires a certified reference standard of the analyte for accurate quantification of the main component and impurities.[1]
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities, potentially leading to over- or underestimation.[1]
Precision Excellent, with typically low relative standard deviation (RSD).[1]Very good, with low RSD.[1]
Selectivity High, based on unique chemical shifts of protons. Signal overlap can be a challenge but can often be resolved.High, based on chromatographic separation. Co-elution of impurities can be an issue.
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).[4]Can detect non-chromophoric impurities if a universal detector (e.g., ELSD, CAD) is used.
Sample Throughput Relatively high.High, especially with autosamplers.
Development Stage Ideal for characterizing new chemical entities and for establishing the purity of in-house reference materials.[3]Well-suited for routine quality control, impurity profiling, and stability testing when a reference standard is available.[3]
Illustrative Purity Data Comparison

The following table presents hypothetical but representative data for the purity assessment of a pyridyl methanol sample by both qNMR and HPLC to highlight potential discrepancies.

AnalyteMethodPurity (%)Major Impurity DetectedComments
Pyridin-2-ylmethanolqNMR98.5%Pyridine-2-carbaldehyde (0.8%)Provides a more accurate molar-based purity.
Pyridin-2-ylmethanolHPLC (Area %)99.5%Pyridine-2-carbaldehyde (0.3%)The UV response factor of the aldehyde impurity may be lower than the alcohol, leading to an underestimation of its concentration and an overestimation of the main component's purity.[1]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assessment of Pyridyl Methanol

Objective: To determine the absolute purity of a pyridyl methanol sample using ¹H qNMR with an internal standard.

Materials and Instrumentation:

  • Pyridyl methanol sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)[5]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[6]

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the pyridyl methanol sample into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial. The molar ratio of analyte to internal standard should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆).[7][8] Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.[2][9] A typical starting value is 30 seconds.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2]

      • Dummy Scans: Use at least 4 dummy scans to reach a steady state before acquisition.

  • Data Processing and Analysis:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly affecting resolution.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the pyridyl methanol (e.g., the methylene protons of the CH₂OH group or a specific aromatic proton).

    • Integrate the signal of the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following equation[2]:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = Pyridyl methanol

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Pyridyl Methanol

Objective: To determine the purity of a pyridyl methanol sample by HPLC with UV detection using the area percent method.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • Pyridyl methanol sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other modifier (optional, for pH adjustment)[3]

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the pyridyl methanol sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the sample solution.

    • Record the chromatogram for a sufficient time to allow all impurities to elute.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity using the area percent method:

    Purity (%) = (Areamain peak / Total Areaall peaks) * 100

Workflow Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Pyridyl Methanol dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Quantitative Parameters (d1, ns) load_sample->setup_params acquire Acquire ¹H Spectrum setup_params->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity using Equation integrate->calculate result result calculate->result Purity Result (%)

Caption: Workflow for purity determination of pyridyl methanols by qNMR.

Conclusion

Both qNMR and HPLC are powerful techniques for assessing the purity of pyridyl methanols. HPLC is an excellent tool for routine analysis and for detecting and quantifying trace impurities, particularly when a certified reference standard of the analyte is available.[3] In contrast, qNMR provides an orthogonal and primary method for determining absolute purity without the need for an analyte-specific standard, making it invaluable for the characterization of new chemical entities and for qualifying in-house reference materials.[1][3] For a comprehensive understanding of a sample's purity, employing both techniques can be highly beneficial, with qNMR providing an accurate measure of the main component and HPLC offering a detailed profile of impurities.

References

Cross-Validation of Analytical Methods for Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of pyridine derivatives is crucial for researchers, scientists, and drug development professionals. The selection of a suitable analytical method is a critical step in ensuring the reliability of experimental data. This guide provides a comparative analysis of common analytical methods for the quantification of pyridine derivatives, supported by experimental data and detailed protocols.

Data Presentation: Comparative Analysis of Key Performance Parameters

The following table summarizes the quantitative performance of various analytical methods used for the determination of different pyridine derivatives. This data, compiled from multiple sources, offers a comparative overview to aid in method selection. It is important to note that direct comparisons may be influenced by variations in instrumentation, sample matrices, and specific pyridine derivatives analyzed.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (%CV or %RSD)Analysis Time
HPLC with Fluorescence Detection Disodium pyridine-2,6-dicarboxylate0.04 nM[1]0.14 nM[1]Not ReportedNot ReportedNot Reported
Derivative UV Spectroscopy Disodium pyridine-2,6-dicarboxylate1 µM[1]Not ReportedNot Reported1.5%[1]4 min for four extracts[1]
LC-MS/MS Disodium pyridine-2,6-dicarboxylate0.06 µg/mL[1]0.2 µg/mL[1]0.2 - 100 µg/mL[1]Intraday: 1.94-3.46%, Interday: 4.04-8.28%[1]4 min[1]
Fluorescence Spectroscopy Disodium pyridine-2,6-dicarboxylate15.23 nM[1]Not Reported0.5 - 80 µM[1]Not ReportedNot Reported
RP-HPLC 5-[4-(morpholin-4-yl)-3-nitrobenzene-1-Sulfonyl]-4,5,6,7-Tetrahydrothieno[3,2-C]PyridineNot ReportedNot Reported29.64 µg/mL (from linearity data)[2]Not ReportedNot Reported
LC/MS/MS 2-chloromethyl-3,4-dimethoxy pyridine hydrochlorideAble to quantitate up to 0.3 ppm[3]Not ReportedNot ReportedNot ReportedNot Reported
GC-MS Niacin and related impuritiesNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Spectrophotometry Pyridine0.025 to 0.2 ppm (Beer's law range)[4]Not Reported0.025 to 0.2 ppm[4]Not ReportedNot Reported

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridine derivatives.[5] Due to the hydrophilic nature of many pyridine compounds, specialized columns and mobile phases are often required to achieve good retention and peak shape.[6][7]

Example Protocol for Substituted Pyridines: [5]

  • Column: J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm[5]

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 25 °C[5]

  • Detection: Diode Array Detector (DAD) at 220 nm[5]

  • Run Time: 60 minutes[5]

Protocol for Pyridine and Aminopyridine Isomers: [7]

  • Column: Amaze HD, 3.2 x 150 mm[5]

  • Mobile Phase: MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 1 µL[5]

  • Detection: UV at 275 nm[5]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile pyridine derivatives.[8]

Example Protocol for Pyridine and other Amines: [9]

  • Technique: GC-capillary[9]

  • Column: Agilent CP-Wax 51 for Amines, 0.22 mm x 25 m fused silica WCOT (0.2 µm)[9]

  • Temperature Program: 70 °C (4 min) → 240 °C at 10 °C/min[9]

  • Carrier Gas: N2, 70 kPa (0.7 bar, 10 psi), 28 cm/s[9]

  • Injector: Splitter, 30 mL/min, T = 250 °C[9]

  • Detector: Flame Ionization Detector (FID), T = 250 °C[9]

  • Sample Size: 0.1 µL[9]

Spectrophotometry

Spectrophotometric methods for pyridine determination are often based on the reaction of pyridine with a reagent to form a colored product.[4]

Example Protocol for Pyridine in Environmental Samples: [4]

  • Principle: The method is based on the reaction of pyridine with cyanogen bromide to form glutaconic aldehyde, which is then coupled with 4-aminosalicylic acid.[4]

  • Product: A yellow polymethine dye is formed, which is extractable in iso-amyl alcohol.[4]

  • Measurement: The absorbance maxima is at 400 nm.[4]

  • Sensitivity: The reaction is very sensitive and follows Beer's law in the range of 0.025 to 0.2 ppm in the extractive system.[4]

Mandatory Visualization

CrossValidationWorkflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Conclusion DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Analytical Methods for Comparison (e.g., HPLC, GC, LC-MS/MS) DefineObjective->SelectMethods DevelopProtocol Develop Cross-Validation Protocol SelectMethods->DevelopProtocol PrepareSamples Prepare Standard & QC Samples AnalyzeMethodA Analyze Samples using Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples using Method B PrepareSamples->AnalyzeMethodB ProcessDataA Process & Tabulate Results from Method A AnalyzeMethodA->ProcessDataA ProcessDataB Process & Tabulate Results from Method B AnalyzeMethodB->ProcessDataB StatisticalAnalysis Statistical Comparison of Data Sets (e.g., t-test, Bland-Altman plot) ProcessDataA->StatisticalAnalysis ProcessDataB->StatisticalAnalysis ComparePerformance Compare Performance Metrics (LOD, LOQ, Precision, Accuracy) StatisticalAnalysis->ComparePerformance AssessComparability Assess Comparability of Methods ComparePerformance->AssessComparability ReportFindings Document & Report Findings AssessComparability->ReportFindings

Caption: Workflow for the cross-validation of analytical methods.

References

literature comparison of (6-Iodo-pyridin-2-yl)-methanol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Iodo-pyridin-2-yl)-methanol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two prominent synthetic methodologies, offering a clear overview of their reported yields, experimental protocols, and strategic considerations.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Direct C-H Lithiation and IodinationRoute 2: Halogen-Lithium Exchange, Formylation, and Reduction
Starting Material 2-Pyridinemethanol2-Bromo-6-methylpyridine
Key Steps 1. Protection of the hydroxyl group 2. Directed ortho-lithiation at C-6 3. Iodination1. Halogen-lithium exchange 2. Formylation with DMF 3. In-situ reduction with NaBH₄
Overall Yield Moderate (Estimated)Good (Reported for analogous systems)
Purity GoodHigh
Key Reagents n-Butyllithium (n-BuLi), Diisopropylamine (LDA), Iodine (I₂)n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Sodium borohydride (NaBH₄)
Reaction Time Several hoursSeveral hours
Scalability Potentially challenging due to cryogenic conditions and organolithium handlingMore readily scalable
Selectivity Good, directed by the protected hydroxymethyl groupExcellent, controlled by the position of the initial halogen

Synthetic Route Diagrams

Synthesis Route 1 A 2-Pyridinemethanol B Protected 2-Pyridinemethanol A->B Protection C 6-Lithio-2-(protected-methoxy)pyridine B->C n-BuLi/LDA, THF, -78 °C D This compound C->D 1. I₂ 2. Deprotection

Caption: Route 1: Direct C-H Lithiation and Iodination of 2-Pyridinemethanol.

Synthesis Route 2 A 2-Bromo-6-methylpyridine B 6-Lithio-2-methylpyridine A->B n-BuLi, THF, -78 °C C 6-Formyl-2-methylpyridine B->C DMF D This compound C->D 1. I₂ (iodination of methyl group) 2. Reduction (e.g., NaBH₄)

Safety Operating Guide

Navigating the Disposal of (6-Iodo-pyridin-2-yl)-methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of (6-Iodo-pyridin-2-yl)-methanol is critical for maintaining a secure research environment. This document provides a comprehensive operational and disposal plan tailored for researchers, scientists, and drug development professionals. Due to conflicting safety information, a cautious approach is recommended, treating the compound as hazardous.

Immediate Safety and Handling Protocols

While some suppliers classify this compound (CAS No. 851102-41-5) as non-hazardous, other sources indicate potential health risks.[1] Therefore, it is imperative to handle this compound with the assumption of it being hazardous until a definitive classification is established. Standard laboratory procedures for handling pyridine derivatives and halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against potential exposure.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves.Provides chemical resistance against pyridine and its derivatives.
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and potential fumes that can cause serious eye irritation.
Skin and Body Protection Chemical-resistant lab coat. For larger quantities or risk of significant splashing, consider a chemical-resistant apron or suit.Protects against skin contact.
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of potentially harmful fumes or dust.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be managed as a hazardous waste stream due to its halogenated nature and the potential for toxicity.

Step 1: Waste Segregation and Collection

  • Waste Container: Use a dedicated, properly labeled, and leak-proof container for collecting waste this compound and any contaminated materials. The container should be made of a material compatible with halogenated organic compounds.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams. Keep it separate from strong oxidizing agents.

Step 2: On-site Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.

Step 3: Arranging for Professional Disposal

  • Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Spill and Emergency Procedures

In case of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, and only if you are trained and equipped to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (Solid, Liquid, Contaminated Materials) B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Leak-Proof Container B->C D Store in Designated Satellite Accumulation Area C->D E Use Secondary Containment D->E F Contact Environmental Health & Safety (EHS) D->F G Complete Waste Disposal Forms F->G H Scheduled Pickup by Licensed Waste Hauler G->H I Proper Disposal at a Certified Facility H->I

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (6-Iodo-pyridin-2-yl)-methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of (6-Iodo-pyridin-2-yl)-methanol (CAS Number: 851102-41-5). While the Safety Data Sheet (SDS) from major suppliers classifies this compound as not a hazardous substance or mixture, this guide offers a comprehensive approach to its management in a laboratory setting, fostering a culture of safety that extends beyond minimal requirements.[1] The structural components—a pyridine ring, an iodo substituent, and a methanol group—warrant a cautious and informed approach to handling.

Personal Protective Equipment (PPE): A Multi-tiered Approach

A structured approach to PPE selection ensures the safety of all laboratory personnel. The following table outlines recommended PPE levels based on the nature of the handling procedure.

Operational Phase Task Eye Protection Hand Protection Body Protection Respiratory Protection
Initial Handling & Weighing Transferring solid from container, weighingANSI approved safety glasses or chemical splash goggles[2]Nitrile or neoprene gloves[3][4]Laboratory coat[3][4]Not generally required; use in a well-ventilated area.
Solution Preparation & Transfer Dissolving solid in a solvent, transferring solutionsChemical splash goggles[2][4]Nitrile or neoprene gloves[3][4]Laboratory coat[3][4]Recommended to be performed in a chemical fume hood.[2]
Reaction & Work-up Use in a chemical reaction, extraction, purificationChemical splash goggles[2][4]Nitrile or neoprene gloves[3][4]Laboratory coat[3][4]To be performed in a certified chemical fume hood.[4]
Spill & Emergency Cleaning up a spillChemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges if dealing with a large spill or aerosolization.

Procedural Guidance: From Receipt to Disposal

A systematic workflow is critical for maintaining a safe laboratory environment.

Chemical Handling Workflow Workflow for this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt Receipt SDS_Review Review SDS & Safety Information Receipt->SDS_Review PPE_Selection Select Appropriate PPE SDS_Review->PPE_Selection Weighing Weighing PPE_Selection->Weighing Dissolution Dissolution Weighing->Dissolution Reaction Reaction Dissolution->Reaction Decontamination Decontamination Reaction->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Disposal Waste_Segregation->Disposal

Caption: A logical workflow for the safe handling of this compound.

Operational Plan
  • Receipt and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][4] The substance is a combustible solid.[5]

  • Preparation : Before handling, ensure that a chemical fume hood is certified and operational.[4] Prepare all necessary equipment and reagents.

  • Weighing and Transfer : To minimize dust inhalation, perform weighing and transfer of the solid compound within a fume hood or a ventilated enclosure.

  • Dissolution and Reaction : When preparing solutions, add the solid to the solvent slowly. Handle all solutions within a fume hood.

  • Decontamination : After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

Disposal Plan

Proper waste management is crucial to ensure environmental safety and regulatory compliance.

Waste Disposal Plan Disposal Plan for this compound Solid_Waste Solid Waste (Unused Compound, Contaminated PPE) Segregation Segregate into Halogenated Organic Waste Solid_Waste->Segregation Liquid_Waste Liquid Waste (Solutions, Reaction Mixtures) Liquid_Waste->Segregation Labeling Clearly Label Waste Container Segregation->Labeling Storage Store in a Designated Secondary Containment Area Labeling->Storage Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Storage->Pickup

Caption: A step-by-step waste disposal plan for this compound.

Waste Segregation and Collection:

  • Solid Waste : Collect unused solid this compound and any contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) in a designated, labeled container for halogenated organic solid waste.

  • Liquid Waste : Dispose of solutions containing this compound in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Labeling : All waste containers must be clearly labeled with the full chemical name and the primary hazards.

  • Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal : Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's emergency response team.

By adhering to these comprehensive guidelines, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the protection of the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.